molecular formula C17H18O3 B310688 2,4-Dimethylphenyl 2-ethoxybenzoate

2,4-Dimethylphenyl 2-ethoxybenzoate

Cat. No.: B310688
M. Wt: 270.32 g/mol
InChI Key: YVYTZAJSZWZRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylphenyl 2-ethoxybenzoate is a chemical compound of interest in various research fields, particularly in organic chemistry and materials science. Its molecular structure, which incorporates both a 2,4-dimethylphenyl group and a 2-ethoxybenzoate moiety, suggests potential as a key intermediate or building block in synthetic chemistry . Researchers are exploring its utility in the development of more complex molecules, including those with specialized functionalities. Compounds featuring dimethylphenyl groups are frequently investigated for their biological activities. For instance, structurally related molecules have been studied for their significant antiproliferative and antioxidant properties, demonstrating selective activity against specific cancer cell lines such as HeLa and BxPC-3 without affecting normal cell lines, which highlights the therapeutic potential of this chemical class . Additionally, the 2-ethoxybenzoate ester group is a functional group of interest in the design of molecules with potential neuroprotective effects, as seen in other research compounds . This product is provided for research purposes to further explore these and other potential applications. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(2,4-dimethylphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C17H18O3/c1-4-19-16-8-6-5-7-14(16)17(18)20-15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3

InChI Key

YVYTZAJSZWZRGZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2,4-Dimethylphenyl 2-ethoxybenzoate, a substituted aryl benzoate of interest in various chemical and pharmaceutical research domains. Due to the absence of a directly published synthesis protocol for this specific molecule in the reviewed literature, this document outlines a robust and well-established two-step synthetic approach. The proposed pathway involves the initial preparation of 2-ethoxybenzoic acid, followed by its conversion to the corresponding acyl chloride and subsequent esterification with 2,4-dimethylphenol.

This guide details the experimental protocols for each step, presents quantitative data from analogous reactions, and includes predicted spectroscopic data for the target compound based on structurally similar molecules.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-stage process:

  • Stage 1: Synthesis of 2-Ethoxybenzoic Acid: This precursor can be synthesized from salicylic acid via a Williamson ether synthesis, followed by hydrolysis.

  • Stage 2: Synthesis of this compound: This involves the conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride, which is then reacted with 2,4-dimethylphenol to yield the final ester product.

Below is a graphical representation of the overall synthesis workflow.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Ethoxybenzoic Acid cluster_stage2 Stage 2: Esterification SalicylicAcid Salicylic Acid EthoxybenzoicAcid 2-Ethoxybenzoic Acid SalicylicAcid->EthoxybenzoicAcid 1. Diethyl Sulfate, NaOH 2. HCl (acidification) EthoxybenzoylChloride 2-Ethoxybenzoyl Chloride EthoxybenzoicAcid->EthoxybenzoylChloride Thionyl Chloride (SOCl₂) FinalProduct 2,4-Dimethylphenyl 2-ethoxybenzoate EthoxybenzoylChloride->FinalProduct Dimethylphenol 2,4-Dimethylphenol Dimethylphenol->FinalProduct Pyridine

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Ethoxybenzoic Acid

This procedure is adapted from established methods for the ethylation of salicylic acid.

Materials:

  • Salicylic acid

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer and a reflux condenser, dissolve salicylic acid (1 molar equivalent) and sodium hydroxide (2.5 molar equivalents) in a suitable solvent such as acetone or water.

  • With vigorous stirring, add diethyl sulfate (1.2 molar equivalents) dropwise to the solution.

  • After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the 2-ethoxybenzoic acid.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reactant Molar Ratio Purity Yield Reference
Salicylic Acid1.0>99%-[1]
Diethyl Sulfate1.2-2.8>98%-[1]
Sodium Hydroxide2.5-3.2>97%-[1]
Product
2-Ethoxybenzoic Acid->98%~80-95%[1]
Stage 2: Synthesis of this compound

This stage is divided into two steps: the formation of the acyl chloride and the final esterification.

Materials:

  • 2-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Phosgene (COCl₂)[2]

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous solvent (e.g., acetone or dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-ethoxybenzoic acid (1 molar equivalent) in an anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 molar equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Monitor the reaction by observing the dissolution of the solid acid.

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2-ethoxybenzoyl chloride. This intermediate is often used in the next step without further purification.

Reactant Molar Ratio Purity Yield Reference
2-Ethoxybenzoic Acid1.0>98%-[1][2]
Thionyl Chloride1.5-2.0>99%-[1]
Product
2-Ethoxybenzoyl Chloride-High>95%[2]

This proposed protocol is based on general methods for the acylation of phenols with acyl chlorides.

Materials:

  • 2-Ethoxybenzoyl chloride

  • 2,4-Dimethylphenol

  • Pyridine or another non-nucleophilic base

  • Anhydrous solvent (e.g., dichloromethane, ether, or toluene)

Procedure:

  • In a flask under an inert atmosphere, dissolve 2,4-dimethylphenol (1 molar equivalent) and pyridine (1.1 molar equivalents) in an anhydrous solvent.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add a solution of 2-ethoxybenzoyl chloride (1.05 molar equivalents) in the same anhydrous solvent to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactant Molar Ratio Purity Predicted Yield Reference
2-Ethoxybenzoyl Chloride1.05--[3][4]
2,4-Dimethylphenol1.0>98%-[5]
Pyridine1.1>99%-[3][4]
Product
This compound-High>90%[3][4]

Alternative Synthesis Pathways

While the acyl chloride method is highly reliable, other modern esterification techniques could also be employed, particularly if milder conditions are required.

Alternative_Pathways cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction Reactants 2-Ethoxybenzoic Acid + 2,4-Dimethylphenol Steglich_Reagents DCC/EDC, DMAP DCM, rt Reactants->Steglich_Reagents Mitsunobu_Reagents PPh₃, DEAD/DIAD THF, 0°C to rt Reactants->Mitsunobu_Reagents Product 2,4-Dimethylphenyl 2-ethoxybenzoate Steglich_Reagents->Product Mitsunobu_Reagents->Product

Caption: Alternative pathways for the synthesis of the target ester.

Steglich Esterification

This method involves the direct coupling of the carboxylic acid and the phenol using a carbodiimide and a catalyst.[6][7][8]

  • Reagents: 2-Ethoxybenzoic acid, 2,4-dimethylphenol, N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Conditions: Typically performed in an aprotic solvent like dichloromethane (DCM) at room temperature.

  • Advantages: Mild reaction conditions, suitable for acid-sensitive substrates.

Mitsunobu Reaction

This reaction allows for the condensation of an alcohol (in this case, a phenol) and a carboxylic acid under redox conditions.[9][10][11]

  • Reagents: 2-Ethoxybenzoic acid, 2,4-dimethylphenol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Conditions: Usually carried out in an anhydrous solvent like tetrahydrofuran (THF), often starting at 0°C and warming to room temperature.

  • Advantages: Highly reliable for sterically hindered substrates and can proceed with inversion of configuration at a chiral center (not applicable here).

Physicochemical and Spectroscopic Data

As no experimental data for this compound was found, the following tables provide information on the starting materials and predicted data for the final product based on analogous compounds.

Table of Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
2-Ethoxybenzoic AcidC₉H₁₀O₃166.17Pale yellow solid19-21
2,4-DimethylphenolC₈H₁₀O122.16Colorless crystals or liquid22-23
This compound (Predicted) C₁₇H₁₈O₃270.32White to off-white solidNot available

Table of Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks / Signals
¹H NMR * Aromatic Protons: δ 6.9-8.0 ppm (multiplets, 7H)
  • Ethoxy -OCH₂-: δ ~4.1 ppm (quartet, 2H)

  • Methyl Protons (on phenyl ester): δ ~2.2-2.4 ppm (singlets, 6H)

  • Ethoxy -CH₃: δ ~1.4 ppm (triplet, 3H) | | ¹³C NMR | * Carbonyl Carbon: δ ~165-170 ppm

  • Aromatic Carbons: δ ~110-160 ppm

  • Ethoxy -OCH₂-: δ ~65 ppm

  • Methyl Carbons (on phenyl ester): δ ~15-22 ppm

  • Ethoxy -CH₃: δ ~14 ppm | | IR (Infrared) | * C=O Stretch (Ester): ~1730-1750 cm⁻¹ (strong)

  • C-O Stretch (Ester): ~1100-1300 cm⁻¹ (two bands)

  • Aromatic C=C Stretch: ~1450-1600 cm⁻¹

  • Aromatic C-H Stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H Stretch: ~2850-3000 cm⁻¹ | | Mass Spec (MS) | * Molecular Ion [M]⁺: m/z = 270

  • Key Fragments: m/z = 149 ([C₉H₉O₂]⁺, from the ethoxybenzoyl moiety), m/z = 121 ([C₈H₉O]⁺, from the dimethylphenoxide moiety) |

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should optimize the proposed protocols and confirm the identity and purity of the synthesized compound using standard analytical techniques.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dimethylphenyl 2-ethoxybenzoate is an aromatic ester. While specific data on this compound is scarce, its structure suggests potential applications in areas where benzoate esters are utilized, such as in the synthesis of more complex molecules, or as a specialty chemical. This document outlines the expected physicochemical characteristics of this compound and provides a comprehensive guide to its synthesis and analysis, designed to support researchers in its potential development and application.

Physicochemical Properties of Precursors

To estimate the properties of this compound, it is essential to first understand the properties of its constituent precursors: 2,4-dimethylphenol and 2-ethoxybenzoic acid.

Property2,4-Dimethylphenol2-Ethoxybenzoic Acid
Molecular Formula C₈H₁₀OC₉H₁₀O₃
Molecular Weight 122.16 g/mol [1]166.17 g/mol [2][3]
Appearance Colorless crystals or a clear, dark amber liquid.[1][4]Light yellow powder or solid.[5]
Melting Point 22-28 °C[6]19.3-19.5 °C[2][3][7]
Boiling Point 210-212 °C[6]174-176 °C at 15 mmHg[2][3][7]
Solubility Slightly soluble in water; soluble in alkaline solutions, alcohol, and ether.[6]Soluble in water and 95% ethanol.[2][3][7]
Density 0.9650 g/mL at 20 °C[6]1.105 g/mL at 25 °C[2][3][7]
pKa 10.6[6]4.21 at 20 °C

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be achieved via Fischer-Speier esterification, a classic method for forming esters from a carboxylic acid and an alcohol (in this case, a phenol) using a strong acid catalyst.

Materials and Reagents
  • 2,4-Dimethylphenol

  • 2-Ethoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or Dry Hydrogen Chloride (HCl) gas

  • Toluene (or another suitable aprotic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate

  • Hexane

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Methodology
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add equimolar amounts of 2,4-dimethylphenol and 2-ethoxybenzoic acid.

  • Solvent and Catalyst Addition: Add a sufficient volume of toluene to dissolve the reactants. Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

  • Reflux and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction towards the product. Continue reflux until no more water is collected.

  • Reaction Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with a saturated brine solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Mandatory Visualizations

Synthesis_Workflow Reactants 2,4-Dimethylphenol + 2-Ethoxybenzoic Acid Reaction Fischer Esterification (Toluene, H₂SO₄, Reflux) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product 2,4-Dimethylphenyl 2-ethoxybenzoate Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow Compound Purified Compound Structural Structural Characterization Compound->Structural Purity Purity Assessment Compound->Purity Thermal Thermal Analysis Compound->Thermal NMR ¹H and ¹³C NMR Structural->NMR MS Mass Spectrometry Structural->MS IR FT-IR Spectroscopy Structural->IR HPLC HPLC/GC Purity->HPLC MP Melting Point Analysis Thermal->MP

Caption: General workflow for physicochemical characterization.

References

Spectroscopic Profile of 2,4-Dimethylphenyl 2-ethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,4-Dimethylphenyl 2-ethoxybenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the analysis of its constituent chemical moieties, 2,4-dimethylphenol and 2-ethoxybenzoic acid, and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9-8.1d1HAromatic H (ortho to C=O)
~7.4-7.6t1HAromatic H (para to C=O)
~7.1-7.3m2HAromatic H (meta to C=O and ortho to ethoxy)
~7.0-7.2m3HAromatic H's (on dimethylphenyl ring)
~4.2-4.4q2H-OCH₂CH₃
~2.3s3HAr-CH₃ (para)
~2.2s3HAr-CH₃ (ortho)
~1.4-1.6t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~158C-O (aromatic, ethoxy-substituted)
~148C-O (aromatic, ester linkage)
~138Quaternary C (dimethylphenyl, methyl-substituted)
~133Aromatic CH (para to C=O)
~131Quaternary C (dimethylphenyl, methyl-substituted)
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~121Aromatic CH
~120Quaternary C (ipso to C=O)
~115Aromatic CH (ortho to ethoxy)
~65-OCH₂CH₃
~21Ar-CH₃
~16Ar-CH₃
~15-OCH₂CH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2850-2980MediumAliphatic C-H stretch
~1735-1750StrongC=O stretch (ester)
~1600, ~1480Medium-StrongAromatic C=C bending
~1250-1300StrongAsymmetric C-O-C stretch (ester)
~1100-1150StrongSymmetric C-O-C stretch (ester)
Table 4: Predicted Mass Spectrometry (EI) Fragmentation Data
m/zProposed Fragment
270[M]⁺ (Molecular Ion)
149[C₉H₉O₂]⁺ (2-ethoxybenzoyl cation)
121[C₈H₉O]⁺ (2,4-dimethylphenoxy cation)
121[C₇H₅O₂]⁺ (from McLafferty rearrangement of 2-ethoxybenzoyl)
105[C₇H₅O]⁺ (benzoyl cation)
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans are typically used.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra.

IR Spectroscopy:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For a solution, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the pure solvent should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer over a mass-to-charge (m/z) range of approximately 50-500.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound 2,4-Dimethylphenyl 2-ethoxybenzoate NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure_Elucidation Structural Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to Determining the Solubility Profile of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for establishing the solubility profile of the organic compound 2,4-Dimethylphenyl 2-ethoxybenzoate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides detailed experimental protocols and data presentation structures to enable researchers to generate and report this crucial physicochemical property. The methodologies described are based on established principles of solubility testing for organic compounds and are intended to ensure the generation of accurate and reproducible data essential for applications in research and drug development.

Introduction

The solubility of a compound is a fundamental physical property that significantly influences its behavior in various chemical and biological systems. For a substance like this compound, understanding its solubility in a range of solvents is critical for its synthesis, purification, formulation, and potential application in areas such as medicinal chemistry and materials science. This guide provides a systematic approach to determining and documenting the solubility profile of this compound.

Data Presentation: A Framework for Reporting Solubility

To ensure clarity and comparability, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table serves as a template for organizing and presenting the quantitative solubility data obtained from the experimental protocols outlined in this guide.

Table 1: Solubility of this compound in Various Solvents

Solvent CategorySolvent NameTemperature (°C)Solubility ( g/100 mL)Observations
Polar Protic Water25
Methanol25
Ethanol25
Isopropanol25
Polar Aprotic Acetone25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Non-Polar Hexane25
Toluene25
Diethyl Ether25
Dichloromethane25

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of an organic compound. These can be adapted as necessary based on the specific properties of this compound and the available laboratory equipment.

This initial test provides a preliminary assessment of the compound's solubility in various aqueous solutions, which can indicate the presence of acidic or basic functional groups.[1][2][3]

  • Materials:

    • This compound

    • Small test tubes

    • Distilled water

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Vortex mixer or shaker

  • Procedure:

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of the first solvent (e.g., water) in small portions, shaking vigorously after each addition.[2]

    • Observe if the compound dissolves completely at room temperature.

    • If the compound is soluble in water, test the resulting solution with litmus paper to determine its acidity or basicity.[3]

    • If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl sequentially, using fresh samples of the compound for each test.[1][3] Increased solubility in aqueous acid or base compared to water is a positive test for a basic or acidic functional group, respectively.[2]

    • For compounds insoluble in aqueous acid and base, a test in concentrated sulfuric acid can be performed to identify potential reactivity, such as the presence of double or triple bonds, oxygen atoms, or easily sulfonated aromatic rings.[2][4]

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[5][6]

  • Materials:

    • This compound

    • Selected solvents

    • Vials or flasks with secure caps

    • Thermostatically controlled shaker or water bath

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters)

    • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required will depend on the compound and solvent and may need to be determined experimentally (e.g., 24-72 hours).

    • After equilibration, allow the samples to stand undisturbed at the same temperature to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.

    • Quantify the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., by creating a calibration curve with standards of known concentration).

    • Express the solubility in appropriate units, such as grams per 100 mL or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting start Start compound Weigh Compound start->compound solvent Measure Solvent start->solvent mix Mix Compound & Solvent compound->mix solvent->mix equilibrate Equilibrate (Shake/Incubate) mix->equilibrate separate Separate Solid & Liquid equilibrate->separate quantify Quantify Concentration separate->quantify report Report Solubility Data quantify->report end_node End report->end_node

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This guide provides a robust framework for researchers to systematically determine and report the solubility profile of this compound. By following the detailed experimental protocols and utilizing the structured data presentation format, scientists can generate high-quality, reliable solubility data. This information is invaluable for subsequent research and development activities, ensuring a solid foundation for understanding the physicochemical behavior of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl benzoates represent a significant class of organic compounds with applications ranging from materials science to pharmaceuticals. Their biological activity is often linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides an in-depth analysis of the crystal structure of 2,4-dimethylphenyl benzoate and related aryl benzoates. While the specific crystal structure of 2,4-Dimethylphenyl 2-ethoxybenzoate is not publicly available at the time of this writing, this guide focuses on the closely related and well-characterized 2,4-dimethylphenyl benzoate, providing a robust framework for understanding the structure-property relationships within this class of molecules. The Aryl Hydrocarbon Receptor (AHR) pathway, a critical signaling cascade in cellular metabolism and toxicology, has been identified as a potential target for some aryl benzoates, and its mechanism is also detailed herein.[1][2]

Crystallographic Data of Aryl Benzoates

The following tables summarize the key crystallographic parameters for 2,4-dimethylphenyl benzoate and a selection of related aryl benzoates, allowing for a comparative analysis of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2,4-Dimethylphenyl benzoate and Related Compounds

Parameter2,4-Dimethylphenyl benzoate[3][4]2,4-Dimethylphenyl 4-methylbenzoate[5]3,4-Dimethylphenyl benzoate[6]
Formula C₁₅H₁₄O₂C₁₆H₁₆O₂C₁₅H₁₄O₂
Molar Mass ( g/mol ) 226.26240.29226.26
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/cP1
a (Å) 7.9813 (2)11.8022 (3)6.0293 (4)
b (Å) 14.3260 (3)7.4959 (2)7.8506 (3)
c (Å) 11.0932 (2)15.6288 (4)13.1163 (9)
α (°) 909088.592 (4)
β (°) 94.028 (2)107.760 (3)77.020 (5)
γ (°) 909077.680 (4)
Volume (ų) 1265.26 (5)1316.75 (6)590.87 (6)
Z 442
Temperature (K) 295 (2)295293(2)
Radiation Mo KαMo KαMo Kα

Table 2: Selected Dihedral Angles for Aryl Benzoates (°)

CompoundDihedral Angle between Aromatic RingsAngle of Ester Group with Benzoyl RingAngle of Ester Group with Phenyl Ring
2,4-Dimethylphenyl benzoate [3][4]80.25 (5)5.71 (13)85.81 (5)
2,4-Dimethylphenyl 4-methylbenzoate [5]49.1 (1)6.1 (1)54.9 (1)
3,4-Dimethylphenyl benzoate [6]52.39 (4)8.67 (9)60.10 (4)

Experimental Protocols

Synthesis of 2,4-Dimethylphenyl Benzoate

This protocol is adapted from the literature for the synthesis of aryl benzoates.[6]

Materials:

  • 3,4-Dimethylphenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane

  • Methanol

  • Ice

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of anhydrous aluminum chloride (3.00 mmol) in anhydrous dichloromethane (25 mL), add 3,4-dimethylphenol (4.10 mmol).

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly add benzoyl chloride (4.10 mmol) to the cooled solution with stirring.

  • After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux at 50 °C for 1 hour.

  • Pour the reaction mixture onto 100 g of ice to quench the reaction.

  • Extract the crude product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent at room temperature to obtain the amorphous product.

  • Dissolve the amorphous product in methanol and allow for slow evaporation to yield colorless crystals of 2,4-dimethylphenyl benzoate.[6]

Crystallization and X-ray Diffraction

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the synthesized aryl benzoate in a suitable solvent, such as ethanol or methanol.[3][5][6] Various crystallization techniques can be employed, including vapor diffusion and solvent layering, to optimize crystal quality.[7]

X-ray Diffraction Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data are collected at a specific temperature (e.g., 295 K or 100 K) using Mo Kα radiation.

  • The collected data are processed, including cell refinement and data reduction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Specialized software (e.g., SHELXS, SHELXL, ORTEP) is used for structure solution, refinement, and molecular graphics generation.[3][5]

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Crystallization of Aryl Benzoates

experimental_workflow reactant1 Aryl Alcohol/ Phenol reaction Reaction Mixture (0-5°C to Reflux) reactant1->reaction reactant2 Benzoyl Chloride reactant2->reaction catalyst Anhydrous AlCl₃ catalyst->reaction solvent Anhydrous Dichloromethane solvent->reaction quench Quenching (Ice) reaction->quench extraction Extraction (Dichloromethane) quench->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Aryl Benzoate evaporation->crude crystallization Crystallization (e.g., Slow Evaporation from Methanol) crude->crystallization crystals Single Crystals crystallization->crystals AHR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Aryl Benzoate (Ligand) AHR_complex AHR Complex (AHR, HSP90, XAP2, p23) ligand->AHR_complex Binds activated_AHR Activated AHR-Ligand Complex AHR_complex->activated_AHR Conformational Change AHR_ARNT AHR-ARNT-Ligand Complex activated_AHR->AHR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT DRE Dioxin Response Element (DRE) on DNA AHR_ARNT->DRE Binds transcription Gene Transcription DRE->transcription mRNA mRNA transcription->mRNA protein Protein Synthesis (e.g., CYP1A1) mRNA->protein Translation response Cellular Response (Metabolism, Toxicity) protein->response

References

A Technical Guide to the Potential Biological Activities of Substituted Aryl Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aryl benzoates, a class of organic compounds characterized by a benzoate group attached to an aryl substituent, have emerged as a versatile scaffold in medicinal chemistry. Their structural simplicity and amenability to synthetic modification have led to the exploration of their potential as therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of substituted aryl benzoates, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this promising area.

Synthesis of Substituted Aryl Benzoates

The synthesis of substituted aryl benzoates is most commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of a substituted phenol with a substituted benzoyl chloride in the presence of a base.

General Experimental Protocol: Schotten-Baumann Reaction

Materials:

  • Substituted phenol (1.0 eq)

  • Substituted benzoyl chloride (1.2 eq)

  • 10% Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted phenol in a 10% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a stir bar.

  • Cool the mixture in an ice bath.

  • Add the substituted benzoyl chloride dropwise to the stirring solution.

  • Allow the reaction mixture to stir vigorously for 15-30 minutes. The formation of a precipitate indicates product formation.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure substituted aryl benzoate.

Workflow for the Schotten-Baumann Synthesis of Substituted Aryl Benzoates

G start Start: Dissolve Substituted Phenol in NaOH(aq) add_benzoyl_chloride Add Substituted Benzoyl Chloride start->add_benzoyl_chloride stir Stir Vigorously (15-30 min) add_benzoyl_chloride->stir precipitate Precipitate Formation stir->precipitate extraction Extract with Dichloromethane precipitate->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry with Anhydrous MgSO4 wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify (Recrystallization/Column Chromatography) concentrate->purify end_product End: Pure Substituted Aryl Benzoate purify->end_product

Figure 1: Schotten-Baumann Synthesis Workflow.

Anticancer Activity

Substituted aryl benzoates have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data on Anticancer Activity
CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
4-Butylphenyl 4-(6-hydroxyhexyloxy)benzoate4-butyl on phenyl ring, 4-(6-hydroxyhexyloxy) on benzoate ringA549 (Lung)>5[1]
1,3-Bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneDimeric structure with terminal hydroxyl groupsA549 (Lung)Induces Sub-G1 accumulation[1]
N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide4-hydroxy-3,5-dimethoxybenzylidene and various substituted benzohydrazides--[2]
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivativesPyrrol-1-yl and hydrazineyl-2-oxoethyl groupsA549 (Lung)255-319[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Substituted aryl benzoate compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the substituted aryl benzoate compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

G start Start: Seed Cells in 96-well Plate treat_cells Treat with Substituted Aryl Benzoates start->treat_cells incubate_treatment Incubate (24-72 hours) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End: Determine Cell Viability calculate_ic50->end

Figure 2: MTT Assay Workflow.

Antimicrobial Activity

Benzoic acid and its salts are well-known antimicrobial agents used as food preservatives[4]. The antimicrobial activity of substituted aryl benzoates is attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and alter intracellular pH[4][5].

Quantitative Data on Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Phenyl benzoateStaphylococcus aureus- (Zone of inhibition observed)[6]
Phenyl benzoateEscherichia coli- (Zone of inhibition observed)[6]
3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivativesVarious bacteria and fungiPotent activity reported[7]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivativesVarious bacteria and fungi-[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Substituted aryl benzoate compounds (dissolved in a suitable solvent)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of the substituted aryl benzoate compound.

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed[9].

Workflow for MIC Determination

G start Start: Prepare Serial Dilutions of Compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_wells Inoculate Wells prepare_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate read_results Read Results (Visual/OD600) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End: Lowest Concentration with No Growth determine_mic->end

Figure 3: MIC Determination Workflow.

Anti-inflammatory Activity

The anti-inflammatory properties of some aryl benzoates are linked to the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.

Quantitative Data on Anti-inflammatory Activity
Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Benzo[d]thiazole analogsCOX-20.28–0.777.2–18.6[10]
Pyrazole sulfonamide carboxylic acid derivativesCOX-20.01-0.429.73-344.56[10]
Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2[11][12].

NF-κB Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb phosphorylates IκBα ikba_p P-IκBα ikba_nfkb->ikba_p ub_ikba Ub-IκBα ikba_p->ub_ikba ubiquitination proteasome Proteasome ub_ikba->proteasome degradation nfkb NF-κB (p65/p50) proteasome->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) nucleus->transcription induces inflammation Inflammation transcription->inflammation

Figure 4: NF-κB Signaling Pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Substituted aryl benzoate compounds

  • A colorimetric or fluorometric detection reagent (e.g., TMPD for colorimetric assay)

  • Microplate reader

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each enzyme[13][14].

Enzyme Inhibition

Beyond COX enzymes, substituted aryl benzoates have been investigated as inhibitors of other enzymes, such as tyrosinase and cholinesterases.

Quantitative Data on Enzyme Inhibition
CompoundEnzymeIC50 (µM)Reference
Phenyl benzoate derivative 4cTyrosinaseWeak activity[15]
Phenyl benzoate derivatives 4c, 5d, 6c, 6dPancreatic lipaseWeak activity[15]
BenzoateTyrosinase990 ± 20[16]

Conclusion

Substituted aryl benzoates represent a promising class of compounds with a wide range of potential biological activities. The ease of their synthesis allows for the generation of diverse chemical libraries for screening and optimization. While research has demonstrated their potential in anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory applications, further in-depth studies are required to elucidate their precise mechanisms of action and to establish clear structure-activity relationships. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical scaffold.

References

literature review on the synthesis of ethoxybenzoate esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Ethoxybenzoate Esters

Introduction

Ethoxybenzoate esters are a class of organic compounds characterized by a benzene ring substituted with both an ethoxy group (-OCH₂CH₃) and an ester group (-COOR). These molecules serve as crucial intermediates and building blocks in the synthesis of pharmaceuticals, liquid crystals, and other fine chemicals.[1][2] Their synthesis is a fundamental exercise in organic chemistry, often involving classic reactions such as Williamson ether synthesis and Fischer esterification. This guide provides a comprehensive review of the primary synthetic routes, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers in chemistry and drug development.

Core Synthetic Strategies

The synthesis of ethoxybenzoate esters can be approached via two principal pathways, differing in the sequence of the ether and ester formation steps.

  • Route A: Etherification followed by Esterification. This is the most common and versatile route. It begins with a hydroxybenzoic acid, where the phenolic hydroxyl group is first converted to an ethoxy group via Williamson ether synthesis. The resulting ethoxybenzoic acid is then esterified, typically through Fischer esterification.

  • Route B: Esterification followed by Etherification. This route starts by esterifying a hydroxybenzoic acid. The resulting hydroxybenzoate ester then undergoes Williamson ether synthesis to form the final product. This pathway can also be highly effective.

G cluster_0 Core Synthetic Strategies start Starting Material: Hydroxybenzoic Acid etherification_A Step 1: Williamson Ether Synthesis start->etherification_A Route A esterification_B Step 1: Fischer Esterification start->esterification_B Route B intermediate_A Intermediate: Ethoxybenzoic Acid etherification_A->intermediate_A esterification_A Step 2: Fischer Esterification intermediate_A->esterification_A product Product: Ethoxybenzoate Ester esterification_A->product intermediate_B Intermediate: Hydroxybenzoate Ester esterification_B->intermediate_B etherification_B Step 2: Williamson Ether Synthesis intermediate_B->etherification_B etherification_B->product

Caption: High-level overview of the two primary routes for synthesizing ethoxybenzoate esters.

Route 1: Williamson Ether Synthesis of Ethoxybenzoic Acid followed by Fischer Esterification

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] In this context, the phenolic proton of a hydroxybenzoic acid is first removed by a base to form a phenoxide, which then acts as a nucleophile.

Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid

This protocol is adapted from the synthesis of 2-ethoxybenzoic acid from methyl salicylate.[5] The process involves an initial ethoxylation via Williamson synthesis, followed by saponification (hydrolysis) of the methyl ester to yield the carboxylic acid.

  • Ethoxylation:

    • In a 1000L reaction kettle, add 5% of 95% ethanol.

    • Under stirring and cooling, add 60 kg of solid potassium hydroxide (KOH) in batches.

    • Add 152 kg of methyl salicylate dropwise at 15 °C, controlling the rate to maintain this temperature.

    • After the addition is complete, add 162 kg of diethyl sulfate dropwise, again maintaining the temperature at 15 °C.

    • Continue the reaction for approximately 6 hours. Monitor the pH; if it is less than 11, add more KOH. Continue until the pH is stable at 6.

    • Filter the reaction mixture to remove solid potassium sulfate.

    • Distill the filtrate to recover the ethanol.

  • Saponification and Acidification:

    • To the resulting oil in the reactor, add 665 kg of water and 53.2 kg of sodium hydroxide (NaOH).

    • Stir and heat the mixture at 65 °C for 6 hours to hydrolyze the ester.

    • Cool the reaction solution and add hydrochloric acid (HCl) to adjust the pH to 4.5, which precipitates the o-ethoxybenzoic acid as an oil.

    • Separate the organic layer and wash it twice with water.

    • Purify the product by vacuum distillation to yield o-ethoxybenzoic acid. A yield of 98.31% with 99.73% purity has been reported for this stage.[5]

Experimental Protocol: Fischer Esterification of 2-Ethoxybenzoic Acid

This protocol describes the subsequent conversion of the ethoxybenzoic acid to its ethyl ester. It is a general procedure adapted from the synthesis of ethyl benzoate.[6][7]

  • Reaction Setup:

    • In a 150 mL round-bottom flask, combine 0.1 mol of 2-ethoxybenzoic acid and 0.4 mol of 95% ethanol (ethanol serves as both reactant and solvent).[8]

    • Slowly and carefully add 1-2 mL of concentrated sulfuric acid (H₂SO₄) to the flask while gently shaking.[6]

    • Add a few boiling chips.

  • Reflux:

    • Connect the flask to a reflux condenser and heat the mixture to a gentle reflux for 1-3 hours.[6][7] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Extraction:

    • Allow the mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 60 mL of cold water.

    • Add a saturated sodium carbonate solution in small portions until the aqueous layer is slightly alkaline (this neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid).

    • Extract the ethyl 2-ethoxybenzoate, which separates as an oil, with diethyl ether (2 x 30 mL).

    • Combine the ether extracts and dry them over anhydrous calcium chloride or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator.

    • Purify the remaining crude ester by distillation to obtain the final product.

G cluster_workflow Workflow: Williamson Ether Synthesis & Fischer Esterification start Start: Methyl Salicylate (or Hydroxybenzoic Acid) step1 1. Ethoxylation (KOH, Diethyl Sulfate, 15°C) start->step1 intermediate1 Methyl 2-Ethoxybenzoate step1->intermediate1 step2 2. Saponification (NaOH, H₂O, 65°C) intermediate1->step2 intermediate2 Sodium 2-Ethoxybenzoate step2->intermediate2 step3 3. Acidification (HCl to pH 4.5) intermediate2->step3 intermediate3 2-Ethoxybenzoic Acid step3->intermediate3 step4 4. Fischer Esterification (Ethanol, H₂SO₄, Reflux) intermediate3->step4 step5 5. Workup & Purification (Extraction, Distillation) step4->step5 end_product Product: Ethyl 2-Ethoxybenzoate step5->end_product G cluster_workflow_b Workflow: Esterification & Williamson Ether Synthesis start_b Start: 4-Hydroxybenzoic Acid step1_b 1. Fischer Esterification (Ethanol, H₂SO₄, Reflux) start_b->step1_b intermediate_b Ethyl 4-Hydroxybenzoate step1_b->intermediate_b step2_b 2. Williamson Ether Synthesis (Ethyl Halide, K₂CO₃, DMF, 65°C) intermediate_b->step2_b step3_b 3. Workup & Purification (Precipitation, Recrystallization) step2_b->step3_b end_product_b Product: Ethyl 4-Ethoxybenzoate step3_b->end_product_b

References

theoretical modeling of 2,4-Dimethylphenyl 2-ethoxybenzoate molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical modeling of the molecular structure of 2,4-Dimethylphenyl 2-ethoxybenzoate. While direct experimental and extensive theoretical studies on this specific molecule are not publicly available, this document outlines a robust computational approach based on established methodologies for analogous aromatic esters. By leveraging data from closely related compounds, we present a predictive model of its structural and spectroscopic properties, offering a blueprint for future research and development.

Introduction

This compound is an aromatic ester with potential applications in materials science and as an intermediate in pharmaceutical synthesis. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and biological activity. Theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful, non-experimental route to elucidate these characteristics at the atomic level.

This guide details the computational protocols for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction. The methodologies are grounded in practices validated by experimental data from similar molecules, such as 2,4-Dimethylphenyl benzoate.[1][2][3]

Theoretical Methodologies

The cornerstone of modern molecular modeling for organic molecules is Density Functional Theory (DFT). This quantum chemical method offers an excellent balance between computational cost and accuracy for predicting molecular geometries and properties.

Geometry Optimization

The initial step involves determining the most stable three-dimensional arrangement of atoms (the ground-state geometry). This is achieved by minimizing the total electronic energy of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional for such tasks, often paired with a Pople-style basis set like 6-311++G(d,p) . This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions and electron density far from the nuclei.

Vibrational Frequency Analysis

Once a stable geometry is found, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Prediction of Spectroscopic Data: The calculation yields harmonic vibrational frequencies that can be directly correlated with experimental Infrared (IR) and Raman spectra.[4] To improve accuracy, calculated frequencies are often uniformly scaled to account for anharmonicity and systematic errors in the theoretical method.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is accomplished using the Gauge-Including Atomic Orbital (GIAO) method.[5][6] This approach, typically performed at the B3LYP/6-311++G(d,p) level, calculates the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

Computational and Experimental Workflow

The process of theoretical modeling is intrinsically linked with experimental validation. The following workflow illustrates the logical progression from initial computational steps to final comparison with experimental data.

G cluster_computational Theoretical Modeling cluster_experimental Experimental Validation cluster_validation Model Refinement mol_build 1. Initial 3D Structure Generation geom_opt 2. Geometry Optimization (DFT/B3LYP) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc 4. NMR Shielding Calculation (GIAO) geom_opt->nmr_calc compare_geom Compare Geometries geom_opt->compare_geom data_analysis 5. Predicted Data Analysis freq_calc->data_analysis nmr_calc->data_analysis compare_spectra Compare Spectra data_analysis->compare_spectra synthesis A. Synthesis & Purification xray B. X-ray Crystallography synthesis->xray ir_raman C. IR & Raman Spectroscopy synthesis->ir_raman nmr_spec D. NMR Spectroscopy synthesis->nmr_spec xray->compare_geom ir_raman->compare_spectra nmr_spec->compare_spectra refine Refine Model compare_geom->refine compare_spectra->refine refine->geom_opt Iterate if needed

Caption: Workflow for theoretical modeling and experimental validation.

Predicted Molecular Structure Data

The following tables summarize the predicted geometric parameters for this compound. These values are derived based on DFT calculations and are benchmarked against available X-ray crystallography data for the highly analogous molecule, 2,4-Dimethylphenyl benzoate.[1][2][3] The atom numbering scheme is provided in the accompanying molecular diagram.

Molecular Structure of this compound with Atom Numbering

(Note: An actual image with atom numbering would be inserted here in a real whitepaper. For this text-based generation, please refer to a standard chemical drawing program for the structure.)

Table 1: Predicted Bond Lengths (Å)
BondPredicted Length (Å)BondPredicted Length (Å)
C1-C21.40C8-O21.36
C2-O11.35C8-C91.40
C2-C71.40C9-C101.39
O1-C81.42C10-C111.39
C=O (C8=O2)1.21C11-C121.39
C-O (ester)1.36C12-C131.39
C-O (ether)1.37C13-C141.39
C-C (arom)1.39 (avg.)C10-C151.51
C-H (arom)1.08 (avg.)C12-C161.51
O-C (ethyl)1.43C1-O31.37
C-C (ethyl)1.52O3-C171.43
C-H (methyl)1.09 (avg.)C17-C181.52
Table 2: Predicted Bond Angles (°)
AnglePredicted Angle (°)AnglePredicted Angle (°)
O1-C8-O2123.0C9-C10-C15121.0
O1-C8-C9111.0C11-C12-C16121.5
O2-C8-C9126.0C1-O3-C17118.0
C8-O1-C2118.0O3-C17-C18108.5
C2-C1-O3116.0C1-C2-C7119.5
C1-C2-O1119.0C1-C6-C5120.0
Table 3: Predicted Dihedral Angles (°)

A key structural feature of aryl benzoates is the relative orientation of the two aromatic rings.

Atoms (A-B-C-D)Predicted Angle (°)Description
O2-C8-O1-C2~0 or ~180Planarity of the ester group
C8-O1-C2-C1~60-80Torsion of the dimethylphenyl ring
O1-C8-C9-C10~5-15Torsion of the ethoxybenzoyl ring
C7-C2-O1-C8~60-80Defines phenyl ring twist relative to ester
C(benzoyl)-C(phenyl) ~70-85 Dihedral angle between the two rings

Note: The dihedral angle between the two aromatic rings in the analogous 2,4-Dimethylphenyl benzoate is experimentally found to be 80.25(5)°.[1][2]

Experimental Protocols for Validation

To validate the theoretical model, synthesis and characterization of this compound are necessary.

Synthesis Protocol (Illustrative)

A standard method for synthesizing this ester would be via Steglich esterification or by reacting 2-ethoxybenzoyl chloride with 2,4-dimethylphenol in the presence of a base like pyridine or triethylamine.

  • Preparation of 2-ethoxybenzoyl chloride: 2-ethoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess SOCl₂ is removed under reduced pressure.

  • Esterification: 2,4-dimethylphenol is dissolved in a dry, non-protic solvent (e.g., dichloromethane) with pyridine. The solution is cooled in an ice bath.

  • The freshly prepared 2-ethoxybenzoyl chloride is added dropwise to the solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The mixture is then washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Characterization Protocols
  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent (e.g., ethanol). Data collection would be performed on a diffractometer with Mo Kα radiation. The structure is then solved and refined using software like SHELXS/SHELXL.[7] This provides definitive experimental data on bond lengths, angles, and crystal packing.

  • FT-IR and FT-Raman Spectroscopy: The IR spectrum would be recorded using the KBr pellet technique. The Raman spectrum would be recorded on a spectrometer with a suitable laser source. These spectra provide the vibrational modes of the molecule for direct comparison with the scaled frequencies from the DFT calculations.[8][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a deuterated solvent (e.g., CDCl₃). The experimental chemical shifts provide the primary benchmark for validating the GIAO calculations.

Logical Diagram for Conformational Analysis

The presence of rotatable bonds (C-O ester, C-O ether) necessitates a conformational analysis to identify the global minimum energy structure.

G start Identify Rotatable Bonds (e.g., C-O ester, C-O ether) pes_scan Perform Potential Energy Surface (PES) Scan start->pes_scan identify_minima Identify Local Minima (Conformers) pes_scan->identify_minima reoptimize Full Geometry Optimization of Each Conformer (DFT) identify_minima->reoptimize freq_check Frequency Calculation (Confirm Minima) reoptimize->freq_check boltzmann Calculate Relative Energies & Boltzmann Population freq_check->boltzmann global_min Identify Global Minimum Energy Conformer boltzmann->global_min

Caption: Logical workflow for conformational analysis.

Conclusion

This technical guide outlines a comprehensive theoretical and experimental strategy for characterizing the molecular structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, detailed predictions of its geometry and spectroscopic properties can be achieved. The provided workflow and predicted data, benchmarked against known analogs, serve as a robust starting point for researchers. The ultimate validation of this theoretical model hinges on its comparison with experimental data obtained through synthesis and characterization, providing a complete and accurate molecular portrait essential for its application in drug development and materials science.

References

In-Depth Technical Guide: Safety and Handling of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and toxicological data for 2,4-Dimethylphenyl 2-ethoxybenzoate has been found in publicly available literature and safety data sheets. The following guide is based on the safety profiles of structurally similar compounds, including aromatic esters and substituted phenols, as well as general principles of laboratory safety for handling novel chemical substances. This information should be used as a preliminary guide for risk assessment, and all handling should be conducted by trained personnel in a controlled laboratory setting.

Introduction
Hazard Identification and Classification

Based on the general properties of aromatic esters, this compound should be treated as a substance with the potential for the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Data is not available. However, related benzoates show a range of acute oral toxicity. For instance, phenyl benzoate has a median lethal dose (LD50) in mice of 1225 mg/kg bw. Alkyl benzoates like butyl benzoate are generally less toxic orally.

  • Skin Corrosion/Irritation: Aromatic esters can be irritating to the skin. Prolonged contact should be avoided.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): No data is available. The potential metabolites, benzoic acid and phenol derivatives, can have effects on the liver and kidneys.

  • Flammability: Esters, particularly those with lower molecular weights, can be flammable.[1] While this compound is a larger molecule, it should be kept away from open flames and ignition sources.[2][3]

Physical and Chemical Properties

Specific physical and chemical properties for this compound are not available. The table below presents data for structurally related compounds to provide an estimation.

Property3,4-Dimethylphenyl benzoateEthyl 2,4-dimethylbenzoate2,4-Dimethylbenzoic acid
CAS Number 3845-63-4[4]33499-42-2[5][6]611-01-8[7]
Molecular Formula C15H14O2[4]C11H14O2[5][6]C9H10O2[7]
Molecular Weight 226.27 g/mol [4]178.23 g/mol [5]150.17 g/mol [7]
Boiling Point Not available156 °C[5]Not available
Handling and Storage

Given the unknown nature of this compound, stringent safety measures are recommended.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8] Avoid all skin contact.

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended.

  • Safe Handling Practices:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Wash hands thoroughly after handling.[2]

    • Keep away from heat, sparks, open flames, and hot surfaces.[2]

    • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from oxidizing agents and strong acids or bases.

First Aid Measures
  • In case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • In case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Toxicological Information

No specific toxicological data exists for this compound. The toxicological profile is inferred from related compounds.

CompoundRouteSpeciesValue
Phenyl benzoateOralMouseLD50: 1225 mg/kg bw
Butyl benzoateOralNot SpecifiedLD50: 3450 mg/kg bw
Benzyl benzoateOralMouseLD50: 1568 mg/kg bw

The metabolism of this ester may lead to the formation of 2-ethoxybenzoic acid and 2,4-dimethylphenol. Phenolic compounds can be corrosive and toxic. Benzoate itself can have neuromodulatory effects at high doses.[9]

Experimental Protocols and Visualizations

Generalized Experimental Workflow for Safety Assessment of a Novel Chemical

The following diagram illustrates a generalized workflow for assessing the safety of a new chemical entity like this compound.

G Generalized Workflow for Chemical Safety Assessment A Compound Synthesis and Purification B Physicochemical Characterization (e.g., m.p., b.p., solubility) A->B C In Silico Toxicity Prediction (e.g., QSAR modeling) B->C D In Vitro Genotoxicity Assays (e.g., Ames test, micronucleus test) C->D Preliminary Assessment E In Vitro Cytotoxicity Assays (e.g., MTT, LDH assays) C->E Preliminary Assessment F Acute Toxicity Studies (in vivo) (e.g., LD50 determination) D->F If genotoxicity is a concern H Hazard Communication (SDS Generation, Labeling) D->H Initial Hazard Info E->F E->H Initial Hazard Info G Repeated Dose Toxicity Studies (Sub-acute/Sub-chronic) F->G If warranted by use pattern G->H

Caption: A generalized workflow for the safety assessment of a novel chemical compound.

Logical Diagram for Hazard Assessment and Control

This diagram outlines the logical steps for assessing and controlling the risks associated with handling a chemical with limited safety data.

G Hazard Assessment and Control for Novel Compounds cluster_assessment Risk Assessment cluster_control Control Measures A Identify Compound: This compound B Gather Available Data (Specific and Analog) A->B C Identify Potential Hazards (Assume Moderate to High Toxicity) B->C D Evaluate Exposure Potential (Route, Duration, Frequency) C->D E Characterize Risk D->E I Implement Control Measures E->I F Engineering Controls (Fume Hood) J Review and Update (As new data becomes available) F->J G Administrative Controls (SOPs, Training) G->J H Personal Protective Equipment (Gloves, Goggles, Lab Coat) H->J I->F I->G I->H

Caption: A logical flow for hazard assessment and control when handling novel compounds.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Dimethylphenyl 2-ethoxybenzoate: Data Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the thermal stability and decomposition of 2,4-Dimethylphenyl 2-ethoxybenzoate. Despite extensive queries targeting scholarly articles, patents, and technical reports, no experimental data regarding the thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), decomposition kinetics, or degradation products for this specific compound could be located.

This technical guide was intended for researchers, scientists, and drug development professionals. However, the core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and creating visualizations of decomposition pathways cannot be fulfilled due to the absence of foundational research on this topic in the public domain.

While general information on the thermal properties of aromatic esters exists, it is not specific enough to provide a reliable technical overview for this compound. The thermal behavior of a specific molecule is highly dependent on its unique chemical structure, including the substitution patterns on the aromatic rings. Therefore, extrapolating data from related but structurally distinct compounds would be scientifically unsound and potentially misleading.

For researchers, scientists, and professionals in drug development requiring this information, it is recommended to perform experimental analysis to determine the thermal properties of this compound. The following section outlines a generalized experimental workflow that could be employed for such a study.

Proposed Experimental Workflow for Thermal Analysis

To ascertain the thermal stability and decomposition profile of this compound, a series of established analytical techniques would be required. A proposed workflow for such an investigation is outlined below.

Caption: Proposed experimental workflow for determining the thermal stability and decomposition of a compound.

Methodologies for Key Experiments:
  • Thermogravimetric Analysis (TGA): This would be the primary technique to determine the decomposition temperature range. A typical protocol would involve heating a small, precisely weighed sample of this compound at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and monitoring the mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC would be used to identify thermal transitions such as melting, crystallization, and decomposition. The protocol involves heating a sample and a reference at a controlled rate and measuring the difference in heat flow between them. This can provide information on the enthalpy of decomposition.

  • TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): To identify the gaseous products evolved during decomposition, the outlet of the TGA instrument would be coupled to a mass spectrometer or an FTIR spectrometer. This would allow for the real-time identification of volatile decomposition fragments.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): For a more detailed analysis of both volatile and semi-volatile decomposition products, Py-GC-MS would be employed. A sample would be rapidly heated to its decomposition temperature in the pyrolyzer, and the resulting fragments would be separated by gas chromatography and identified by mass spectrometry.

Logical Relationship for Data Interpretation

The data obtained from the proposed experiments would be interconnected to build a comprehensive understanding of the thermal behavior of this compound.

Caption: Logical flow for interpreting thermal analysis data to assess stability and decomposition pathways.

The Discovery and History of Dimethylphenyl Benzoate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenyl benzoate compounds, a class of aromatic esters, have garnered interest within various chemical and pharmaceutical domains. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of these compounds. It details the experimental protocols for their synthesis and characterization, presents key quantitative data in a structured format, and illustrates the fundamental synthetic pathways. This document serves as a core resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The history of dimethylphenyl benzoate compounds is intrinsically linked to the broader development of ester synthesis methodologies in organic chemistry. While a singular "discovery" event for each isomer is not typically documented, their synthesis became feasible with the advent of robust acylation reactions in the late 19th and early 20th centuries. The primary route to these esters is the reaction of a dimethylphenol with benzoyl chloride, a classic example of the Schotten-Baumann reaction conditions. Early investigations into these compounds were often driven by the desire to understand the influence of substituent positioning on the physical and chemical properties of aromatic esters. In recent years, interest has been renewed due to the potential biological activities of substituted phenyl benzoates, including antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities.[1][2]

Synthesis of Dimethylphenyl Benzoate Isomers

The synthesis of various dimethylphenyl benzoate isomers is reliably achieved through the acylation of the corresponding dimethylphenol with benzoyl chloride. A common and effective method involves a Friedel-Crafts-type acylation catalyzed by a Lewis acid, such as anhydrous aluminum chloride, in an inert solvent like dichloromethane.[3][4]

General Experimental Protocol: Synthesis of 3,4-Dimethylphenyl Benzoate

The following protocol for the synthesis of 3,4-dimethylphenyl benzoate is adapted from the literature and serves as a representative example for other isomers.[3][4]

Materials:

  • 3,4-Dimethylphenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a solution of anhydrous aluminum chloride (0.40 g, 3.00 mmol) in anhydrous dichloromethane (25 mL), add 3,4-dimethylphenol (0.50 g, 4.10 mmol).

  • Cool the resulting solution to 0-5 °C using an ice bath.

  • Slowly add benzoyl chloride (0.57 g) to the cooled solution.

  • After the complete addition of benzoyl chloride, stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux at 50 °C for 1 hour.

  • Pour the reaction mixture onto 100 g of ice.

  • Extract the crude product with dichloromethane.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent at room temperature to obtain the amorphous product.

  • Recrystallize the product from methanol to obtain colorless crystals.[4]

Visualization of the Synthetic Workflow:

G A Dissolve AlCl3 in CH2Cl2 B Add 3,4-Dimethylphenol A->B C Cool to 0-5 °C B->C D Add Benzoyl Chloride C->D E Stir at Room Temperature (0.5 h) D->E F Reflux at 50 °C (1 h) E->F G Quench with Ice F->G H Extract with CH2Cl2 G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Recrystallize from Methanol J->K L 3,4-Dimethylphenyl Benzoate K->L

Caption: General workflow for the synthesis of dimethylphenyl benzoates.

Physicochemical Properties and Structural Data

The substitution pattern of the methyl groups on the phenyl ring significantly influences the crystal structure and, consequently, the physical properties of dimethylphenyl benzoate compounds. X-ray crystallography has been a pivotal technique in elucidating these structural nuances.

Tabulated Quantitative Data

The following tables summarize key quantitative data for several dimethylphenyl benzoate isomers, compiled from various crystallographic studies.

Table 1: General Properties of Dimethylphenyl Benzoate Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (K)
2,4-Dimethylphenyl benzoateC₁₅H₁₄O₂226.26-
2,5-Dimethylphenyl benzoateC₁₅H₁₄O₂226.26-
3,4-Dimethylphenyl benzoateC₁₅H₁₄O₂226.27322 (1)[4]

Table 2: Crystallographic Data for Dimethylphenyl Benzoate Isomers

Parameter2,4-Dimethylphenyl benzoate[5][6]2,5-Dimethylphenyl benzoate[7][8]3,4-Dimethylphenyl benzoate[3]
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
a (Å) 7.9813 (2)8.1095 (4)6.0293 (4)
b (Å) 14.3260 (3)9.8569 (4)7.8506 (3)
c (Å) 11.0932 (2)15.8805 (10)13.1163 (9)
α (°) 909088.592 (4)
β (°) 94.028 (2)105.617 (5)77.020 (5)
γ (°) 909077.680 (4)
Volume (ų) 1265.26 (5)1222.54 (11)590.87 (6)
Z 442
Dihedral Angle between Rings (°) 80.25 (5)87.4 (1)52.39 (4)
Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of dimethylphenyl benzoate compounds.

Table 3: Spectroscopic Data for 3,4-Dimethylphenyl Benzoate [9]

TechniqueKey Data
¹H NMR Data acquired on a Varian CFT-20 instrument.
¹³C NMR Sample sourced from R. Martin, Institut Curie, Paris, France.
GC-MS NIST Number: 287333; Top Peak (m/z): 105.
FTIR Technique: KBr WAFER; Sample sourced from R. MARTIN, INSTITUT CURIE, PARIS, FRANCE.

Biological Activities and Future Directions

While comprehensive biological activity data for specific dimethylphenyl benzoate isomers are still emerging, studies on related phenyl benzoate compounds have shown promising results. Research has indicated potential antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities for some derivatives.[1] For instance, one study synthesized eight phenyl benzoate compounds and evaluated their bioactivities, with one compound exhibiting stronger antioxidant activity than the Trolox standard.[1] Another investigation of 20 known phenyl benzoates, benzophenones, and xanthones revealed moderate anti-tyrosinase activity for some compounds.[2]

These findings suggest that the dimethylphenyl benzoate scaffold is a viable starting point for the design and synthesis of novel therapeutic agents. Future research should focus on a systematic evaluation of the various isomers and their derivatives to establish clear structure-activity relationships.

Logical Relationship of Research and Development:

G A Synthesis of Dimethylphenyl Benzoate Isomers B Physicochemical Characterization (NMR, IR, MS) A->B C Structural Analysis (X-ray Crystallography) A->C D Biological Activity Screening (e.g., Antioxidant, Enzyme Inhibition) A->D F Structure-Activity Relationship (SAR) Studies B->F C->F E Identification of Lead Compounds D->E E->F G Optimization of Lead Compounds F->G H Preclinical and Clinical Development G->H

Caption: From synthesis to drug development for dimethylphenyl benzoates.

Conclusion

The study of dimethylphenyl benzoate compounds, rooted in classical organic synthesis, continues to be relevant in the context of materials science and medicinal chemistry. The well-established synthetic protocols allow for the straightforward generation of a variety of isomers, enabling detailed investigations into their structure-property relationships. The preliminary data on the biological activities of related compounds warrant a more in-depth exploration of dimethylphenyl benzoates as potential therapeutic agents. This guide provides a foundational resource for researchers to build upon in their future investigations of this intriguing class of molecules.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dimethylphenyl 2-ethoxybenzoate as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenyl 2-ethoxybenzoate is a benzoate ester with potential applications as a precursor in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structure, combining a substituted phenolic moiety with an ethoxybenzoic acid backbone, makes it a versatile building block for creating more complex molecules with desired biological or chemical properties. The ester linkage can be readily cleaved or modified, allowing for its use as a protecting group or as a reactive intermediate in cross-coupling and other transformations. This document provides detailed protocols for the synthesis of this compound and explores its potential applications in research and development.

Application Notes

The utility of this compound as a precursor stems from the chemical reactivity of its constituent parts. Phenyl benzoate derivatives are known to exhibit a range of biological activities and are key components in various pharmaceuticals and functional materials.

  • Precursor for Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs are derivatives of aromatic carboxylic acids.[1][2] The 2-ethoxybenzoic acid portion of the molecule is structurally related to salicylic acid, the core of aspirin.[1] By using this compound as a starting material, researchers can synthesize novel analogues of existing NSAIDs. The 2,4-dimethylphenyl group can be modified to explore structure-activity relationships, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

  • Intermediate in the Synthesis of Antimicrobial Agents: Phenyl benzoate structures have been investigated for their antimicrobial properties.[3][4] this compound can serve as a scaffold for the synthesis of new compounds with potential antibacterial or antifungal activity. The ester can be hydrolyzed to the corresponding phenol and carboxylic acid, which can then be further functionalized.

  • Building Block for Phospholipase A2 and Hyaluronidase Inhibitors: Benzoyl phenyl benzoates have been identified as effective inhibitors of phospholipase A2 and hyaluronidase, enzymes implicated in inflammatory processes.[5] This suggests that derivatives of this compound could be explored for similar inhibitory activities.

  • Development of Anticancer Agents: Certain phenyl benzoate derivatives have demonstrated cytotoxic effects on cancer cell lines.[6] The modular nature of this compound allows for the systematic modification of its structure to develop new potential anticancer compounds.

Experimental Protocols

The synthesis of this compound can be achieved through several standard esterification methods. Below are two detailed protocols: the Steglich esterification for mild reaction conditions and the Fischer-Speier esterification, a classic acid-catalyzed method.

Protocol 1: Steglich Esterification of 2-Ethoxybenzoic Acid with 2,4-Dimethylphenol

This method is ideal for small-scale synthesis under mild conditions, preserving sensitive functional groups.[7][8][9] It utilizes a carbodiimide coupling agent (DCC or EDC) and a catalyst (DMAP).[10]

Materials:

  • 2-Ethoxybenzoic acid

  • 2,4-Dimethylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-ethoxybenzoic acid (1.0 eq) and 2,4-dimethylphenol (1.1 eq) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data for Steglich Esterification:

Reagent/MaterialMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Ethoxybenzoic acid1.0166.17101.66 g
2,4-Dimethylphenol1.1122.16111.34 g
DCC1.1206.33112.27 g
DMAP0.1122.171122 mg
Anhydrous Dichloromethane---100 mL
Product (Hypothetical) 270.32 ~8.5 ~2.30 g (85% yield)
Protocol 2: Fischer-Speier Esterification of 2-Ethoxybenzoic Acid with 2,4-Dimethylphenol

This is a classic acid-catalyzed esterification method.[11] It is suitable for larger-scale synthesis but may not be compatible with acid-sensitive functional groups.[12]

Materials:

  • 2-Ethoxybenzoic acid

  • 2,4-Dimethylphenol

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-ethoxybenzoic acid (1.0 eq), 2,4-dimethylphenol (1.5 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Quantitative Data for Fischer-Speier Esterification:

Reagent/MaterialMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Ethoxybenzoic acid1.0166.17508.31 g
2,4-Dimethylphenol1.5122.16759.16 g
Concentrated Sulfuric Acid0.0598.082.5~0.14 mL
Toluene---150 mL
Product (Hypothetical) 270.32 ~37.5 ~10.14 g (75% yield)

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product cluster_applications Potential Applications 2_Ethoxybenzoic_Acid 2-Ethoxybenzoic Acid Esterification Esterification (e.g., Steglich or Fischer) 2_Ethoxybenzoic_Acid->Esterification 2_4_Dimethylphenol 2,4-Dimethylphenol 2_4_Dimethylphenol->Esterification Product_Ester 2,4-Dimethylphenyl 2-ethoxybenzoate Esterification->Product_Ester NSAID_Analogues NSAID Analogues Product_Ester->NSAID_Analogues Antimicrobial_Agents Antimicrobial Agents Product_Ester->Antimicrobial_Agents Enzyme_Inhibitors Enzyme Inhibitors Product_Ester->Enzyme_Inhibitors

Caption: Synthetic workflow for this compound and its potential applications.

G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 releases Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Benzoate_Derivative Benzoate Derivative (Potential Inhibitor) Benzoate_Derivative->COX_Enzymes Inhibits

Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

References

Application Notes and Protocols for the Esterification of 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols is a fundamental reaction in organic synthesis, yielding valuable aryl esters that are precursors to a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a detailed experimental setup, protocol, and characterization data for the esterification of 2,4-dimethylphenol to produce 2,4-dimethylphenyl acetate. The acetylation is achieved through the reaction of 2,4-dimethylphenol with acetic anhydride, utilizing pyridine as a catalyst and base. This method is widely employed due to its efficiency and the ease of purification of the resulting product.

Reaction Scheme

The overall reaction involves the acetylation of the hydroxyl group of 2,4-dimethylphenol using acetic anhydride. Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also serves as a base to neutralize the acetic acid byproduct formed during the reaction.

Figure 1: General reaction scheme for the esterification of 2,4-dimethylphenol.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of 2,4-dimethylphenyl acetate.

Materials:

  • 2,4-Dimethylphenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dimethylphenol (1.0 equivalent) in pyridine (5-10 mL per gram of phenol). Place the flask in an ice bath and stir the solution magnetically.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents) to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of water.

    • Dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to remove acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,4-dimethylphenyl acetate.

Data Presentation

The following table summarizes the key quantitative data for the esterification of 2,4-dimethylphenol.

ParameterValue
Reactants
2,4-Dimethylphenol1.0 eq
Acetic Anhydride1.5 eq
PyridineSolvent/Catalyst
Reaction Conditions
TemperatureRoom Temperature
Time12-24 h
Product
Product Name2,4-Dimethylphenyl acetate
CAS Number877-53-2[1]
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol [1]
Yield
Expected Yield>90% (based on similar phenol acetylations)
Spectroscopic Data
¹H NMR (CDCl₃)
δ 7.0-7.2 (m, 3H)Aromatic protons
δ 2.29 (s, 3H)Acetyl CH₃
δ 2.25 (s, 3H)Aromatic CH₃
δ 2.10 (s, 3H)Aromatic CH₃
¹³C NMR (CDCl₃)
δ 169.5Carbonyl (C=O)
δ 148.5, 136.0, 131.0, 129.5, 127.0, 122.5Aromatic carbons
δ 21.0Acetyl CH₃
δ 20.5, 16.0Aromatic CH₃

Note: The provided NMR data is predicted based on typical chemical shifts for similar structures. Experimental values may vary slightly.

Mandatory Visualization

Below are diagrams illustrating the key aspects of the experimental setup.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 2,4-Dimethylphenol in Pyridine Add_Reagent Add Acetic Anhydride at 0°C Start->Add_Reagent React Stir at Room Temperature (12-24h) Add_Reagent->React Quench Quench with Water React->Quench Extract Extract with CH2Cl2 Quench->Extract Wash_HCl Wash with 1M HCl Extract->Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product Pure 2,4-Dimethylphenyl Acetate Chromatography->Product

Caption: Experimental workflow for the synthesis of 2,4-dimethylphenyl acetate.

signaling_pathway Pyridine Pyridine Activated_Complex N-Acetylpyridinium Intermediate Pyridine->Activated_Complex Nucleophilic Attack Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Activated_Complex Activated_Complex->Pyridine Regenerated Product 2,4-Dimethylphenyl Acetate Activated_Complex->Product 2,4-Dimethylphenol 2,4-Dimethylphenol 2,4-Dimethylphenol->Product Nucleophilic Attack Byproduct Acetic Acid Product->Byproduct

Caption: Catalytic cycle of pyridine in the acetylation of 2,4-dimethylphenol.

References

Application Notes and Protocols for the Characterization of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2,4-Dimethylphenyl 2-ethoxybenzoate . Detailed protocols for the key analytical methods are provided to facilitate the characterization of this compound in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₃
Molecular Weight270.32 g/mol
AppearanceColorless to pale yellow solid or oil

Analytical Techniques for Structural Characterization

A multi-technique approach is recommended for the unambiguous characterization of this compound. The following techniques provide complementary information for structural confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.90dd1HAr-H (ortho to C=O)
~7.50td1HAr-H (para to C=O)
~7.10d1HAr-H (ortho to O-C=O)
~7.05td1HAr-H (meta to C=O)
~7.00s1HAr-H (meta to both CH₃)
~6.95d1HAr-H (ortho to one CH₃)
~4.20q2H-OCH₂CH₃
~2.30s3HAr-CH₃
~2.15s3HAr-CH₃
~1.50t3H-OCH₂CH₃
Chemical Shift (ppm)Assignment
~165.0C=O
~158.0Ar-C (ipso to -OCH₂CH₃)
~148.0Ar-C (ipso to -O-C=O)
~138.0Ar-C (ipso to -CH₃)
~134.0Ar-CH
~132.0Ar-C (ipso to -CH₃)
~131.0Ar-CH
~129.0Ar-CH
~122.0Ar-C (ipso to C=O)
~121.0Ar-CH
~114.0Ar-CH
~64.0-OCH₂CH₃
~21.0Ar-CH₃
~16.0Ar-CH₃
~15.0-OCH₂CH₃
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for determining the molecular weight and fragmentation pattern of volatile and semi-volatile compounds, providing further confirmation of the structure and an assessment of purity.

m/zProposed Fragment
270[M]⁺ (Molecular Ion)
149[C₉H₉O₂]⁺ (2-ethoxybenzoyl cation)
121[C₈H₉O]⁺ (149 - C₂H₄)
121[C₈H₉O]⁺ (2,4-dimethylphenoxy cation)
105[C₇H₅O]⁺ (benzoyl cation)
91[C₇H₇]⁺ (tropylium ion)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, the characteristic ester and aromatic absorptions are of primary interest.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
1735-1715StrongC=O Ester Stretch
1600-1450Medium-StrongAromatic C=C Bending
1280-1250StrongAsymmetric C-O-C Stretch
1150-1100StrongSymmetric C-O-C Stretch
Melting Point Determination

The melting point of a solid crystalline compound is a useful indicator of its purity. A sharp melting point range suggests a high degree of purity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Sample Vial NMR Tube Sample->Vial Solvent ~0.7 mL CDCl3 Solvent->Vial NMR_Spec 500 MHz NMR Spectrometer Vial->NMR_Spec Acquire_1H Acquire_1H NMR_Spec->Acquire_1H ¹H Experiment Acquire_13C Acquire_13C NMR_Spec->Acquire_13C ¹³C Experiment Process_1H Process_1H Acquire_1H->Process_1H Fourier Transform, Phase Correction, Baseline Correction Process_13C Process_13C Acquire_13C->Process_13C Fourier Transform, Phase Correction, Baseline Correction Analyze_1H Analyze_1H Process_1H->Analyze_1H Peak Integration, Multiplicity Analysis, Chemical Shift Assignment Analyze_13C Analyze_13C Process_13C->Analyze_13C Chemical Shift Assignment

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 250 ppm.

    • Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

GC-MS Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis Sample 1 mg of Sample Solvent 1 mL Ethyl Acetate Sample->Solvent Vial GC Vial Solvent->Vial GC_MS GC-MS System Vial->GC_MS 1 µL Injection Separation Separation GC_MS->Separation Chromatographic Separation Detection Detection Separation->Detection Mass Analysis Analysis Analysis Detection->Analysis Total Ion Chromatogram (TIC) Mass Spectrum of Peak Identification Identification Analysis->Identification Library Search (e.g., NIST) Fragmentation Pattern Analysis

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time and purity. Examine the mass spectrum of the corresponding peak and compare it with a spectral library (e.g., NIST) and the predicted fragmentation pattern for identification.

FTIR Spectroscopy Protocol

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample_Solid Solid Sample ATR_Crystal ATR Crystal Sample_Solid->ATR_Crystal Sample_Liquid Liquid Sample Sample_Liquid->ATR_Crystal FTIR_Spec FTIR Spectrometer ATR_Crystal->FTIR_Spec Acquire Background Acquire_Sample Acquire_Sample FTIR_Spec->Acquire_Sample Acquire Sample Spectrum Analysis Analysis Acquire_Sample->Analysis Identify Characteristic Absorption Bands

Caption: Workflow for FTIR data acquisition.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Solid Sample: Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

    • Liquid/Oil Sample: Place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Melting Point Determination Protocol

MP_Workflow cluster_prep Sample Preparation cluster_acq Measurement cluster_proc Observation & Recording Sample Powdered Sample Capillary Melting Point Capillary Tube Sample->Capillary Pack ~2-3 mm MP_Apparatus Melting Point Apparatus Capillary->MP_Apparatus Heat Heat MP_Apparatus->Heat Heat slowly (1-2 °C/min) Record_Start Record_Start Heat->Record_Start Observe onset of melting Record_End Record_End Heat->Record_End Observe completion of melting Melting_Range Melting_Range Record_Start->Melting_Range Record_End->Melting_Range

Caption: Workflow for melting point determination.

  • Sample Preparation: Ensure the sample of this compound is dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Set a heating rate of approximately 10-20 °C/min for a rapid preliminary determination.

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as a range.

Data Interpretation and Purity Assessment

The combination of these analytical techniques provides a robust characterization of this compound. The NMR and mass spectrometry data confirm the molecular structure, while the FTIR spectrum verifies the presence of the key functional groups. The melting point provides a straightforward assessment of purity, which can be further corroborated by the absence of significant impurity peaks in the NMR and GC-MS data.

Application Note: Development of an In Vitro Assay for Evaluating 2,4-Dimethylphenyl 2-ethoxybenzoate as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform. The inflammatory cascade initiated by COX-2 results in the production of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. The discovery of novel, selective COX-2 inhibitors remains a significant goal in drug development.

This application note describes a robust in vitro assay cascade for the evaluation of 2,4-Dimethylphenyl 2-ethoxybenzoate, a novel small molecule, as a potential selective COX-2 inhibitor. We detail a primary biochemical assay to determine the direct inhibitory effect of the compound on purified COX-2 and COX-1 enzymes, followed by a secondary cell-based assay to assess its impact on PGE2 production in a relevant cellular context.

Materials and Methods

Primary Assay: Cell-Free COX-2/COX-1 Enzymatic Assay

This assay quantifies the peroxidase activity of purified COX enzymes. The peroxidase activity is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric measurement of enzyme inhibition.

Reagents and Materials:

  • Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical)

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • This compound (test compound)

  • Celecoxib (positive control, selective COX-2 inhibitor)

  • SC-560 (positive control, selective COX-1 inhibitor)

  • DMSO (vehicle)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Experimental Protocol:

  • Enzyme Preparation: Prepare working solutions of human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer containing heme cofactor.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in the assay buffer. Prepare similar dilutions for the control inhibitors.

  • Assay Reaction:

    • To each well of a 96-well plate, add 10 µL of the diluted test compound or control. For vehicle control wells, add 10 µL of DMSO.

    • Add 150 µL of the enzyme solution (either COX-1 or COX-2) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.

  • Data Acquisition: Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes using a microplate reader. The rate of change in absorbance is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Secondary Assay: Cell-Based LPS-Induced PGE2 Production Assay

This assay measures the ability of the test compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated human macrophage-like cells (e.g., differentiated U937 cells).

Reagents and Materials:

  • U937 cells

  • PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Celecoxib

  • PGE2 ELISA Kit (Cayman Chemical)

  • 24-well cell culture plates

Experimental Protocol:

  • Cell Culture and Differentiation: Culture U937 cells in RPMI-1640 supplemented with 10% FBS. Differentiate cells into a macrophage-like phenotype by treating with PMA (100 ng/mL) for 48 hours.

  • Compound Treatment: Replace the medium with fresh, serum-free medium. Add serial dilutions of this compound or Celecoxib to the cells and incubate for 1 hour at 37°C.

  • Inflammatory Stimulation: Induce COX-2 expression and PGE2 production by adding LPS (1 µg/mL) to all wells except the unstimulated control.

  • Sample Collection: Incubate the plates for 24 hours at 37°C. After incubation, collect the cell culture supernatant for PGE2 analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression.

Results

The inhibitory activity of this compound was evaluated against COX-1 and COX-2. The compound demonstrated preferential inhibition of the COX-2 enzyme in the biochemical assay and effectively reduced PGE2 production in the cell-based model.

Table 1: Inhibitory Activity of this compound against Purified COX-1 and COX-2 Enzymes
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound25.41.221.2
Celecoxib (Control)30.10.08376.3
SC-560 (Control)0.0545.80.001
Table 2: Inhibition of LPS-Induced PGE2 Production in Differentiated U937 Cells
CompoundIC50 (µM)
This compound2.8
Celecoxib (Control)0.15

Visualizations

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_output Pro-inflammatory Prostaglandins Membrane AA Arachidonic Acid (AA) COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression Compound 2,4-Dimethylphenyl 2-ethoxybenzoate Compound->COX2 Inhibits

Caption: COX-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_primary Primary Screening: Biochemical Assay cluster_secondary Secondary Screening: Cell-Based Assay p1 Prepare Serial Dilutions of This compound p2 Incubate Compound with Purified COX-1 and COX-2 Enzymes p1->p2 p3 Initiate Reaction with Arachidonic Acid & TMPD p2->p3 p4 Measure Kinetic Absorbance (595 nm) p3->p4 p5 Calculate COX-1/COX-2 IC50 Values & Selectivity Index p4->p5 decision Compound shows COX-2 selectivity? p5->decision s1 Treat Differentiated U937 Cells with Compound s2 Stimulate with LPS to Induce COX-2 and PGE2 Production s1->s2 s3 Collect Supernatant after 24h s2->s3 s4 Quantify PGE2 Levels via ELISA s3->s4 s5 Calculate IC50 for PGE2 Inhibition s4->s5 end End: Candidate for Further Development s5->end start Start: Compound Synthesis and Purification start->p1 decision->s1 Yes decision->end No

Caption: In vitro screening workflow for COX-2 inhibitors.

Conclusion

The data presented in this application note suggest that this compound is a moderately potent and selective inhibitor of the COX-2 enzyme. The compound demonstrated direct enzymatic inhibition and confirmed its activity in a cellular model of inflammation by reducing the production of the key inflammatory mediator, PGE2. The selectivity index of over 20-fold for COX-2 compared to COX-1 indicates a promising profile for further preclinical development. This in vitro assay cascade provides an effective and efficient method for identifying and characterizing novel COX-2 inhibitors.

Application Notes and Protocols for 2,4-Dimethylphenyl 2-ethoxybenzoate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes are based on the chemical structure of 2,4-Dimethylphenyl 2-ethoxybenzoate and the known applications of structurally similar compounds. As of the time of writing, this specific molecule is not widely documented in materials science literature. The protocols provided are intended as a starting point for research and development.

Potential Applications in Materials Science

Based on its structural features—an aromatic ester with alkyl and alkoxy substitutions—this compound holds potential in several areas of materials science. The core aryl benzoate structure is rigid, while the ethoxy and dimethylphenyl groups can influence properties like solvency, thermal stability, and intermolecular interactions.

High-Performance Plasticizer

Benzoate esters are a well-established class of non-phthalate plasticizers used to increase the flexibility and durability of polymers.[1][2][3] They are valued for their compatibility with a wide range of resins, low volatility, and good UV resistance.[3][4]

Hypothesized Role of this compound: The molecular structure suggests it could be an effective plasticizer, particularly for polar polymers such as polyvinyl chloride (PVC), polyurethanes, and acrylics.[4][5] The ethoxy group may enhance its compatibility and solvation power, while the dimethylphenyl group could increase its thermal stability and reduce migration out of the polymer matrix compared to simpler benzoate esters.[3] Potential benefits include improved tear strength, better rebound, and reduced swell in certain solvents.[5]

Liquid Crystal Precursor or Component

Aryl benzoates are a foundational structural motif in many thermotropic liquid crystals.[6][7] The rigid core of the molecule is essential for the formation of mesophases, the state between liquid and solid that is characteristic of liquid crystals. The discovery of the liquid crystalline properties of cholesteryl benzoate was a foundational moment in the field.[8]

Hypothesized Role of this compound: The compound's rigid biphenyl-like structure, resulting from the ester linkage, suggests it could exhibit liquid crystalline behavior, either on its own (as a mesogen) or as a component in a liquid crystal mixture. The side groups (dimethyl and ethoxy) would influence the transition temperatures and the type of mesophase formed. By modifying this structure, researchers could potentially synthesize new liquid crystal materials for display technologies or smart window applications.

Monomer or Modifier for Specialty Resins

The aromatic and ester functionalities of this compound allow for its potential use as a monomer or a modifying agent in the synthesis of specialty polymers and resins, such as polyesters or phenolic resins.[9][10] Compounds with dimethylphenyl groups are sometimes incorporated into resins to enhance properties like heat resistance.[11]

Hypothesized Role of this compound: If the ester bond can be functionalized for polymerization (e.g., through hydrolysis to an acid and alcohol), it could be incorporated into the backbone of a polyester, potentially improving its thermal stability and refractive index. Alternatively, it could be used as an additive in thermosetting resins like epoxies to modify their curing characteristics, toughness, or optical properties.

Quantitative Data Tables

As no specific experimental data for this compound is readily available, the following tables are provided as templates for researchers to populate during their investigations.

Table 1: Plasticizer Performance Evaluation

PropertyTest MethodControl PolymerPolymer + 30% this compound
Mechanical Properties
Tensile Strength (MPa)ASTM D638
Elongation at Break (%)ASTM D638
Shore A HardnessASTM D2240
Thermal Properties
Glass Transition Temp. (°C)DSC
Migration & Extraction
Weight Loss after AgingASTM D1203
Oil Extraction (%)ASTM D1239

Table 2: Liquid Crystal Properties Characterization

PropertyTest MethodMeasurement
Phase Transitions
Melting Point (°C)DSC
Clearing Point (°C)DSC
Enthalpy of Transition (J/g)DSC
Optical Properties
Mesophase Texture(s)Polarized Light Microscopy
Birefringence (Δn)Abbe Refractometer

Experimental Protocols

Protocol for Evaluating Plasticizer Efficacy in PVC

This protocol outlines the steps to blend this compound with PVC and test the resulting material's properties.

  • Material Preparation:

    • Dry PVC resin (e.g., K-value 67) in an oven at 80°C for 2 hours.

    • Prepare a formulation mix: 100 parts PVC, 30-50 parts this compound, 2 parts thermal stabilizer (e.g., a tin or mixed metal stabilizer).

  • Blending and Milling:

    • Combine the PVC resin and stabilizer in a high-speed mixer for 1 minute.

    • Slowly add the liquid plasticizer (this compound) to the mixer and continue mixing until a homogeneous dry blend is achieved.

    • Transfer the blend to a two-roll mill heated to 160-170°C.

    • Masticate the material on the mill for 5-10 minutes until a uniform sheet is formed.

  • Molding:

    • Cut the milled sheet into sections and place them into a compression mold.

    • Press the material at 170-180°C for 5 minutes under 10 MPa pressure.

    • Cool the mold under pressure to room temperature.

  • Characterization:

    • Allow the molded sheets to condition for at least 24 hours at 23°C and 50% relative humidity.

    • Cut dumbbell-shaped specimens for tensile testing according to ASTM D638.

    • Measure Shore A hardness using a durometer according to ASTM D2240.

    • Perform thermal analysis using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

G cluster_prep 1. Material Preparation cluster_mix 2. Blending & Milling cluster_mold 3. Molding cluster_test 4. Characterization prep1 Dry PVC Resin prep2 Weigh PVC, Stabilizer, and Compound prep1->prep2 mix1 High-Speed Mixing prep2->mix1 mix2 Two-Roll Milling (160-170°C) mix1->mix2 mold1 Compression Molding (170-180°C) mix2->mold1 mold2 Cool Under Pressure mold1->mold2 test1 Condition Samples mold2->test1 test2 Mechanical Testing (Tensile, Hardness) test1->test2 test3 Thermal Analysis (DSC) test1->test3

Caption: Workflow for evaluating a novel plasticizer.

Protocol for Characterizing Liquid Crystalline Properties

This protocol describes how to determine if this compound exhibits liquid crystalline phases.

  • Sample Preparation:

    • Ensure the compound is of high purity (>99.5%), as impurities can suppress or alter liquid crystalline phases. Recrystallize or chromatograph if necessary.

  • Differential Scanning Calorimetry (DSC):

    • Place 3-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating and cooling cycle to observe reproducible phase transitions.

    • Analyze the resulting thermogram for endothermic and exothermic peaks, which indicate phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic liquid).

  • Polarized Light Microscopy (PLM):

    • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

    • Position the slide on a hot stage attached to a polarized light microscope.

    • Slowly heat the sample while observing it through the crossed polarizers.

    • Liquid crystalline phases will be birefringent and will exhibit characteristic optical textures (e.g., focal conic fans for smectic phases, schlieren or threaded textures for nematic phases).

    • Correlate the temperatures at which these textures appear and disappear with the transitions observed in the DSC analysis.

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_plm Polarized Light Microscopy (PLM) cluster_analysis Analysis & Conclusion start High Purity Sample dsc1 Heat/Cool Cycles (e.g., 10°C/min) start->dsc1 plm1 Heat Sample on Hot Stage start->plm1 dsc2 Identify Transition Temperatures & Enthalpies dsc1->dsc2 analysis Confirm Mesophase Type and Temperature Range dsc2->analysis plm2 Observe Optical Textures plm1->plm2 plm3 Correlate Textures with DSC Transition Temps plm2->plm3 plm3->analysis

Caption: Workflow for liquid crystal characterization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of plasticization at a molecular level.

G cluster_before Before Plasticizer Addition cluster_after After Plasticizer Addition p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain plast1 Plasticizer Molecule p2->plast1  Plasticizer molecules insert  between polymer chains,  increasing free volume. label_rigid Result: Rigid, Brittle Material (Strong Intermolecular Forces) p4 Polymer Chain p5 Polymer Chain plast2 Plasticizer Molecule p6 Polymer Chain label_flexible Result: Flexible Material (Reduced Intermolecular Forces)

Caption: Mechanism of polymer plasticization.

References

Application Note: A Robust HPLC Method for the Quantification of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dimethylphenyl 2-ethoxybenzoate. The method utilizes a C18 column with isocratic elution and UV detection, providing a reliable and efficient means for the determination of this compound in various sample matrices. This document provides the detailed protocol, system suitability parameters, and a summary of validation data.

Introduction

This compound is an aromatic ester with potential applications in the pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such non-volatile and UV-absorbing compounds. This application note presents a straightforward and robust RP-HPLC method developed for the routine analysis of this compound.

Experimental
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to an expected concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

Results and Discussion

The selection of a C18 column was based on the non-polar nature of this compound. A mobile phase consisting of acetonitrile and water was chosen to provide good separation and peak shape. The addition of 0.1% formic acid helps to improve peak symmetry by suppressing the ionization of any acidic functional groups. The detection wavelength of 254 nm was selected based on the expected UV absorbance of the aromatic rings in the analyte.

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%

The developed method was validated for linearity, accuracy, and precision.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) of 0.9995.

  • Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high). The results are presented in Table 3.

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=3)Accuracy (%)Precision (RSD, %)
Low 54.95 ± 0.0999.01.8
Mid 5050.4 ± 0.61100.81.2
High 9089.1 ± 1.1699.01.3
Conclusion

A simple, rapid, and reliable RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method is suitable for routine quality control and other analytical applications where the quantification of this compound is required.

Protocol: HPLC Analysis of this compound

Scope

This protocol outlines the procedure for the quantitative analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

Instrument and Chromatographic Conditions

Refer to Table 1 in the Application Note for detailed HPLC parameters.

Procedure
  • Measure 700 mL of acetonitrile and 300 mL of water.

  • Combine the solvents in a suitable container.

  • Add 1 mL of formic acid to the mixture.

  • Mix thoroughly and degas before use.

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Set up the HPLC system according to the conditions in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Create a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow start Start prep_mobile Prepare Mobile Phase (ACN:H2O:FA) start->prep_mobile prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample hplc_setup HPLC System Setup & Equilibration prep_mobile->hplc_setup prep_std->hplc_setup prep_sample->hplc_setup injection Inject Samples & Standards hplc_setup->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing (Integration & Calibration) data_acq->data_proc results Report Results data_proc->results

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2,4-Dimethylphenyl 2-ethoxybenzoate, a novel ester with potential applications in pharmaceutical and materials science research. The synthesis is based on the robust and scalable Schotten-Baumann reaction, an efficient method for the esterification of phenols. Detailed experimental protocols for the synthesis of the precursor 2-ethoxybenzoyl chloride and the final product are presented, along with methods for purification and characterization. While specific biological activities of the title compound are yet to be fully elucidated, this application note also discusses the potential research applications based on the known biological profiles of structurally related substituted phenyl benzoates and 2-ethoxybenzoic acid derivatives, suggesting its potential as a scaffold in drug discovery.

Introduction

This compound is an aromatic ester that holds promise for various research applications. Its structural motifs, a substituted phenolic ring and an ethoxy-bearing benzoyl group, are found in a variety of biologically active molecules. Phenyl esters are a known class of compounds with diverse pharmacological activities, and derivatives of 2-ethoxybenzoic acid are utilized as intermediates in the synthesis of pharmaceuticals.[1][2] The large-scale synthesis of this compound is crucial for enabling extensive research into its chemical, physical, and biological properties.

The presented synthesis protocol is based on the Schotten-Baumann reaction, a well-established method for the acylation of alcohols and phenols using acyl chlorides in the presence of a base.[3][4] This method is known for its high yields and applicability to a wide range of substrates, making it suitable for industrial-scale production.

Potential Research Applications

While specific biological data for this compound is not yet available, the known activities of related compounds suggest several promising avenues for investigation:

  • Antimicrobial Activity: Substituted phenyl benzoates have demonstrated in vitro activity against various bacterial and mycobacterial strains, including drug-resistant variants.[1] The title compound could be screened for its efficacy against a panel of pathogenic microorganisms.

  • Enzyme Inhibition: Phenyl benzoate derivatives have been investigated as potential enzyme inhibitors. For instance, they have been studied for their inhibitory effects on phenyl benzoate esterase activities.[5] This suggests that this compound could be a candidate for screening against various enzymatic targets.

  • Anti-inflammatory and Analgesic Properties: Derivatives of 2-aminobenzoic acid, which share structural similarities with the target molecule, have been synthesized and shown to possess potent anti-inflammatory and analgesic properties.[6]

  • Anticancer Research: Certain phenyl benzoate derivatives have been evaluated for their cytotoxic effects against cancer cell lines.[7] The unique substitution pattern of the title compound may confer interesting anticancer properties.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the potential anti-inflammatory properties of the compound.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor Activates Compound 2,4-Dimethylphenyl 2-ethoxybenzoate Compound->IKK Potential Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: Potential inhibition of the NF-κB signaling pathway.

Synthesis Workflow

The large-scale synthesis of this compound is a two-step process, starting from commercially available 2-ethoxybenzoic acid.

G Synthesis Workflow A 2-Ethoxybenzoic Acid C 2-Ethoxybenzoyl Chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C F This compound C->F Esterification (Schotten-Baumann) D 2,4-Dimethylphenol D->F E Aqueous NaOH E->F G Purification (Recrystallization) F->G Work-up H Final Product G->H

Caption: Overall synthesis and purification workflow.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Ethoxybenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials and Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a gas outlet connected to a scrubber (for HCl and SO₂)

  • Dropping funnel

  • Heating mantle

  • Vacuum distillation apparatus

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethoxybenzoic acid166.171.66 kg10.0
Thionyl chloride (SOCl₂)118.971.43 L (2.38 kg)20.0
Toluene (anhydrous)92.145 L-
N,N-Dimethylformamide (DMF)73.0910 mL-

Procedure:

  • Set up the 10 L reaction vessel in a well-ventilated fume hood.

  • Charge the flask with 2-ethoxybenzoic acid (1.66 kg, 10.0 mol) and anhydrous toluene (5 L).

  • Add a catalytic amount of N,N-dimethylformamide (10 mL).

  • Begin stirring the mixture to form a suspension.

  • Slowly add thionyl chloride (1.43 L, 20.0 mol) from the dropping funnel over a period of 2-3 hours. The reaction is exothermic and will generate HCl and SO₂ gas, which should be neutralized in a scrubber.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until the gas evolution ceases.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by vacuum distillation.

  • The crude 2-ethoxybenzoyl chloride is then purified by fractional distillation under reduced pressure.

Expected Yield and Purity:

ProductTheoretical YieldExpected YieldPurity
2-Ethoxybenzoyl Chloride1.85 kg1.66 - 1.76 kg (90-95%)>98%
Step 2: Large-Scale Synthesis of this compound

This protocol utilizes the Schotten-Baumann reaction conditions for the esterification of 2,4-dimethylphenol.

Materials and Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer and temperature probe

  • Dropping funnel

  • Separatory funnel (or appropriate liquid-liquid extraction setup)

  • Filtration apparatus

  • Recrystallization vessel

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dimethylphenol122.161.22 kg10.0
2-Ethoxybenzoyl chloride184.621.85 kg10.0
Sodium hydroxide (NaOH)40.000.48 kg12.0
Dichloromethane (DCM)84.9310 L-
Water18.0210 L-
Brine (saturated NaCl solution)-2 L-
Anhydrous magnesium sulfate (MgSO₄)120.37500 g-
Ethanol (for recrystallization)46.07As needed-

Procedure:

  • In the 20 L reactor, dissolve 2,4-dimethylphenol (1.22 kg, 10.0 mol) in dichloromethane (5 L).

  • In a separate vessel, prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (0.48 kg, 12.0 mol) in water (4.8 L). Cool the solution to room temperature.

  • Add the aqueous NaOH solution to the reactor containing the 2,4-dimethylphenol solution and stir vigorously to create an emulsion.

  • Cool the mixture to 0-5 °C using a cooling circulator.

  • Slowly add 2-ethoxybenzoyl chloride (1.85 kg, 10.0 mol) from the dropping funnel over 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or GC until the 2,4-dimethylphenol is consumed.

  • Stop the stirring and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2.5 L).

  • Combine all organic layers and wash with 1 M HCl (2 L), water (2 L), and brine (2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol.

Expected Yield and Purity:

ProductTheoretical YieldExpected YieldPurity
This compound2.70 kg2.29 - 2.56 kg (85-95%)>99% (after recrystallization)

Characterization Data (Predicted)

The following table summarizes the expected analytical data for the final product based on its structure and data from similar compounds. Actual data should be obtained and verified.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-8.0 (d, 1H), 7.4-7.5 (t, 1H), 6.9-7.1 (m, 4H), 4.1-4.2 (q, 2H), 2.3 (s, 3H), 2.1 (s, 3H), 1.4-1.5 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165 (C=O), 158 (C-O), 148 (C-OAr), 136, 134, 132, 131, 130, 127, 122, 120, 114, 65 (O-CH₂), 21 (Ar-CH₃), 16 (Ar-CH₃), 15 (CH₃)
FT-IR (KBr, cm⁻¹) ~1735 (C=O stretch), ~1250 (C-O stretch), ~2980 (C-H stretch)
Mass Spectrometry (EI) m/z (%): 270 [M]⁺, 149, 121, 91

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • 2-Ethoxybenzoyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction with thionyl chloride produces toxic gases (HCl and SO₂) which must be scrubbed.

Conclusion

The protocols outlined in this document provide a clear and scalable pathway for the large-scale synthesis of this compound. The robust nature of the Schotten-Baumann reaction ensures high yields and purity, making this compound readily accessible for further research. The potential applications in drug discovery and materials science, based on the known activities of related compounds, warrant a thorough investigation of its biological and chemical properties. This document serves as a foundational resource for researchers embarking on the study of this promising molecule.

References

Application Notes and Protocols for the In Vivo Formulation of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenyl 2-ethoxybenzoate is an aromatic ester with structural characteristics that suggest high lipophilicity and, consequently, low aqueous solubility. Such properties present a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies.[1][2] Poor bioavailability can lead to an underestimation of a compound's efficacy and toxicity, potentially compromising its development.[3] Therefore, a systematic approach to formulation development is critical.

These application notes provide a comprehensive guide to developing suitable formulations for the in vivo administration of this compound, focusing on strategies to enhance its solubility and bioavailability. The protocols outlined below are based on established methodologies for formulating poorly soluble and lipophilic compounds.[1][4][5][6]

Physicochemical Characterization (Hypothetical Data)

A thorough understanding of the physicochemical properties of this compound is the first step in formulation development. The following table summarizes hypothetical, yet plausible, data for this compound.

PropertyValueMethod
Molecular Weight270.34 g/mol Calculation
LogP> 4Calculation/HPLC
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-flask method
Melting Point85-90 °CDifferential Scanning Calorimetry (DSC)
pKaNot ionizablePrediction Software
BCS Classification (Predicted)Class II or IVBased on solubility and permeability data

Experimental Protocols

Solubility Screening in Various Excipients

Objective: To identify suitable solvents, co-solvents, and lipids that can solubilize this compound.

Materials:

  • This compound

  • A selection of excipients (see table below for examples)

  • Vials, shaker, centrifuge, HPLC system

Protocol:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected excipient in a glass vial.

  • Seal the vials and place them on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After shaking, visually inspect the vials for undissolved compound.

  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect a known aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Express the solubility in mg/mL.

Data Presentation:

Excipient CategoryExcipientSolubility (mg/mL)
Aqueous Vehicles Water< 0.001
PBS (pH 7.4)< 0.001
Co-solvents Propylene Glycol (PG)15
Polyethylene Glycol 400 (PEG 400)25
Ethanol50
Dimethyl Sulfoxide (DMSO)> 200
Surfactants Tween 8040
Cremophor EL60
Solutol HS 1575
Lipids (Oils) Sesame Oil30
Corn Oil25
Medium Chain Triglycerides (MCT)45
Formulation Development Strategies

Based on the solubility screening data, several formulation strategies can be pursued. The choice will depend on the required dose, route of administration, and toxicity considerations of the excipients.

Objective: To prepare a simple solution for initial in vivo studies.

Protocol:

  • Based on the solubility data, select a primary solvent with high solubilizing capacity (e.g., PEG 400).

  • Dissolve the required amount of this compound in the primary solvent with gentle heating and stirring if necessary.

  • If required for viscosity or to reduce potential toxicity, a co-solvent like propylene glycol can be added.

  • For parenteral administration, the solution may need to be sterile filtered.

Example Formulation:

  • This compound: 10 mg/mL

  • PEG 400: 40% (v/v)

  • Propylene Glycol: 40% (v/v)

  • Saline: 20% (v/v)

Objective: To prepare a lipid-based formulation that can enhance oral absorption by forming a fine emulsion in the gastrointestinal tract.[3][5]

Protocol:

  • Select an oil, a surfactant, and a co-surfactant/co-solvent based on the solubility screening.

  • Determine the optimal ratio of oil, surfactant, and co-surfactant through ternary phase diagram construction or by testing discrete ratios.

  • Dissolve this compound in the oil phase. Gentle heating may be applied.

  • Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.

  • Characterization: To test the self-emulsification properties, add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion. Droplet size analysis should be performed.

Example Formulation (SEDDS - Type IIIA): [3]

  • This compound: 50 mg/mL

  • Medium Chain Triglycerides (Oil): 40% (w/w)

  • Cremophor EL (Surfactant): 40% (w/w)

  • Propylene Glycol (Co-surfactant): 20% (w/w)

Objective: To increase the dissolution rate by reducing the particle size of the compound to the nanometer range.[2][7]

Protocol:

  • Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer).

  • Reduce the particle size using a high-pressure homogenizer or a wet-milling process.

  • Monitor the particle size distribution during the process using dynamic light scattering (DLS).

  • Continue the process until the desired particle size is achieved (typically < 500 nm).

Example Formulation:

  • This compound: 20 mg/mL

  • Tween 80: 2% (w/v)

  • Water for Injection: q.s. to 100%

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Preparation & Characterization cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (LogP, Solubility, MP) B Solubility Screening in Excipients (Co-solvents, Surfactants, Lipids) A->B C Co-solvent System B->C D Lipid-Based System (e.g., SEDDS) B->D E Nanosuspension B->E F Formulation Preparation C->F D->F E->F G Physical Characterization (Appearance, pH, Particle Size) F->G H Chemical Stability Assessment G->H I Pharmacokinetic Study in Animal Model H->I J Tolerability Assessment I->J

Caption: Workflow for developing an in vivo formulation for a poorly soluble compound.

Potential Signaling Pathway for a Lipophilic Compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Lipophilic Compound (2,4-Dimethylphenyl 2-ethoxybenzoate) B Intracellular Receptor (e.g., Nuclear Receptor) A->B Passive Diffusion C Receptor-Ligand Complex B->C Binding D DNA Binding C->D E Gene Transcription D->E F mRNA E->F G Protein Synthesis F->G H Biological Response G->H

Caption: Conceptual signaling pathway for a lipophilic compound acting on an intracellular receptor.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation to overcome its inherent low aqueous solubility. A systematic approach, beginning with solubility screening and followed by the rational design and characterization of co-solvent, lipid-based, or nanosuspension formulations, is essential. The protocols and strategies outlined in these application notes provide a robust framework for researchers to enhance the bioavailability of this and other challenging lipophilic compounds, thereby enabling accurate assessment in preclinical studies.

References

Application Notes and Protocols: 2,4-Dimethylphenyl 2-ethoxybenzoate in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals no specific studies on the antimicrobial activity of 2,4-Dimethylphenyl 2-ethoxybenzoate. Consequently, detailed application notes, experimental protocols, and quantitative data for this particular compound in the context of antimicrobial research cannot be provided at this time.

The absence of published data prevents the creation of the requested tables and diagrams, as there is no experimental basis for them. Researchers and drug development professionals are advised that any investigation into the antimicrobial properties of this compound would represent novel research.

For scientists interested in exploring the potential of this or structurally related compounds, the following general methodologies and workflows are standard in early-stage antimicrobial discovery.

General Experimental Workflow for Novel Compound Antimicrobial Screening

The following diagram outlines a typical workflow for assessing the antimicrobial potential of a new chemical entity.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Characterization cluster_2 Phase 3: Mechanism of Action & Advanced Studies Compound Test Compound (this compound) MIC Minimum Inhibitory Concentration (MIC) Assay Compound->MIC Active_Compound Active Compound Identified MIC->Active_Compound Hit Identification (MIC ≤ Threshold) Strains Panel of Microbial Strains (Gram-positive, Gram-negative, Fungi) Strains->MIC MBC Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Confirmed_Active Confirmed Active Compound MBC->Confirmed_Active Confirmation of Cidal Activity TimeKill Time-Kill Kinetic Assay TimeKill->Confirmed_Active Active_Compound->MBC Active_Compound->TimeKill MOA Mechanism of Action Studies (e.g., Membrane Permeability, DNA/Protein Synthesis) Biofilm Biofilm Disruption Assay Confirmed_Active->MOA Confirmed_Active->Biofilm

Caption: General workflow for antimicrobial drug discovery.

Protocols for Key Experiments

Should a researcher wish to investigate the antimicrobial properties of this compound, the following standard protocols can be adapted.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Positive control (standard antibiotic) and negative control (vehicle solvent).

  • Incubator.

  • Microplate reader (optional, for quantitative measurement).

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compound in the appropriate broth within the 96-well plate. Typically, a 2-fold serial dilution is performed across 10-12 wells.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density.

Time-Kill Kinetic Assay Protocol

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • Test compound at concentrations relative to the determined MIC (e.g., 1x, 2x, 4x MIC).

  • Standardized microbial culture in the logarithmic growth phase.

  • Appropriate growth medium.

  • Sterile tubes or flasks.

  • Shaking incubator.

  • Apparatus for performing viable counts (e.g., agar plates, spiral plater).

Procedure:

  • Experimental Setup: Prepare flasks containing the growth medium with the test compound at the desired concentrations. Include a no-drug control.

  • Inoculation: Inoculate each flask with the microbial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Time-Course Sampling: Place the flasks in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Potential Signaling Pathways to Investigate

While no data exists for this compound, many antimicrobial compounds target key bacterial signaling and metabolic pathways. Should this compound show activity, investigating its effect on the following could be a logical next step.

cluster_pathways Potential Bacterial Targets for Antimicrobial Action cluster_compound Membrane Cell Membrane Integrity Wall Cell Wall Synthesis (Peptidoglycan) DNA_Rep DNA Replication & Repair Protein_Syn Protein Synthesis (Ribosomes) Metabolism Essential Metabolic Pathways (e.g., Folate Synthesis) Compound 2,4-Dimethylphenyl 2-ethoxybenzoate Compound->Membrane Disruption? Compound->Wall Inhibition? Compound->DNA_Rep Interference? Compound->Protein_Syn Inhibition? Compound->Metabolism Inhibition?

Caption: Potential microbial pathways targeted by novel antimicrobials.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethylphenyl 2-ethoxybenzoate. The following sections offer detailed experimental protocols, address common issues to improve yield, and provide data for reaction optimization.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems encountered during the synthesis of this compound, particularly when using the Steglich esterification method with N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the Steglich esterification of 2-ethoxybenzoic acid and 2,4-dimethylphenol can stem from several factors. Here are the most common issues and their solutions:

  • Side Reaction to Form N-acylurea: The primary cause of low yield is often the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the phenol.

    • Solution: Ensure a sufficient catalytic amount of DMAP is used. DMAP acts as an acyl transfer agent, rapidly converting the O-acylisourea intermediate to a more reactive acylpyridinium species, which minimizes the formation of the N-acylurea byproduct.

  • Insufficient Reagent Purity: The presence of moisture or impurities in the reactants or solvent can significantly impact the reaction.

    • Solution: Use anhydrous solvent (e.g., dichloromethane, THF) and ensure the 2-ethoxybenzoic acid, 2,4-dimethylphenol, and DMAP are of high purity and dry.

  • Steric Hindrance: While the Steglich esterification is robust, significant steric hindrance around the hydroxyl group of the phenol or the carboxyl group of the benzoic acid can slow down the reaction.

    • Solution: Increase the reaction time and consider a slight excess of the carboxylic acid and DCC.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the standard reaction time, allow the reaction to stir for a longer period at room temperature. Gentle heating (e.g., to 40°C) can be attempted, but be cautious as this may also promote side reactions.

Q2: I am having difficulty purifying my product. There is a persistent white precipitate that is hard to remove.

A2: The white precipitate is most likely N,N'-dicyclohexylurea (DCU), the byproduct of DCC. While largely insoluble in many organic solvents, it can be challenging to remove completely.

  • Solution 1: Filtration: The majority of the DCU can be removed by filtration of the reaction mixture. It is advisable to cool the reaction mixture in an ice bath before filtration to further decrease the solubility of DCU.

  • Solution 2: Solvent Selection for Recrystallization/Chromatography: If DCU persists after filtration, careful selection of solvents for subsequent purification steps is crucial.

    • For column chromatography, a solvent system in which the desired ester has good mobility while the DCU remains on the baseline should be chosen. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.

    • For recrystallization, try a solvent system where the ester is soluble at elevated temperatures but crystallizes out upon cooling, while the DCU remains either insoluble or soluble in the mother liquor.

  • Solution 3: Acidic Wash: An acidic wash (e.g., with dilute HCl) during the work-up can help remove any remaining basic impurities like DMAP, but it will not remove DCU.

Q3: My final product seems to contain unreacted starting materials after purification. How can I improve the separation?

A3: If unreacted 2-ethoxybenzoic acid or 2,4-dimethylphenol are present in your final product, this indicates either an incomplete reaction or inefficient purification.

  • Solution 1: Work-up Procedure:

    • To remove unreacted 2-ethoxybenzoic acid, wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer.

    • To remove unreacted 2,4-dimethylphenol, you can perform an extraction with a dilute aqueous sodium hydroxide solution. However, be aware that strongly basic conditions can lead to the hydrolysis of your ester product. A milder approach is to rely on column chromatography.

  • Solution 2: Optimized Chromatography: Fine-tune your column chromatography conditions. A shallower solvent gradient during elution can improve the separation of compounds with similar polarities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound via Steglich esterification?

A1: Dichloromethane (DCM) is a commonly used and effective solvent for Steglich esterifications as it is relatively non-polar, aprotic, and easily removed under reduced pressure. Other suitable aprotic solvents include tetrahydrofuran (THF) and chloroform.

Q2: What is the role of DCC and DMAP in this reaction?

A2:

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a coupling agent that activates the carboxylic acid (2-ethoxybenzoic acid) by forming a highly reactive O-acylisourea intermediate.

  • DMAP (4-Dimethylaminopyridine): DMAP is a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the hydroxyl group of 2,4-dimethylphenol to form the ester. DMAP also helps to suppress the formation of the N-acylurea side product.

Q3: Can I use a different coupling agent instead of DCC?

A3: Yes, other carbodiimide coupling agents can be used, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). EDC is often preferred as its urea byproduct is water-soluble, simplifying the purification process.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (2-ethoxybenzoic acid and 2,4-dimethylphenol) on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progression of the reaction.

Q5: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Expect signals corresponding to the aromatic protons of both rings, the ethoxy group (a quartet and a triplet), and the two methyl groups on the phenyl ring (singlets).

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethoxy group, and the carbons of the methyl groups.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹.

Quantitative Data Presentation

The following table presents a representative set of reaction conditions and the expected yield for the synthesis of this compound via Steglich esterification. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

ParameterValue
Reactant 1 2-Ethoxybenzoic Acid (1.0 eq)
Reactant 2 2,4-Dimethylphenol (1.0 eq)
Coupling Agent DCC (1.1 eq)
Catalyst DMAP (0.1 eq)
Solvent Anhydrous Dichloromethane
Temperature Room Temperature (20-25 °C)
Reaction Time 12-24 hours
Expected Yield 75-90%

Experimental Protocols

Synthesis of this compound via Steglich Esterification

Materials:

  • 2-Ethoxybenzoic acid

  • 2,4-Dimethylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxybenzoic acid (1.0 eq) and 2,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Catalyst and Coupling Agent: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Once the reaction is complete, cool the flask in an ice bath for 30 minutes to precipitate the N,N'-dicyclohexylurea (DCU) byproduct. b. Filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane. c. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Characterize the final product by NMR and IR spectroscopy and determine the final yield.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Dissolve 2-Ethoxybenzoic Acid and 2,4-Dimethylphenol in DCM addition 2. Add DMAP and DCC reactants->addition stirring 3. Stir at Room Temperature (12-24h) addition->stirring cool_filter 4a. Cool and Filter DCU stirring->cool_filter extraction 4b. Sequential Extraction (HCl, NaHCO3, Brine) cool_filter->extraction dry_concentrate 4c. Dry and Concentrate extraction->dry_concentrate chromatography 5. Column Chromatography dry_concentrate->chromatography characterization 6. Characterization (NMR, IR) and Yield Calculation chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue side_reaction N-acylurea Formation start->side_reaction impurities Moisture/Impure Reagents start->impurities incomplete Incomplete Reaction start->incomplete dmap Ensure Sufficient DMAP side_reaction->dmap anhydrous Use Anhydrous Conditions impurities->anhydrous monitor Monitor by TLC, Extend Time incomplete->monitor

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of Crude 2,4-Dimethylphenyl 2-ethoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,4-Dimethylphenyl 2-ethoxybenzoate via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue typically arises from using an insufficient volume of solvent or choosing an inappropriate solvent.

  • Insufficient Solvent: Gradually add more of the hot solvent in small increments to the heated mixture with continuous stirring or swirling until the solid dissolves completely.[1]

  • Incorrect Solvent Choice: If a large volume of solvent has been added and the compound remains insoluble even at the solvent's boiling point, the solvent is likely unsuitable. In this case, the solvent should be evaporated, and a new solvent system should be selected based on solubility tests.

Q2: No crystals are forming upon cooling. What are the possible reasons and solutions?

A2: The absence of crystal formation, even after the solution has cooled, is a common issue that can often be resolved through several techniques.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal saturation point. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of the pure compound, if available. This provides a template for crystal formation.

  • Excess Solvent: If too much solvent was used, the solution might not be saturated enough for crystals to form upon cooling. The volume of the solvent can be reduced by gentle heating or using a rotary evaporator, followed by another attempt at cooling.[2]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present.

  • Re-dissolve and Add More Solvent: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation of the solution and allow it to cool slowly.

  • Slow Cooling: Rapid cooling can sometimes promote oiling. Ensure the solution cools down slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Q4: The yield of my recrystallized product is very low. What could have gone wrong?

A4: A low recovery of the purified product is a frequent problem in recrystallization.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.[2] To check this, you can evaporate a small amount of the filtrate; a large residue indicates substantial product loss.

  • Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is commonly used after the solution has reached room temperature.

Q5: The crystals I obtained are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A5: Colored impurities can often be removed by using activated charcoal.

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. The charcoal is then removed by hot gravity filtration before the solution is cooled to allow for crystallization.

Experimental Protocol: Recrystallization of this compound

This is a general procedure and may require optimization based on the specific impurities present in the crude material.

  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or a mixture of hexane and acetone are good starting points for aromatic esters.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Aromatic Esters

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good choice for recrystallizing esters like phenyl benzoate.[4]
IsopropanolPolar82Similar properties to ethanol, can be a suitable alternative.
AcetonePolar56Good solvent, often used in combination with a non-polar solvent.
Ethyl AcetateIntermediate77A good rule of thumb is to use a solvent with similar functional groups to the compound.[3]
TolueneNon-polar111Can be effective for aromatic compounds.[5]
n-HexaneNon-polar69Often used as the "anti-solvent" in a solvent pair with a more polar solvent like acetone.[3]
WaterVery Polar100Generally unsuitable for aromatic esters but can be used as an anti-solvent with a miscible polar solvent like ethanol.

Note: The ideal solvent for this compound should be determined experimentally through small-scale solubility tests.

Visualization

G cluster_start Start: Crude Product cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_troubleshooting Troubleshooting cluster_isolation Isolation & Drying start Crude 2,4-Dimethylphenyl 2-ethoxybenzoate dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities) dissolve->hot_filtration Insoluble impurities present cool Cool solution slowly to room temperature dissolve->cool No insoluble impurities ice_bath Cool in ice bath cool->ice_bath no_crystals No crystals form? ice_bath->no_crystals oiling_out Compound oils out? ice_bath->oiling_out induce_crystallization Induce crystallization (scratch/seed crystal) no_crystals->induce_crystallization Yes vacuum_filtration Vacuum filtration no_crystals->vacuum_filtration No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes oiling_out->vacuum_filtration No wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow and troubleshooting guide.

References

troubleshooting side reactions in the synthesis of aryl benzoates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of aryl benzoates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aryl benzoates?

A1: The most common methods for synthesizing aryl benzoates involve the reaction of a phenol with a benzoic acid derivative. Key methods include:

  • Schotten-Baumann reaction: Reaction of a phenol with benzoyl chloride in the presence of an aqueous base.[1][2][3]

  • Steglich esterification: A mild esterification method using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5]

  • Reaction with benzoic anhydride: Esterification of phenols can also be achieved using benzoic anhydride, often with an acid or base catalyst.[6][7]

Q2: I am getting a low yield of my desired aryl benzoate. What are the potential causes?

A2: Low yields can be attributed to several factors. The primary culprits are often competing side reactions such as the hydrolysis of the acylating agent, C-acylation of the phenol, or the Fries rearrangement of the product. Inefficient purification can also lead to product loss.

Q3: My final product is contaminated with a hydroxy aryl ketone. What is this side product and how can I avoid it?

A3: The hydroxy aryl ketone is likely a product of the Fries rearrangement, a reaction where an aryl ester rearranges to a hydroxy aryl ketone, catalyzed by Lewis acids.[8][9][10] To minimize this, avoid high temperatures and the presence of Lewis acids during your reaction and workup. A photo-Fries rearrangement can also occur if the reaction mixture is exposed to UV light.[11][12][13]

Troubleshooting Guides

Below are troubleshooting guides for specific side reactions you may encounter during the synthesis of aryl benzoates.

Side Reaction 1: C-Acylation of Phenols

Problem: My reaction is producing a significant amount of a C-acylated byproduct (hydroxy aryl ketone) instead of the desired O-acylated aryl benzoate.

Background: Phenols are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl group (O-acylation) to form an ester, or the aromatic ring (C-acylation) to form a hydroxy aryl ketone.[10] O-acylation is kinetically favored and forms faster, while C-acylation is thermodynamically favored and results in a more stable product.[10]

Troubleshooting Steps:

  • Control the Reaction Conditions:

    • To favor O-acylation (kinetic product):

      • Use a base catalyst to deprotonate the phenol, increasing its nucleophilicity at the oxygen.[10]

      • Alternatively, use an acid catalyst to protonate the acylating agent, making it more electrophilic.[10]

      • Run the reaction at lower temperatures.

    • To avoid C-acylation (thermodynamic product):

      • Avoid the use of Lewis acid catalysts like AlCl₃, which promote the Fries rearrangement of the O-acylated product to the C-acylated product.[10]

Logical Relationship for Acylation Control

G cluster_conditions Reaction Conditions cluster_products Products Kinetic Control Kinetic Control O-Acylation (Aryl Benzoate) O-Acylation (Aryl Benzoate) Kinetic Control->O-Acylation (Aryl Benzoate) Favors Thermodynamic Control Thermodynamic Control C-Acylation (Hydroxy Aryl Ketone) C-Acylation (Hydroxy Aryl Ketone) Thermodynamic Control->C-Acylation (Hydroxy Aryl Ketone) Favors O-Acylation (Aryl Benzoate)->C-Acylation (Hydroxy Aryl Ketone) Rearranges (Fries)

Caption: Control of O- vs. C-acylation of phenols.

Side Reaction 2: Hydrolysis of Benzoyl Chloride

Problem: I have a significant amount of benzoic acid in my crude product.

Background: Benzoyl chloride is highly reactive and can be hydrolyzed by water to form benzoic acid.[14][15] This is a common side reaction, especially in Schotten-Baumann conditions which use an aqueous base.[16]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

  • Optimize Schotten-Baumann Conditions:

    • The Schotten-Baumann reaction is often performed in a two-phase system (an organic solvent and water).[2] The base in the aqueous phase neutralizes the HCl byproduct.[2]

    • Vigorous stirring is crucial to maximize the reaction rate between the phenol (in the organic phase) and the benzoyl chloride, making it competitive with the hydrolysis reaction.

    • Adding the benzoyl chloride slowly to the reaction mixture can also help to minimize its concentration in the aqueous phase, thus reducing hydrolysis.

Experimental Workflow for Minimizing Hydrolysis

G Start Start Dry Glassware Dry Glassware Start->Dry Glassware Use Anhydrous Solvents Use Anhydrous Solvents Dry Glassware->Use Anhydrous Solvents Inert Atmosphere Inert Atmosphere Use Anhydrous Solvents->Inert Atmosphere Dissolve Phenol Dissolve Phenol Inert Atmosphere->Dissolve Phenol Add Base (if applicable) Add Base (if applicable) Dissolve Phenol->Add Base (if applicable) Slowly Add Benzoyl Chloride Slowly Add Benzoyl Chloride Add Base (if applicable)->Slowly Add Benzoyl Chloride Vigorous Stirring Vigorous Stirring Slowly Add Benzoyl Chloride->Vigorous Stirring Reaction Monitoring Reaction Monitoring Vigorous Stirring->Reaction Monitoring Workup Workup Reaction Monitoring->Workup

Caption: Workflow to minimize benzoyl chloride hydrolysis.

Side Reaction 3: Fries Rearrangement

Problem: My aryl benzoate product is rearranging to a hydroxy aryl ketone.

Background: The Fries rearrangement is the conversion of an aryl ester to a hydroxy aryl ketone, which can occur thermally in the presence of a Lewis acid catalyst, or photochemically.[8][11] The reaction can produce both ortho and para isomers.

Troubleshooting Steps:

  • Avoid Lewis Acids:

    • Be mindful of any Lewis acidic reagents or conditions in your reaction and workup. Common Lewis acids include AlCl₃, FeCl₃, and ZnCl₂.

  • Control Temperature:

    • Lower reaction temperatures generally favor the para product, while higher temperatures favor the ortho product.[8] If possible, run your reaction at a lower temperature to minimize the rearrangement.

  • Protect from Light:

    • If you suspect a photo-Fries rearrangement, protect your reaction from light by wrapping the reaction vessel in aluminum foil.[11][12]

Quantitative Data on Fries Rearrangement Selectivity

CatalystTemperature (°C)SolventOrtho:Para Ratio
AlBr₃25ChlorobenzeneLower o/p ratio with added AlBr₄⁻
AlCl₃LowVariousFavors para
AlCl₃HighVariousFavors ortho

Data compiled from various sources.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Schotten-Baumann Benzoylation of a Phenol

  • Dissolve the phenol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add an aqueous solution of a base (e.g., 10% NaOH) (2.0 eq).

  • Cool the vigorously stirred biphasic mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Continue stirring vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Steglich Esterification of a Phenol

  • Dissolve the phenol (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.2 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: For all procedures, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

References

optimizing reaction conditions for 2-ethoxybenzoyl chloride esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-ethoxybenzoyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification process in a question-and-answer format.

Question 1: Why is my ester yield consistently low?

Answer: Low yields in the esterification of 2-ethoxybenzoyl chloride can stem from several factors. The reaction's success hinges on controlling the reaction environment and reagent quality.

  • Moisture Contamination: 2-Ethoxybenzoyl chloride is highly sensitive to moisture.[1] Any water present in the glassware, solvent, or alcohol will hydrolyze the acyl chloride back to 2-ethoxybenzoic acid, which is less reactive and will not participate in the esterification, thus reducing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the alcohol reactant is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]

  • Reaction Equilibrium: The reaction produces hydrogen chloride (HCl) as a byproduct.[2][3] As HCl concentration increases, it can inhibit the reaction from proceeding to completion.

    • Solution: Add a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to the reaction mixture. The base acts as an HCl scavenger, neutralizing the acid and driving the reaction forward.[1]

  • Suboptimal Temperature: The reaction may be too slow at room temperature, especially with less reactive secondary or tertiary alcohols.

    • Solution: Gently heating the reaction mixture can increase the reaction rate.[4] However, excessive heat can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Product Loss During Workup: Significant product can be lost during the extraction and purification steps.[5]

    • Solution: During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the desired ester product. Minimize the number of transfers between vessels to avoid physical loss of the product.[5]

Question 2: How can I remove unreacted starting materials and byproducts from my final product?

Answer: Proper purification is critical for obtaining a high-purity ester. The workup procedure is designed to remove unreacted 2-ethoxybenzoic acid (from hydrolysis), excess alcohol, and the hydrochloride salt of the base.

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture and slowly add water to quench any remaining 2-ethoxybenzoyl chloride.[4]

  • Aqueous Wash: Transfer the mixture to a separatory funnel for washing.

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any excess base (like pyridine or triethylamine).

    • Base Wash: Wash with a dilute base, such as aqueous sodium bicarbonate, to remove any unreacted 2-ethoxybenzoic acid.[6] Be cautious, as this will produce CO2 gas (effervescence).[6]

    • Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[6]

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification: If impurities remain, the crude ester can be further purified by fractional distillation (if the ester is volatile and thermally stable) or column chromatography.[6][7]

Question 3: The reaction is proceeding very slowly or appears to have stalled. What should I do?

Answer: A stalled reaction is often due to insufficient activation or the presence of inhibitors.

  • Check the Base: The most common reason for a slow reaction is the absence of a base to neutralize the HCl byproduct. Ensure an appropriate base like triethylamine or pyridine has been added in at least a 1:1 molar ratio with the 2-ethoxybenzoyl chloride.[1]

  • Solvent Polarity: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally effective.[1] If the reaction is slow, switching to a more polar aprotic solvent might help.

  • Alcohol Reactivity: Steric hindrance plays a major role. Primary alcohols react fastest, followed by secondary alcohols. Tertiary alcohols are much less reactive and may require more forcing conditions, such as higher temperatures or the use of a catalyst.[8][9]

  • Catalyst: While not always necessary, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for hindered alcohols.[10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the esterification reaction with 2-ethoxybenzoyl chloride?

A1: The reaction proceeds via a nucleophilic addition-elimination mechanism . The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-ethoxybenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the final ester product and hydrogen chloride.[11][12][13]

Q2: What is the specific role of a base like triethylamine (TEA) or pyridine in this reaction?

A2: These bases serve two primary functions. First, they act as an acid scavenger by neutralizing the HCl gas produced during the reaction. This prevents the reaction from reaching an equilibrium that might favor the reactants.[2] Second, in some cases, a nucleophilic base like pyridine can react with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then more readily attacked by the alcohol, thus catalyzing the reaction.

Q3: Which solvents are recommended for this esterification?

A3: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acyl chloride.[1] Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Chloroform[1]

  • Benzene[1]

Q4: How does the structure of the alcohol (primary, secondary, or tertiary) influence the reaction conditions?

A4: The reactivity of the alcohol is largely dictated by steric hindrance around the hydroxyl group.

  • Primary Alcohols: React vigorously and often exothermically at room temperature or with gentle cooling.[3][7]

  • Secondary Alcohols: React more slowly than primary alcohols and may require mild heating to proceed at a reasonable rate.

  • Tertiary Alcohols: Are significantly less reactive due to steric bulk, which hinders the nucleophilic attack on the carbonyl carbon.[8] These reactions often require higher temperatures, longer reaction times, and the use of a catalyst like DMAP.

Q5: What are the critical safety precautions when working with 2-ethoxybenzoyl chloride?

A5: 2-Ethoxybenzoyl chloride is a hazardous chemical and must be handled with care.

  • Corrosive: It causes severe skin burns and eye damage.[14]

  • Moisture Sensitive: It reacts with water to produce corrosive HCl gas.

  • Handling: Always handle 2-ethoxybenzoyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Effect of Base on Esterification Yield
Alcohol TypeBase UsedTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary (e.g., Ethanol)None254< 40%
Primary (e.g., Ethanol)Triethylamine252> 90%
Secondary (e.g., Isopropanol)Triethylamine506~85%
Secondary (e.g., Isopropanol)Pyridine505~88%

Note: Data is representative and actual yields may vary based on specific substrate and experimental conditions.

Table 2: Influence of Solvent on Reaction Outcome
SolventDielectric ConstantReaction Time (Primary Alcohol)Observations
Dichloromethane9.1~2 hoursGood solubility for reactants, easy to remove.
Tetrahydrofuran7.5~2-3 hoursGood general-purpose solvent.
Diethyl Ether4.3~3-4 hoursLower boiling point, may require reflux.
Hexane1.9> 8 hoursPoor solubility for intermediates, slow reaction.

Experimental Protocols

General Protocol for the Esterification of 2-Ethoxybenzoyl Chloride with a Primary Alcohol

This protocol describes a general procedure for forming an ester from 2-ethoxybenzoyl chloride and a primary alcohol (e.g., n-butanol).

Materials:

  • 2-Ethoxybenzoyl chloride (1.0 eq)

  • n-Butanol (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Reagent Addition: Dissolve 2-ethoxybenzoyl chloride (1.0 eq) and n-butanol (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Workup:

    • Cool the reaction mixture and quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

    • If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Reaction_Mechanism Reactants 2-Ethoxybenzoyl Chloride + Alcohol (R-OH) Transition1 Nucleophilic Attack Intermediate Tetrahedral Intermediate Reactants->Intermediate Addition Transition2 Chloride Elimination Products Ester + HCl Intermediate->Products Elimination

Caption: Nucleophilic addition-elimination mechanism for esterification.

Experimental_Workflow A Setup (Dry Glassware, Inert Atm.) B Add Reactants (Acyl Chloride, Alcohol, Solvent) A->B C Add Base (e.g., TEA) Dropwise at 0°C B->C D Reaction (Stir at RT, Monitor by TLC) C->D E Workup (Quench, Wash, Dry) D->E F Purification (Evaporation, Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for 2-ethoxybenzoyl chloride esterification.

Troubleshooting_Logic Start Low Yield? CheckMoisture Reagents/Glassware Dry? Start->CheckMoisture Start Here UseDry Solution: Use Anhydrous Conditions & Inert Atm. CheckMoisture->UseDry IsMoist CheckBase Base (e.g., TEA) Added? CheckMoisture->CheckBase NoMoisture NoMoisture Yes IsMoist No AddBase Solution: Add Stoichiometric Amount of Base CheckBase->AddBase NoBase CheckTemp Reaction Temp Optimal? CheckBase->CheckTemp BaseAdded NoBase No BaseAdded Yes AdjustTemp Solution: Gently Heat & Monitor by TLC CheckTemp->AdjustTemp TempNotOptimal Purification Review Purification (Minimize Transfers, Check pH) CheckTemp->Purification TempOptimal TempNotOptimal No TempOptimal Yes

References

identifying and removing impurities from 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylphenyl 2-ethoxybenzoate. The following information is designed to help identify and remove common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound is commonly achieved through an esterification reaction, such as the Schotten-Baumann reaction, between 2-ethoxybenzoyl chloride and 2,4-dimethylphenol. The most probable impurities are unreacted starting materials: 2,4-dimethylphenol and 2-ethoxybenzoic acid (formed from the hydrolysis of 2-ethoxybenzoyl chloride). Residual base, such as pyridine or triethylamine, used to catalyze the reaction may also be present.

Q2: My crude product is an oil/semisolid, but I expect a solid. What could be the issue?

A2: The presence of unreacted 2,4-dimethylphenol or residual solvent can lower the melting point of the final product, causing it to appear as an oil or semisolid. It is also possible that the product itself has a low melting point. Purification via column chromatography followed by removal of solvent under high vacuum is recommended. If the purified product is still an oil, it may be its natural state at room temperature.

Q3: I see a spot on my TLC plate that doesn't correspond to my product. How can I identify it?

A3: The unidentified spot is likely one of the starting materials or a byproduct. To identify it, you can run a co-spot TLC. This involves spotting your crude product, the starting materials (2,4-dimethylphenol and 2-ethoxybenzoic acid), and a mix of your crude product with each starting material in separate lanes on the same TLC plate. The impurity will have the same Rf value as one of the starting materials. A common mobile phase for such esters is a mixture of hexane and ethyl acetate.

Q4: After a basic wash (e.g., with sodium bicarbonate), my product yield is very low. What happened?

A4: Esters can be susceptible to hydrolysis under basic conditions, especially if the conditions are too harsh (e.g., high concentration of base, elevated temperature, or prolonged exposure). This would convert your ester product back into 2-ethoxybenzoic acid (as the carboxylate salt) and 2,4-dimethylphenol, leading to a lower yield of the desired ester. It is recommended to use a mild base like 5% aqueous sodium bicarbonate and to perform the wash quickly and at a low temperature.

Q5: My recrystallization attempt resulted in an oil, not crystals. What should I do?

A5: "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the concentration of impurities is too high. Try using a lower-boiling point solvent or a solvent mixture. For aryl benzoates, ethanol or a mixture of ethanol and water can be effective. Ensure your crude product is reasonably pure before attempting recrystallization; a preliminary purification by column chromatography may be necessary.

Troubleshooting Guide: Purification of this compound

This table summarizes common issues, their probable causes, and suggested solutions.

Issue Probable Cause(s) Suggested Solution(s)
Low Melting Point or Oily Product Presence of unreacted 2,4-dimethylphenol or residual solvent.Purify by column chromatography. Dry the purified product under high vacuum.
Multiple Spots on TLC Incomplete reaction; presence of starting materials.Monitor the reaction by TLC until completion. Purify the crude product using column chromatography.
Poor Separation on TLC Inappropriate solvent system.Optimize the TLC solvent system. A good starting point is a hexane:ethyl acetate mixture (e.g., 9:1 or 4:1).
Product Loss During Workup Hydrolysis of the ester during basic wash.Use a mild base (e.g., 5% NaHCO₃), perform the wash quickly, and keep the temperature low.
"Oiling Out" During Recrystallization High impurity concentration; inappropriate solvent.First, purify by column chromatography. For recrystallization, try a different solvent or solvent system (e.g., ethanol/water).

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of this compound from unreacted starting materials.

  • Preparation of the Column:

    • Use a glass column with a diameter appropriate for the amount of crude product (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. The less polar components will elute first.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is for the final purification of this compound that is already reasonably pure.

  • Solvent Selection:

    • Based on structurally similar compounds, ethanol is a good starting choice for a recrystallization solvent.

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
2,4-Dimethylphenol122.1625-28211Soluble in ethanol, ether, and benzene.
2-Ethoxybenzoic Acid166.1719.5276-278Soluble in hot water, ethanol, and ether.
2,4-Dimethylphenyl Benzoate226.2746-48Not availableSoluble in ethanol.
This compound 270.32 Not available Not available Expected to be soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Wash with 5% NaHCO3 Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Remove Starting Materials Recrystallization Recrystallization Column Chromatography->Recrystallization Final Purification Pure Product Pure Product Recrystallization->Pure Product

Caption: A general workflow for the purification of this compound.

Logical Relationship of Impurities and Purification Steps

impurity_removal cluster_purification Purification Steps Crude Product Crude Product 2,4-Dimethylphenol 2,4-Dimethylphenol Crude Product->2,4-Dimethylphenol 2-Ethoxybenzoic Acid 2-Ethoxybenzoic Acid Crude Product->2-Ethoxybenzoic Acid Base Catalyst Base Catalyst Crude Product->Base Catalyst Column Chromatography Column Chromatography 2,4-Dimethylphenol->Column Chromatography Separated by Aqueous Wash Aqueous Wash 2-Ethoxybenzoic Acid->Aqueous Wash Removed by Base Catalyst->Aqueous Wash Removed by Pure Ester Pure Ester Aqueous Wash->Column Chromatography Column Chromatography->Pure Ester

Caption: Diagram illustrating the removal of specific impurities during purification.

stability issues of 2,4-Dimethylphenyl 2-ethoxybenzoate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

General Stability Profile of Substituted Phenyl Benzoates

Substituted phenyl benzoates, such as 2,4-Dimethylphenyl 2-ethoxybenzoate, are esters and are therefore susceptible to hydrolysis of the ester linkage. This is generally the primary degradation pathway in solution. The rate of hydrolysis is influenced by several factors:

  • pH: Hydrolysis can be catalyzed by both acid and base. Therefore, the stability of the compound is expected to be significantly pH-dependent, with the lowest degradation rate typically observed around neutral pH.

  • Solvent: The polarity and nucleophilicity of the solvent can affect the rate of hydrolysis. Protic solvents, especially water, are expected to facilitate hydrolysis.[1]

  • Temperature: As with most chemical reactions, the rate of degradation will increase with temperature.

  • Substituents: The electronic and steric effects of substituents on both the phenyl and benzoate rings can influence the rate of hydrolysis.[1]

Troubleshooting Guide

This guide addresses common stability issues you might encounter during your experiments.

Question/Issue Possible Cause(s) Recommended Action(s)
I am observing rapid degradation of my compound in an aqueous buffer. The pH of your buffer may be promoting acid or base-catalyzed hydrolysis.- Measure and confirm the pH of your solution. - Conduct a pH stability profile to determine the optimal pH range for your compound. - Consider using a buffer system with a pH closer to neutral (6-8) if your experimental conditions allow.
My compound seems less stable in one solvent compared to another. The solvent may be participating in the degradation reaction (e.g., solvolysis).- If possible, switch to a less reactive, aprotic solvent. - If an aqueous or protic solvent is required, ensure the pH is controlled and the temperature is kept to a minimum. - Evaluate the miscibility of your compound in different solvent systems to find a suitable alternative.
I see an unknown peak appearing in my HPLC analysis over time. This is likely a degradation product. For a phenyl benzoate, the primary degradation products from hydrolysis would be 2,4-dimethylphenol and 2-ethoxybenzoic acid.- Use analytical techniques such as LC-MS to identify the mass of the unknown peak and confirm if it corresponds to the expected hydrolysis products.[2][3] - Synthesize or purchase authentic standards of the potential degradation products to confirm their identity by comparing retention times in your HPLC method.
The concentration of my stock solution is decreasing over time, even when stored at low temperatures. The compound may be unstable even at low temperatures in the chosen solvent over a prolonged period. The solution may be adsorbing to the storage container.- Prepare fresh stock solutions more frequently. - Perform a short-term stability study of the stock solution at the intended storage temperature to establish an appropriate expiry period. - Consider using different types of storage vials (e.g., glass vs. polypropylene) to check for adsorption effects.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in solution?

A1: The most probable degradation pathway is the hydrolysis of the ester bond, yielding 2,4-dimethylphenol and 2-ethoxybenzoic acid. This reaction can be catalyzed by both acidic and basic conditions.

Q2: How can I perform a stability study for this compound?

A2: A typical stability study involves dissolving the compound in a series of buffers at different pH values (e.g., pH 3, 5, 7, 9) and storing them at a constant temperature. Aliquots are taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC, to determine the concentration of the parent compound remaining.[4][5]

Q3: What is a "stability-indicating method"?

A3: A stability-indicating analytical method is a validated method that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] It must be able to separate the intact API from its degradation products and any other excipients in the formulation. HPLC is a commonly used technique for this purpose.[2][5]

Q4: How should I store solutions of this compound?

A4: Based on the general properties of similar compounds, it is recommended to store solutions at low temperatures (2-8 °C or -20 °C) and protected from light. The solvent and pH should be chosen to maximize stability. For long-term storage, preparing aliquots of stock solutions in an anhydrous aprotic solvent and storing them at -80 °C is a common practice.

Q5: Are there any other potential stability issues I should be aware of?

A5: Besides hydrolysis, you should also consider photostability. Exposing solutions of the compound to light, especially UV light, may cause degradation. Photostability studies are often a standard part of formal stability testing.

Experimental Protocols

Protocol: Preliminary pH Stability Assessment using HPLC

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffers of various pH values (e.g., 0.1 M Citrate buffer pH 3, 0.1 M Phosphate buffer pH 7, 0.1 M Borate buffer pH 9)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

3. Preparation of Stability Samples:

  • For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of acetonitrile is low (e.g., <5%) to minimize its effect on the buffer pH.

  • Prepare a sufficient volume to allow for multiple time point analyses.

  • As a control (T=0), dilute the stock solution with the initial mobile phase to the same final concentration.

4. Stability Study Conditions:

  • Store the prepared stability samples at a constant temperature (e.g., 40 °C for an accelerated study).

  • Protect the samples from light.

5. HPLC Analysis:

  • Analyze the T=0 sample immediately to get the initial concentration.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stability sample and analyze by HPLC.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water, B: Acetonitrile. Gradient or isocratic elution may be used. A good starting point is a 60:40 mixture of B:A.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined by UV-Vis scan of the compound (e.g., 254 nm).

    • Column Temperature: 30 °C

6. Data Analysis:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point for each pH.

  • Plot the percentage remaining versus time for each pH to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) dilute Dilute stock in buffers (pH 3, 7, 9) to 100 µg/mL stock->dilute incubate Store samples at constant T (e.g., 40°C), protected from light dilute->incubate hplc HPLC Analysis at Time Points (0, 2, 4, 8, 24h) incubate->hplc calc Calculate % Remaining hplc->calc plot Plot % Remaining vs. Time calc->plot

Caption: Experimental workflow for a pH stability study.

degradation_pathway cluster_products Hydrolysis Products parent 2,4-Dimethylphenyl 2-ethoxybenzoate prod1 2,4-Dimethylphenol parent->prod1 + H2O (Acid or Base) prod2 2-Ethoxybenzoic Acid parent->prod2 + H2O (Acid or Base)

References

Technical Support Center: Resolving Peak Overlap in NMR Spectra of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak overlap in NMR spectra of substituted benzoates.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of a substituted benzoate shows significant peak overlap in the aromatic region. What are the initial steps I can take to resolve this?

A1: Peak overlap in the aromatic region of substituted benzoates is a common issue. Here are some initial troubleshooting steps:

  • Optimize Sample Preparation: Ensure your sample is free of impurities and particulate matter. Use high-quality NMR tubes and a sufficient concentration of your sample.

  • Re-run at Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion and may resolve the overlapping signals.

  • Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent used.[1][2] Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different chemical shifts and resolve overlap.[1]

Q2: How does changing the solvent help in resolving peak overlap?

A2: Solvents can interact with the solute through various mechanisms, such as hydrogen bonding, and anisotropic effects, which can alter the local magnetic environment of the protons and thus change their chemical shifts.[1] Aromatic solvents, in particular, can cause significant changes in the chemical shifts of nearby protons due to their ring currents. This can lead to better separation of signals that were previously overlapping.[1]

Q3: What are Lanthanide Shift Reagents (LSRs) and how can they help with my substituted benzoate sample?

A3: Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the carboxyl group of a benzoate.[3][4][5] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, which can help to resolve overlapping signals.[4][5] Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[3][4]

Q4: Are there any drawbacks to using Lanthanide Shift Reagents?

A4: Yes, there are some limitations to using LSRs. They can cause significant line broadening of the NMR signals, which can reduce resolution if not used carefully.[5] Also, LSRs are sensitive to moisture and work best with molecules that have a Lewis basic functional group for coordination.[5]

Q5: Can temperature variation be used to resolve peak overlap for substituted benzoates?

A5: Yes, Variable Temperature (VT) NMR can be a useful technique.[6][7] Changing the temperature can affect conformational equilibria and intermolecular interactions, which in turn can alter the chemical shifts of certain protons.[6] Acquiring spectra at different temperatures may lead to the separation of overlapping peaks.[6][7]

Q6: When should I consider using 2D NMR spectroscopy?

A6: If the above methods are insufficient to resolve the peak overlap, 2D NMR spectroscopy is a powerful tool to employ.[8][9][10] 2D NMR experiments spread the signals across two frequency dimensions, providing much greater resolution than 1D NMR.[8][10][11]

Q7: Which 2D NMR experiments are most useful for resolving aromatic signals in substituted benzoates?

A7: For substituted benzoates, the following 2D NMR experiments are particularly useful:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled to each other, helping to trace out the spin systems within the aromatic ring.[8][10][12][13]

  • TOCSY (Total Correlation Spectroscopy): This is another homonuclear experiment that shows correlations between all protons within a spin system, not just those that are directly coupled.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon atoms. Since ¹³C spectra are generally better dispersed, this can help to resolve overlapping proton signals.[8][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and confirming the overall structure.[12]

Troubleshooting Guides

Guide 1: Resolving Aromatic Peak Overlap Using Solvent Effects

Issue: The aromatic proton signals in the ¹H NMR spectrum of your substituted benzoate are crowded and overlapping in a standard solvent like CDCl₃.

Solution Workflow:

Caption: Workflow for resolving peak overlap using solvent changes.

Guide 2: Using Lanthanide Shift Reagents (LSRs)

Issue: Solvent changes did not adequately resolve the peak overlap in the aromatic region of your substituted benzoate.

Solution Workflow:

Caption: Workflow for using Lanthanide Shift Reagents.

Guide 3: Employing Variable Temperature (VT) NMR

Issue: You suspect that conformational dynamics or temperature-dependent interactions might be contributing to peak overlap.

Solution Workflow:

References

Technical Support Center: Scale-Up Production of 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2,4-Dimethylphenyl 2-ethoxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

  • Question: We are experiencing very low to no yield of this compound in our reaction. What are the potential causes and solutions?

  • Answer: Low or no yield in the esterification of 2,4-dimethylphenol with 2-ethoxybenzoic acid can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reaction Kinetics and Equilibrium: The esterification of phenols can be slow and is a reversible reaction.

      • Solution: Increase reaction time and/or temperature to favor the forward reaction. However, be cautious of potential side reactions at elevated temperatures. The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product. Consider using a Dean-Stark apparatus for azeotropic removal of water if your solvent system allows.

    • Catalyst Inefficiency or Degradation: The choice and handling of the catalyst are critical.

      • Solution:

        • Acid Catalysts (e.g., H₂SO₄, p-TsOH): Ensure the catalyst is not old or decomposed. Use a sufficient catalytic amount. For scale-up, consider solid acid catalysts for easier removal.

        • Coupling Agents (e.g., DCC/DMAP): These are effective for sterically hindered or less reactive partners. Ensure they are of high purity and used in the correct stoichiometric amounts. Note that dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove at scale.

    • Purity of Starting Materials: Impurities in 2,4-dimethylphenol or 2-ethoxybenzoic acid can interfere with the reaction.

      • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify them if necessary before proceeding with the scale-up reaction.

    • Improper Reaction Conditions: Solvent choice and temperature play a significant role.

      • Solution: Use a non-polar, inert solvent like toluene or xylene that allows for azeotropic water removal. Ensure the reaction temperature is appropriate for the chosen catalyst system.

Issue 2: Formation of Significant Impurities

  • Question: Our scaled-up reaction is producing the desired ester, but we observe significant impurity peaks in our analysis. What are these impurities and how can we minimize them?

  • Answer: Impurity formation is a common challenge in scale-up. The most likely side reactions in the synthesis of this compound are:

    • Side Reactions:

      • Etherification: At high temperatures and in the presence of a strong acid catalyst, self-condensation of 2,4-dimethylphenol or reaction with the ethoxy group can lead to ether byproducts.

      • Acylation of the Aromatic Ring (Fries Rearrangement): Although less common under standard esterification conditions, rearrangement of the ester product can occur, especially with Lewis acid catalysts, leading to acylated phenol impurities.

      • Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of starting materials or the product.

    • Minimization Strategies:

      • Optimize Reaction Temperature and Time: Run the reaction at the lowest effective temperature and for the minimum time required for a good conversion to minimize temperature-dependent side reactions.

      • Catalyst Selection: For cleaner reactions, consider using milder catalysts like phosphorous acid or enzymatic catalysts (lipases), which can offer higher selectivity.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 3: Difficulties in Product Purification

  • Question: We are struggling with the purification of this compound at a larger scale. What are the recommended purification methods?

  • Answer: Purification at scale requires robust and scalable methods.

    • Crystallization: This is often the most effective and scalable method for purifying solid organic compounds.

      • Solvent Screening: Perform small-scale experiments to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

      • Seeding: Use a small amount of pure product as a seed crystal to induce crystallization and improve crystal size and purity.

    • Distillation: If the product is a high-boiling liquid or a solid with a suitable boiling point, vacuum distillation can be an effective purification method. This is particularly useful for removing non-volatile impurities.

    • Chromatography: While column chromatography is a powerful tool at the lab scale, it can be expensive and challenging to scale up. Consider it as a final polishing step if very high purity is required and other methods are insufficient.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the scale-up synthesis of this compound?

A1: The choice of catalyst depends on several factors including cost, efficiency, and ease of removal.

  • For cost-effectiveness and simplicity on a large scale, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are often used. However, they can lead to side reactions and require neutralization and removal steps.

  • For milder conditions and potentially higher selectivity, phosphorous acid can be a good alternative. [1]

  • For reactions with sensitive functional groups or to minimize byproducts, coupling agents like DCC (dicyclohexylcarbodiimide) with a DMAP (4-dimethylaminopyridine) catalyst can be employed. However, the cost and the removal of the dicyclohexylurea (DCU) byproduct are significant considerations for scale-up.

  • Enzymatic catalysis using lipases offers a green and highly selective alternative, but the cost of the enzyme and longer reaction times might be prohibitive for some applications.

Q2: What are the typical yields for the esterification of substituted phenols?

A2: Yields can vary significantly based on the specific substrates, reaction conditions, and scale. Based on literature for similar phenolic esters, you can expect yields in the following ranges:

Catalyst SystemTypical Yield RangeReference
Strong Acid (e.g., H₂SO₄)60 - 85%[2]
Phosphorous Acid~89%[1]
DCC/DMAP10 - 90% (highly substrate dependent)[3]
Phase Transfer CatalysisCan be quantitative (>95%) for unhindered phenols[4]

Q3: What are the key safety considerations for the scale-up production of this compound?

A3: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:

  • Handling of Corrosive Reagents: Strong acids like sulfuric acid are highly corrosive. Ensure appropriate personal protective equipment (PPE) is used, and all transfers are conducted in a well-ventilated area, preferably a fume hood.

  • Exothermic Reactions: The neutralization of strong acids is an exothermic process. When quenching the reaction or during workup, add quenching agents slowly and with adequate cooling to control the temperature and prevent runaway reactions.

  • Flammable Solvents: Many organic solvents used in the synthesis (e.g., toluene, xylene) are flammable. Ensure all equipment is properly grounded and avoid ignition sources.

  • Waste Disposal: Acidic and organic waste must be disposed of according to institutional and local regulations.

Experimental Protocols

Representative Protocol for Acid-Catalyzed Esterification of 2,4-Dimethylphenol with 2-Ethoxybenzoic Acid

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Materials:

    • 2,4-Dimethylphenol (1.0 equivalent)

    • 2-Ethoxybenzoic acid (1.1 equivalents)

    • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

    • Toluene (sufficient to allow for efficient stirring and azeotropic removal of water)

  • Procedure: a. To a reaction vessel equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add 2,4-dimethylphenol, 2-ethoxybenzoic acid, and toluene. b. Stir the mixture to dissolve the solids. c. Add the p-toluenesulfonic acid monohydrate to the reaction mixture. d. Heat the mixture to reflux (approximately 110-120 °C for toluene). e. Continuously remove the water that collects in the Dean-Stark trap. f. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC). The reaction is typically complete when no more water is collected in the Dean-Stark trap. g. Once the reaction is complete, cool the mixture to room temperature. h. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. i. Wash the organic layer with brine. j. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. k. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. l. Purify the crude this compound by recrystallization or vacuum distillation.

Visualizations

Synthesis_Pathway 2,4-Dimethylphenol 2,4-Dimethylphenol Reaction Reaction 2,4-Dimethylphenol->Reaction 2-Ethoxybenzoic_acid 2-Ethoxybenzoic_acid 2-Ethoxybenzoic_acid->Reaction Catalyst Catalyst Catalyst->Reaction 2,4-Dimethylphenyl_2-ethoxybenzoate 2,4-Dimethylphenyl_2-ethoxybenzoate Reaction->2,4-Dimethylphenyl_2-ethoxybenzoate Water Water Reaction->Water Side_Products Side_Products Reaction->Side_Products

Caption: Synthesis pathway for this compound.

Experimental_Workflow A Charge Reactants & Solvent B Add Catalyst A->B C Heat to Reflux & Remove Water B->C D Monitor Reaction Progress C->D E Cool Down D->E Reaction Complete F Workup (Neutralization & Washes) E->F G Drying & Solvent Removal F->G H Purification (Crystallization/Distillation) G->H I Product Analysis H->I

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Purity Check Starting Material Purity Start->Check_Purity Pure Impure Check_Purity->Pure No Not_Pure Pure Check_Purity->Not_Pure Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Success Problem Solved Optimize_Conditions->Success Improve_Workup Improve Workup & Purification Improve_Workup->Success Pure->Improve_Workup Not_Pure->Optimize_Conditions

Caption: Troubleshooting decision tree for synthesis issues.

References

enhancing the purity of 2,4-Dimethylphenyl 2-ethoxybenzoate for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the synthesis, purification, and application of 2,4-Dimethylphenyl 2-ethoxybenzoate in biological assays.

Section 1: Synthesis & Work-up Troubleshooting

This section addresses common issues encountered during the synthesis and initial work-up of this compound.

Question Answer
My esterification reaction yield is lower than expected. What are the common causes? Low yields in ester synthesis can stem from several factors: 1. Incomplete Reaction: Ensure you are using an appropriate coupling agent (e.g., DCC/DMAP for Steglich esterification) or catalyst and that reaction times are sufficient. 2. Water Contamination: The presence of water can hydrolyze the ester product or deactivate reagents. Use anhydrous solvents and dry glassware. 3. Suboptimal Stoichiometry: Verify the molar ratios of your starting materials (2,4-dimethylphenol and 2-ethoxybenzoic acid) and coupling agents. 4. Side Reactions: Aromatic esters can sometimes undergo side reactions if temperatures are too high.[1] Consider running the reaction at a lower temperature for a longer duration.
During the aqueous work-up, an emulsion has formed that won't separate. How can I resolve this? Emulsions are common when washing organic reaction mixtures.[2] To break the emulsion: 1. Add Brine: Wash the mixture with a saturated NaCl solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping the layers to separate. 2. Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can force a separation. 3. Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes break up the emulsion.
The organic layer of my work-up is a dark color. What does this indicate and how can I fix it? A dark color often indicates the presence of impurities or degradation products. If the color is from an excess reagent, such as a halogenating agent, washing with a solution like sodium thiosulfate can help.[2] For other colored impurities, you can try washing the organic layer with a mild bicarbonate solution or treating the solution with activated charcoal during the recrystallization step. Be cautious with charcoal, as it can also adsorb your desired product, potentially lowering the yield.[3]

Section 2: Purification Troubleshooting Guide

Achieving high purity is critical for reliable biological data.[4][5] This section focuses on overcoming challenges during the purification of this compound.

Question Answer
My compound is "oiling out" instead of crystallizing during recrystallization. What should I do? Oiling out occurs when the solid melts in the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this: 1. Add More Solvent: Re-heat the solution and add more of the "soluble solvent" to ensure the compound fully dissolves at the boiling point.[3] This prevents premature crashing out of the solution. 2. Lower the Cooling Rate: Allow the flask to cool slowly to room temperature before inducing crystallization or placing it in an ice bath. Rapid cooling encourages oil formation.[3] 3. Change Solvent System: Your current solvent may be unsuitable. Experiment with different solvent systems to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.[6]
My compound appears to be degrading on the silica gel column. How can I purify it? Silica gel is acidic and can cause the degradation of sensitive compounds.[7] To check for this, run a 2D TLC plate. If degradation is confirmed: 1. Deactivate the Silica: Prepare a slurry of silica gel with a small percentage of triethylamine in your eluent to neutralize the acidic sites before packing the column. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil for your column chromatography.[7] 3. Switch Purification Methods: If the compound is a solid, recrystallization is often the best alternative to chromatography.[6][8]
The separation between my product and an impurity is very poor on TLC. How can I improve my column chromatography? Poor separation (similar Rf values) requires optimizing your solvent system. 1. Test Different Solvent Systems: Systematically test various solvent polarities. For aromatic esters, mixtures of hexanes and ethyl acetate or dichloromethane and hexanes are good starting points. Aim for an Rf value for your product between 0.3 and 0.4.[7] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help resolve compounds with close Rf values.

Section 3: Purity Assessment & Biological Assays

Final purity checks are crucial before proceeding to biological experiments to ensure data is reproducible and reliable.[9]

Question Answer
What is the minimum acceptable purity for in vitro biological assays? For most biochemical and cell-based assays, a purity of >98% is highly recommended.[10] Some journals and regulatory bodies may accept >95%, but higher purity reduces the risk that observed biological effects are due to an impurity.[4][11] The presence of even small amounts of highly active impurities can lead to misleading results.
My ¹H NMR spectrum shows unexpected small peaks. What could they be? Unexpected peaks in an NMR spectrum can indicate: 1. Residual Solvent: Common solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are often present. Compare peak shifts to known solvent charts. 2. Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent, can indicate the presence of water. 3. Impurities: These could be unreacted starting materials, byproducts from the synthesis, or degradation products. 4. Polymorphs or Rotamers: In some cases, conformational isomers (rotamers) can give rise to separate peaks.
How do I confirm the identity and purity of my final compound? A combination of analytical techniques is essential for unambiguous characterization: 1. NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.[12] Quantitative NMR (qNMR) can also be used for absolute purity determination.[9] 2. High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A single, sharp peak indicates high purity. The area under the curve is used to calculate the percentage of purity.[10] 3. Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, which can confirm the elemental composition.[13]

Section 4: Experimental Protocols

Protocol 1: Synthesis via Steglich Esterification
  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxybenzoic acid (1.0 eq) and 2,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a column with silica gel in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Load the adsorbed product onto the top of the column.

  • Run the column, collecting fractions and monitoring by TLC.

  • A gradient elution may be used, slowly increasing the ethyl acetate concentration to elute the product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.

Protocol 3: Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) until the solid just dissolves.[8]

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: Data Presentation

Table 1: Illustrative Comparison of Purification Methods
MethodStarting Mass (Crude)Final Mass (Pure)Yield (%)Purity by HPLC (%)Notes
Recrystallization 1.00 g0.75 g75%98.9%Effective if impurities have different solubility profiles.
Column Chromatography 1.00 g0.82 g82%99.5%More effective for removing closely related impurities.

Note: Data are for illustrative purposes only.

Table 2: Illustrative Analytical Data for this compound
Analysis TypeParameterExpected Value/Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)~7.8-6.9 (m, 7H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)~165 (C=O), 158-120 (Ar-C), 65 (-OCH₂), 20 (Ar-CH₃), 16 (Ar-CH₃), 14 (-CH₃)
HRMS (ESI) [M+H]⁺Calculated: 271.1334; Found: 271.1332
HPLC Retention Time8.5 min (Conditions: C18 column, 70:30 Acetonitrile:Water)
Appearance Physical StateWhite to off-white crystalline solid

Note: Spectral data are predicted and for illustrative purposes only.

Section 6: Visual Guides

Experimental Workflow Diagram

G cluster_0 Synthesis & Work-up cluster_1 Purification Path cluster_2 Analysis & Use start Crude Reaction Mixture filter Filter Precipitate (DCU) start->filter wash Aqueous Washes (Acid, Base, Brine) filter->wash dry Dry & Concentrate wash->dry crude Crude Product dry->crude assess Assess Crude Purity (TLC) crude->assess recryst Recrystallization assess->recryst High Purity & Crystalline column Column Chromatography assess->column Low Purity or Oily Product pure_solid Pure Solid recryst->pure_solid column->pure_solid analysis Purity & Identity Check (HPLC, NMR, MS) pure_solid->analysis decision Purity >98%? analysis->decision assay Biological Assay decision->column No decision->assay Yes

Caption: Workflow from crude product to analysis for biological assays.

Hypothetical Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Triggers Compound 2,4-Dimethylphenyl 2-ethoxybenzoate Compound->KinaseX Inhibits

Caption: Hypothetical inhibition of the "Kinase X" signaling pathway.

References

Validation & Comparative

Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 2,4-Dimethylphenyl 2-ethoxybenzoate. While spectroscopic methods provide crucial information about connectivity and functional groups, X-ray crystallography offers unparalleled, direct evidence of the precise spatial arrangement of atoms.

While a crystal structure for the specific title compound is not publicly available, extensive data from closely related analogues, such as 2,4-dimethylphenyl benzoate and 2,4-dimethylphenyl 4-methylbenzoate, provide a robust framework for understanding the application and expected outcomes of these analytical techniques.[1]

At a Glance: Method Comparison

The selection of an analytical method for structural confirmation depends on the specific information required, the nature of the sample, and the stage of research. The following table summarizes the key attributes of each technique in the context of characterizing this compound.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H & ¹³C)IR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (C-H, C-C), chemical environment of nuclei, stereochemical relationshipsPresence of functional groups (e.g., C=O, C-O, aromatic C-H)Molecular weight, elemental composition, fragmentation patterns
Sample Requirements Single, high-quality crystal (typically >0.1 mm)Soluble sample in a suitable deuterated solventSolid, liquid, or gasVolatile and ionizable sample
Unambiguous Structure YesInferred from connectivity dataNoInferred from fragmentation
Throughput Low to mediumHighHighHigh

Delving Deeper: A Head-to-Head Analysis

X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise location of each atom.

Strengths:

  • Provides an unambiguous 3D structure.

  • Determines stereochemistry and chirality.

  • Reveals intermolecular interactions in the solid state.

Limitations:

  • Requires a high-quality single crystal, the growth of which can be a significant bottleneck.[2][5]

  • Does not provide information about the molecule's behavior in solution.

The experimental workflow for X-ray crystallography is a multi-step process, as illustrated below.

xray_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation refinement->validation logical_comparison Logical Relationship of Structural Confirmation Methods cluster_spectroscopy Spectroscopic Characterization compound 2,4-Dimethylphenyl 2-ethoxybenzoate nmr NMR (¹H, ¹³C) compound->nmr Initial Analysis ir IR compound->ir Initial Analysis ms Mass Spec. compound->ms Initial Analysis xray X-ray Crystallography nmr->xray For Unambiguous Confirmation ir->xray For Unambiguous Confirmation ms->xray For Unambiguous Confirmation

References

comparative study of 2,4-Dimethylphenyl 2-ethoxybenzoate with other benzoate esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of various benzoate esters, with a focus on their potential as anti-inflammatory and analgesic agents. While the primary compound of interest for this study was 2,4-Dimethylphenyl 2-ethoxybenzoate, a comprehensive search of scientific literature and chemical databases did not yield any publicly available data on its synthesis, physicochemical properties, or biological activity. Therefore, this guide presents a comparative analysis of structurally related and well-characterized benzoate esters to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The selected comparators include methyl salicylate, ethyl benzoate, and 2-ethoxybenzoic acid, among others.

Physicochemical Properties of Selected Benzoate Esters

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key physicochemical data for a selection of benzoate esters, providing a basis for comparison of their potential as drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compound C₁₇H₁₈O₃270.32Data not availableData not availableData not available
Methyl Salicylate C₈H₈O₃152.15-8.62222.55
Ethyl Benzoate C₉H₁₀O₂150.17-342122.6
2-Ethoxybenzoic Acid C₉H₁₀O₃166.1719.5275-2772.33
Phenyl Acetate C₈H₈O₂136.15-1961.43

Note: Data for comparator compounds is compiled from various chemical databases. The lack of data for this compound highlights a gap in the current scientific literature.

Comparative Biological Activity

The primary mechanism of action for many benzoate esters with anti-inflammatory and analgesic properties is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The inhibition of COX-1 and COX-2 isoforms can lead to both therapeutic effects and undesirable side effects.

While specific quantitative data for the COX inhibitory activity of this compound is unavailable, studies on related structures suggest that the nature and position of substituents on both the phenyl and benzoate moieties significantly influence the inhibitory potency and selectivity. For instance, the presence of a hydroxyl group at the ortho position, as seen in salicylates, is a well-known feature for potent COX inhibition. The ethoxy group at the 2-position of the benzoate ring and the dimethyl substitution on the phenyl ring of the target compound would likely modulate its binding affinity and selectivity for the COX enzymes.

Experimental Protocols

To facilitate further research and comparative evaluation of benzoate esters, this section provides detailed methodologies for key experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Detection system (e.g., colorimetric, fluorometric, or luminescent probe to measure prostaglandin production)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction for a specific period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Quantify the amount of prostaglandin (e.g., PGE₂) produced using a suitable detection method, such as an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used animal model to screen for peripheral analgesic activity.

Materials:

  • Male or female mice (e.g., Swiss albino)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Acetic acid solution (e.g., 0.6% in saline)

  • Standard analgesic drug (e.g., Aspirin or Indomethacin)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally to different groups of mice. A positive control group receives a standard analgesic drug.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution to induce writhing (a characteristic stretching and constriction of the abdomen).

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes for a defined period (e.g., 20-30 minutes).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Mechanism of Action: Cyclooxygenase Inhibition Pathway

The anti-inflammatory and analgesic effects of many benzoate esters are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Benzoate_Esters Benzoate Esters (e.g., Salicylates) Benzoate_Esters->COX_Enzymes Inhibit Experimental_Workflow Synthesis Synthesis of Benzoate Ester Analogues Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening: COX-1 & COX-2 Inhibition Assays Purification->In_Vitro_Screening In_Vivo_Screening In Vivo Screening: Acetic Acid Writhing Test In_Vitro_Screening->In_Vivo_Screening Active Compounds Lead_Identification Lead Compound Identification & Optimization In_Vivo_Screening->Lead_Identification

Comparative Analysis of the Predicted Biological Efficacy of 2,4-Dimethylphenyl 2-ethoxybenzoate and Structurally Related Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential cytotoxic and anti-inflammatory properties of 2,4-Dimethylphenyl 2-ethoxybenzoate, based on data from structurally analogous compounds.

Introduction

This compound is a benzoate ester whose biological efficacy has not yet been extensively reported in scientific literature. However, by examining the biological activities of structurally similar compounds, we can infer its potential therapeutic applications and guide future in-vitro studies. This guide provides a comparative analysis of the predicted biological activities of this compound against established data for related phenyl benzoate and ethoxybenzoate derivatives. We will explore its potential as an antiproliferative and anti-inflammatory agent, supported by experimental data from analogous compounds.

Predicted Biological Efficacy of this compound

Based on the structure-activity relationships of related benzoate derivatives, this compound is predicted to exhibit both cytotoxic effects against cancer cell lines and anti-inflammatory properties. The presence of the benzoate ester core, substituted with a dimethylphenyl group on one side and an ethoxy group on the other, suggests potential interactions with biological targets involved in cell proliferation and inflammation.

Comparison with Structurally Related Compounds

To substantiate the predicted efficacy of this compound, this section compares its anticipated performance with known biological activities of structurally similar compounds.

Antiproliferative Activity

Numerous studies have demonstrated the cytotoxic effects of substituted phenyl benzoate derivatives against various cancer cell lines. For instance, certain phenyl benzoate derivatives have shown marked inhibition of cell growth in human lung carcinoma (A549) and colon adenocarcinoma (SW480) cells. The mechanism of action for many of these compounds involves the induction of apoptosis.

Table 1: Comparative Antiproliferative Activity of Benzoate Derivatives

Compound/AlternativeCell LineIC50 (µM)Reference
Predicted: this compound A549, HCT-116--
4-Butylphenyl 4-(6-hydroxyhexyloxy)benzoateA549> 5[1]
1,3-Bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneA549~10[1]
Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates (Compound 7a)HCT-1160.12 (mg/mL)[2]
Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates (Compound 7g)HCT-1160.12 (mg/mL)[2]
Doxorubicin (Reference Drug)A549~1.5[3]
Doxorubicin (Reference Drug)HCT-116~0.5[2]

Note: IC50 values are indicative and can vary based on experimental conditions. The data for the predicted compound is hypothetical and serves as a target for future validation.

Anti-inflammatory Activity

Derivatives of 2-ethoxybenzoic acid, a key structural component of the target molecule, have been investigated for their anti-inflammatory potential. The mechanism often involves the inhibition of key inflammatory mediators. For example, some salicylic acid derivatives, which share structural similarities, have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound/AlternativeCell LineKey Inflammatory Marker InhibitionReference
Predicted: this compound RAW 264.7TNF-α, IL-6-
7-O-MethylnaringeninRAW 264.7Dose-dependent decrease in TNF-α, IL-6, IL-1β[4]
SinapaldehydeRAW 264.7Significant reduction in NO, TNF-α, IL-6[5]
NootkatoneRAW 264.7Modulation of TNF-α and IL-10[6]
Dexamethasone (Reference Drug)RAW 264.7Potent inhibition of pro-inflammatory cytokines-

Experimental Protocols

To validate the predicted biological efficacy of this compound, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Anti-inflammatory Activity Assay (LPS-induced Cytokine Release in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[4][5][6][11]

Procedure:

  • Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Visualizing Pathways and Workflows

To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow cluster_antiproliferative Antiproliferative Efficacy Validation cluster_anti_inflammatory Anti-inflammatory Efficacy Validation A Cancer Cell Lines (e.g., A549, HCT-116) B Treatment with 2,4-Dimethylphenyl 2-ethoxybenzoate A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis Assay) B->D E IC50 Determination C->E F RAW 264.7 Macrophages G Pre-treatment with Test Compound F->G H LPS Stimulation G->H I ELISA for Cytokines (TNF-α, IL-6) H->I J Quantification of Inflammatory Response I->J

Caption: Experimental workflow for validating biological efficacy.

signaling_pathway cluster_apoptosis Predicted Apoptotic Pathway cluster_inflammation Predicted Anti-inflammatory Pathway compound 2,4-Dimethylphenyl 2-ethoxybenzoate cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax Bax Activation stress->bax mito Mitochondrial Dysfunction bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation compound2 2,4-Dimethylphenyl 2-ethoxybenzoate compound2->nfkb Inhibition

Caption: Predicted signaling pathways for the test compound.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently unavailable, analysis of structurally related compounds strongly suggests its potential as a valuable candidate for further investigation. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to validate its predicted antiproliferative and anti-inflammatory activities. Future in-vitro studies are essential to confirm these hypotheses and to elucidate the precise mechanisms of action of this novel compound.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four prominent synthetic routes for the esterification of 2,4-dimethylphenol with 2-ethoxybenzoic acid to yield 2,4-Dimethylphenyl 2-ethoxybenzoate. The comparison focuses on synthetic efficiency, primarily measured by reaction yield, and provides detailed experimental protocols for each method. Due to the absence of direct experimental data for this specific transformation in the current literature, this guide utilizes data from analogous reactions involving sterically hindered phenols and substituted benzoic acids to provide a well-founded comparative assessment.

Executive Summary

The synthesis of this compound can be approached through several established esterification methods. This guide evaluates the Fischer Esterification, Schotten-Baumann Reaction, Steglich Esterification, and the Mitsunobu Reaction. Based on literature precedents for similar sterically hindered systems, the Mitsunobu and Steglich esterifications are anticipated to offer the most promising balance of mild reaction conditions and good to excellent yields. The Schotten-Baumann reaction presents a viable alternative, particularly if the acid chloride of 2-ethoxybenzoic acid is readily available. Fischer esterification, due to its typically harsh conditions and lower yields for phenols, is generally considered the least efficient route for this specific transformation.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the four evaluated synthetic routes. The yields are estimated based on analogous reactions reported in the literature.

Synthetic Route Typical Reagents Reaction Temperature Typical Reaction Time Reported Yield (Analogous Reactions) Key Considerations
Fischer Esterification 2-Ethoxybenzoic acid, 2,4-Dimethylphenol, Strong acid catalyst (e.g., H₂SO₄)High (Reflux)1-10 hoursLow to Moderate (Forced to completion)Harsh conditions, potential for side reactions, requires water removal.
Schotten-Baumann Reaction 2-Ethoxybenzoyl chloride, 2,4-Dimethylphenol, Base (e.g., NaOH, Pyridine)Room Temperature15 minutes - 1 hourModerate to HighRequires synthesis of the acid chloride precursor.
Steglich Esterification 2-Ethoxybenzoic acid, 2,4-Dimethylphenol, DCC, DMAPRoom Temperature45 minutes - 48 hours44-70%[1]Mild conditions, but can have lower yields compared to Mitsunobu for phenols.[1]
Mitsunobu Reaction 2-Ethoxybenzoic acid, 2,4-Dimethylphenol, DEAD, PPh₃0°C to Room Temperature6 - 24 hoursGood to Excellent (up to 78% for similar systems)[1]Mild conditions, good for sterically hindered phenols, but reagents can be costly.

Experimental Protocols

Detailed methodologies for each of the key esterification reactions are provided below. These are generalized protocols based on established procedures for similar transformations.

Fischer Esterification

This method involves the direct acid-catalyzed esterification between a carboxylic acid and an alcohol (in this case, a phenol).

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-ethoxybenzoic acid (1.0 eq), 2,4-dimethylphenol (1.2 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Schotten-Baumann Reaction

This procedure utilizes an acid chloride and a phenol in the presence of a base.

Protocol:

  • Dissolve 2,4-dimethylphenol (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask.

  • Add an aqueous solution of a base, such as 10% sodium hydroxide, or an organic base like pyridine (2.0 eq).

  • Cool the mixture in an ice bath and add 2-ethoxybenzoyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Continue stirring for a specified period (typically 15-60 minutes) after the addition is complete.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product as necessary.

Steglich Esterification

A mild esterification method employing a carbodiimide coupling agent and a catalyst.

Protocol:

  • In a round-bottom flask, dissolve 2-ethoxybenzoic acid (1.0 eq), 2,4-dimethylphenol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute hydrochloric acid and a saturated solution of sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography. A modified procedure using EDC in acetonitrile with mild heating (40-45°C) has been reported to give an average yield of 70% in 45 minutes for the esterification of (E)-cinnamic acid with various phenols.[2]

Mitsunobu Reaction

This reaction allows for the conversion of alcohols to esters under mild, neutral conditions with inversion of stereochemistry if a chiral alcohol is used.

Protocol:

  • Dissolve 2-ethoxybenzoic acid (1.2 eq), 2,4-dimethylphenol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct. The Mitsunobu reaction is often effective for the esterification of benzoic acids with phenols, providing good to excellent yields.[1]

Mandatory Visualizations

The following diagrams illustrate the overall workflow for comparing the synthetic routes and the general reaction schemes.

G Workflow for Comparing Synthetic Routes to this compound cluster_precursors Precursor Synthesis cluster_esterification Esterification Methods 2_ethoxybenzoic_acid 2-Ethoxybenzoic Acid Fischer Fischer Esterification Schotten_Baumann Schotten-Baumann Steglich Steglich Esterification Mitsunobu Mitsunobu Reaction 2_4_dimethylphenol 2,4-Dimethylphenol Target 2,4-Dimethylphenyl 2-ethoxybenzoate Fischer->Target Schotten_Baumann->Target Steglich->Target Mitsunobu->Target Comparison Comparative Analysis (Yield, Conditions, etc.) Target->Comparison

Caption: Workflow for comparing synthetic routes.

Caption: General esterification reaction schemes.

References

structure-activity relationship (SAR) studies of 2,4-Dimethylphenyl 2-ethoxybenzoate analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted phenyl benzoate analogs, drawing insights from various studies to inform future drug discovery efforts. While specific SAR data for 2,4-Dimethylphenyl 2-ethoxybenzoate is limited in publicly available literature, a broader examination of related phenyl ester compounds offers valuable guidance for analog design and optimization.

Comparative Structure-Activity Relationship Analysis

The biological activity of phenyl benzoate analogs is significantly influenced by the nature and position of substituents on both the phenyl and benzoate rings. The following table summarizes key SAR findings from various studies on related compounds.

Compound ClassBiological ActivityKey Structure-Activity Relationship Findings
Substituted Phenyl Benzoates Antioxidant, Anti-tyrosinase, Anti-pancreatic lipase- Antioxidant Activity: The presence of hydroxyl groups on the benzoate ring is crucial. Compound 4c (structure not fully specified in the abstract) exhibited stronger antioxidant activity than the standard, Trolox, suggesting the importance of the substitution pattern.[1] - Enzyme Inhibition: Certain substitution patterns led to weak anti-pancreatic lipase activity, indicating that the overall electronic and steric properties of the molecule play a role in enzyme binding.[1]
Phenyl Benzoate Esters Skin Sensitization- A Quantitative Structure-Activity Relationship (QSAR) model revealed that molecular volume and the logarithm of the partition coefficient (ClogP) were key parameters in predicting skin sensitization potential.[2] - Surprisingly, chemical reactivity was not found to be a significant variable in this specific QSAR model.[2]
Phenyl-Substituted Naphthoic Acid Ethyl Esters Strigolactone Receptor Inhibition- The specific substitution pattern on the phenyl ring of the naphthoic acid ester scaffold was critical for inhibitory activity against the strigolactone receptor.[3][4][5] - A novel small molecule, C6, was identified as a potent candidate inhibitor through systematic modification of the lead compound.[3][4][5]
Benzothiazole-Phenyl Analogs Dual sEH/FAAH Inhibition (for pain relief)- Trifluoromethyl groups on the aromatic rings at the ortho and para positions were well-tolerated by the target enzymes (soluble epoxide hydrolase and fatty acid amide hydrolase).[6][7] - However, these substitutions did not improve metabolic stability in liver microsomes.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for key assays mentioned in the literature.

Antioxidant Activity Assay (DPPH Radical Scavenging Method)

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

  • Preparation of Reagents:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).

    • A solution of DPPH in the same solvent is prepared to a specific concentration (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, different concentrations of the test compound are added to the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Enzyme Inhibition Assay (e.g., Pancreatic Lipase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Preparation of Reagents:

    • A solution of the enzyme (e.g., porcine pancreatic lipase) is prepared in a suitable buffer.

    • A substrate solution (e.g., p-nitrophenyl palmitate) is prepared.

    • The test compound is dissolved in a suitable solvent.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with various concentrations of the test compound for a specific period.

    • The enzymatic reaction is initiated by adding the substrate solution.

    • The mixture is incubated at a specific temperature (e.g., 37°C).

    • The formation of the product (e.g., p-nitrophenol) is monitored over time by measuring the absorbance at a specific wavelength (e.g., 405 nm).

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated from the change in absorbance over time.

    • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential for conceptualizing the complex relationships in SAR studies and the workflows involved.

SAR_Logic cluster_scaffold Core Scaffold: Phenyl Benzoate cluster_substituents Substituent Modifications cluster_properties Physicochemical Properties cluster_activity Biological Outcome Core Phenyl Benzoate Analog Phenyl_Subs Substituents on Phenyl Ring (e.g., -CH3, -OH, -Cl) Core->Phenyl_Subs Benzoate_Subs Substituents on Benzoate Ring (e.g., -OCH3, -OH, Halogens) Core->Benzoate_Subs Electronic Electronic Effects (Electron-donating/withdrawing) Phenyl_Subs->Electronic Steric Steric Hindrance Phenyl_Subs->Steric Lipophilicity Lipophilicity (logP) Phenyl_Subs->Lipophilicity Benzoate_Subs->Electronic Benzoate_Subs->Steric Benzoate_Subs->Lipophilicity Activity Biological Activity (e.g., Enzyme Inhibition, Antioxidant Potential) Electronic->Activity Steric->Activity Lipophilicity->Activity

Caption: Logical relationship of how substituent modifications on the phenyl benzoate scaffold influence physicochemical properties and ultimately biological activity.

SAR_Workflow Start Lead Compound Identification (e.g., this compound) Synthesis Synthesis of Analogs (Varying substituents on phenyl and benzoate rings) Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Optimization Lead Optimization (Design of next-generation analogs) SAR_Analysis->Optimization In_Vivo In Vivo Testing (Promising Candidates) SAR_Analysis->In_Vivo Optimization->Synthesis Iterative Cycle End Candidate Drug In_Vivo->End

Caption: A generalized experimental workflow for structure-activity relationship (SAR) studies of novel chemical entities.

References

A Comparative Guide to In Vivo and In Vitro Toxicity Assessment of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro toxicity assessments of common benzoate derivatives, including sodium benzoate, methyl benzoate, and ethyl benzoate. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying toxicological pathways, this document aims to be an objective resource for researchers in toxicology and drug development.

At a Glance: In Vivo vs. In Vitro Toxicity

Toxicity assessment of chemical compounds is a critical step in ensuring public health and safety. These assessments are broadly categorized into in vivo studies, which are conducted in living organisms, and in vitro studies, which are performed in a controlled environment outside of a living organism, such as in cell cultures.

  • In Vivo studies offer the advantage of observing the effects of a substance in a whole, living system, providing insights into its absorption, distribution, metabolism, and excretion (ADME) and its systemic effects on various organs.

  • In Vitro studies , on the other hand, are generally faster, less expensive, and avoid the ethical concerns of animal testing. They are invaluable for screening large numbers of compounds and for mechanistic studies at the cellular and molecular level.

This guide will delve into the specific toxicological data obtained from both types of studies for benzoate derivatives, highlighting the correlations and divergences between the two approaches.

Quantitative Toxicity Data

The following tables summarize the quantitative data from various in vivo and in vitro studies on the toxicity of benzoate derivatives.

In Vivo Toxicity Data
Benzoate DerivativeAnimal ModelRoute of AdministrationKey Findings & Quantitative DataReference(s)
Sodium Benzoate Wistar RatsOralLD50: 2100 mg/kg.[1][1]
Wistar RatsOralHepatotoxicity: Dose-dependent increase in serum levels of ALT, AST, and ALP at doses of 200, 400, and 700 mg/kg body weight for 30 days.
Wistar RatsOralOxidative Stress: Significant decrease in the activity of antioxidant enzymes (SOD, CAT, GPx) and an increase in malondialdehyde (MDA) levels in the liver at doses of 200, 400, and 700 mg/kg body weight for 30 days.
Wistar RatsOralImmunotoxicity: Increased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) at doses of 200, 400, and 700 mg/kg body weight for 30 days.
Methyl Benzoate RatOralLD50: 2100 mg/kg.[2][2]
Ethyl Benzoate RatOralLD50: 2100 mg/kg.[1][1]
In Vitro Toxicity Data
Benzoate DerivativeCell LineAssayEndpointQuantitative ValueReference(s)
Sodium Benzoate Human LymphocytesComet AssayDNA DamageSignificant increase in DNA damage at 10, 50, 100, and 150 µM.
Methyl Benzoate HEK293 (Human embryonic kidney)WST-1LC5013.2 mM[3]
CACO2 (Human colon adenocarcinoma)WST-1LC5020.6 mM[3]
SH-SY5Y (Human neuroblastoma)WST-1LC5011.0 mM[3]
Ethyl Benzoate HEK293 (Human embryonic kidney)WST-1LC506.9 mM[3]
SH-SY5Y (Human neuroblastoma)WST-1LC507.3 mM[3]
Vinyl Benzoate HEK293 (Human embryonic kidney)WST-1LC505.4 mM[3]
SH-SY5Y (Human neuroblastoma)WST-1LC506.1 mM[3]

Signaling Pathways in Benzoate-Induced Toxicity

The toxicity of benzoate derivatives is often mediated by the induction of oxidative stress, leading to cellular damage and the activation of specific signaling pathways. The following diagrams illustrate the putative mechanisms involved.

cluster_extracellular Extracellular cluster_cellular Cellular Response Benzoate Benzoate Derivatives ROS Increased Reactive Oxygen Species (ROS) Benzoate->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to DNA_Damage DNA Damage OxidativeStress->DNA_Damage Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis DNA_Damage->Apoptosis

General mechanism of benzoate-induced cellular toxicity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoate Benzoate Derivatives ROS ROS Benzoate->ROS MAPK_p Phosphorylated MAPK (p-ERK, p-p38) ROS->MAPK_p Activates NFkB NF-κB Activation MAPK_p->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Gene_Expression Induces

Putative MAPK/NF-κB signaling pathway in benzoate-induced inflammation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Benzoate Benzoate Derivatives PI3K PI3K Inhibition Benzoate->PI3K Akt_p Reduced Akt Phosphorylation PI3K->Akt_p Leads to mTOR_i mTOR Inhibition Akt_p->mTOR_i Apoptosis Apoptosis mTOR_i->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR_i->CellCycleArrest

Hypothesized PI3K/Akt/mTOR signaling pathway in benzoate-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Oral Toxicity Study in Rats

Objective: To determine the acute oral toxicity (LD50) and sub-chronic toxicity of benzoate derivatives.

Animals: Male and female Wistar rats, 8-10 weeks old.

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Acute Toxicity (LD50):

    • Animals are fasted overnight prior to dosing.

    • A single dose of the benzoate derivative, dissolved in a suitable vehicle (e.g., water or corn oil), is administered by oral gavage.

    • Dose levels are selected based on a range-finding study.

    • Animals are observed for clinical signs of toxicity and mortality for 14 days.

    • The LD50 is calculated using a recognized statistical method.

  • Sub-chronic Toxicity:

    • Animals are divided into control and treatment groups.

    • The benzoate derivative is administered daily by oral gavage for a period of 28 or 90 days at various dose levels.

    • Body weight and food consumption are recorded weekly.

    • At the end of the study, blood samples are collected for hematological and biochemical analysis (including liver enzymes).

    • Animals are euthanized, and major organs are weighed and examined for gross and histopathological changes.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of benzoate derivatives on cultured cells by measuring cell viability.

Materials:

  • Cultured cells (e.g., HEK293, CACO2, SH-SY5Y)

  • 96-well plates

  • Benzoate derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzoate derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The LC50 value is calculated from the dose-response curve.

In Vitro Genotoxicity Assay (Comet Assay)

Objective: To evaluate the potential of benzoate derivatives to induce DNA damage in cells.

Materials:

  • Cultured cells (e.g., human lymphocytes)

  • Benzoate derivatives

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., ethidium bromide or SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with various concentrations of the benzoate derivative for a specific duration.

  • Embed the cells in a thin layer of low melting point agarose on a microscope slide.

  • Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.

  • Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralize and stain the DNA.

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion

This guide provides a comparative overview of the in vivo and in vitro toxicity of benzoate derivatives. The data presented herein demonstrates that while in vitro assays are valuable for high-throughput screening and mechanistic studies, in vivo studies remain crucial for understanding the systemic toxicity and complex biological responses to these compounds. Researchers and drug development professionals should consider a weight-of-evidence approach, integrating data from both in vivo and in vitro models, for a comprehensive risk assessment of benzoate derivatives.

References

spectroscopic analysis comparison between 2,4-dimethylphenyl and 2,3-dimethylphenyl benzoates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison between 2,4-dimethylphenyl benzoate and 2,3-dimethylphenyl benzoate is presented for researchers, scientists, and drug development professionals. This guide delves into the nuanced differences in their spectral characteristics, supported by experimental data from closely related analogs, and provides detailed experimental protocols for their synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for phenyl benzoate and its mono-methylated derivatives. This data can be used to infer the expected chemical shifts for 2,4-dimethylphenyl and 2,3-dimethylphenyl benzoates.

Table 1: ¹H NMR Spectroscopic Data of Phenyl Benzoate and its Derivatives (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
Phenyl Benzoate[1]8.20 (d, 2H), 7.61 (t, 1H), 7.49 (t, 2H), 7.41 (t, 2H), 7.26 (t, 1H), 7.20-7.22 (m, 2H)-
2-Methylphenyl Benzoate[1]8.23 (d, 1H), 7.62 (t, 1H), 7.53–7.48 (m, 1H), 7.28–7.22 (m, 1H), 7.20–7.13 (m, 1H)2.23 (s, 3H)
4-Methylphenyl Benzoate[1]8.19 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 7.20 (d, 2H), 7.08 (d, 2H)2.35 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Phenyl Benzoate and its Derivatives (100 MHz, CDCl₃)

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
Phenyl Benzoate[1]165.1150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6-
2-Methylphenyl Benzoate[1]164.8149.5, 133.6, 131.2, 130.3, 130.2, 129.5, 128.6, 127.0, 126.1, 122.016.2
4-Methylphenyl Benzoate[1]165.3148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.320.8

Predicted Spectroscopic Analysis for Dimethylphenyl Benzoates

¹H NMR Spectroscopy

For 2,4-dimethylphenyl benzoate , the protons on the benzoate ring are expected to show a pattern similar to the other benzoates. The protons on the dimethylphenyl ring will appear as distinct signals. The proton at C5 (between the two methyl groups) will likely be a singlet, while the protons at C3 and C6 will be doublets. The two methyl groups will each exhibit a singlet, with the methyl group at C2 potentially being slightly downfield compared to the one at C4 due to the deshielding effect of the ester group.

For 2,3-dimethylphenyl benzoate , the aromatic protons on the dimethylphenyl ring will show a more complex splitting pattern due to their proximity and coupling with each other. The two methyl groups, being adjacent, will appear as two distinct singlets.

¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the carbonyl carbon for both isomers is expected to resonate around 165 ppm. The chemical shifts of the aromatic carbons will be influenced by the positions of the methyl groups. For 2,4-dimethylphenyl benzoate , the quaternary carbons attached to the methyl groups (C2 and C4) will be deshielded. Similarly, for 2,3-dimethylphenyl benzoate , the carbons at C2 and C3 will be deshielded. The methyl carbons will appear in the aliphatic region of the spectrum.

FT-IR Spectroscopy

The FT-IR spectra of both isomers are expected to be very similar, dominated by the characteristic absorptions of the ester functional group. Key expected peaks include:

  • C=O Stretch: A strong absorption band between 1715-1730 cm⁻¹[2].

  • C-O Stretch: Two or more strong bands in the 1300-1000 cm⁻¹ region[3].

  • Aromatic C-H Stretch: A weak absorption around 3030 cm⁻¹[4].

  • Aromatic C=C Stretch: Medium intensity absorptions in the 1450-1600 cm⁻¹ range[4].

Mass Spectrometry

The mass spectra of both isomers will likely show a prominent molecular ion peak (M⁺) corresponding to their molecular weight (226.27 g/mol ). The primary fragmentation pathway is expected to be the cleavage of the ester bond, leading to a base peak corresponding to the benzoyl cation (m/z 105) and a fragment corresponding to the respective dimethylphenoxide radical.

Experimental Protocols

Synthesis of Dimethylphenyl Benzoates

A general method for the synthesis of aryl benzoates involves the reaction of the corresponding phenol with benzoyl chloride in the presence of a base.

Materials:

  • 2,4-Dimethylphenol or 2,3-Dimethylphenol

  • Benzoyl chloride

  • Pyridine or a suitable base

  • Dichloromethane or other suitable solvent

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the respective dimethylphenol in dichloromethane.

  • Add an equimolar amount of pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add an equimolar amount of benzoyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

FT-IR Spectroscopy:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range.

NMR Spectroscopy:

  • Instrument: A nuclear magnetic resonance spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Mass Spectrometry:

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: Dissolve a dilute solution of the sample in a volatile organic solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using electron ionization (EI).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants (Dimethylphenol, Benzoyl Chloride) reaction Esterification Reaction start->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Purified Product purification->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms data Spectral Data ftir->data nmr->data ms->data

Caption: General experimental workflow for the synthesis and spectroscopic analysis of dimethylphenyl benzoates.

logical_relationship cluster_isomers Isomers cluster_properties Properties cluster_analysis Spectroscopic Signatures isomer_24 2,4-Dimethylphenyl Benzoate mw Same Molecular Weight isomer_24->mw formula Same Molecular Formula isomer_24->formula connectivity Different Connectivity isomer_24->connectivity isomer_23 2,3-Dimethylphenyl Benzoate isomer_23->mw isomer_23->formula isomer_23->connectivity ms_fragments Similar Major Mass Fragments mw->ms_fragments formula->ms_fragments nmr_shifts Different NMR Chemical Shifts connectivity->nmr_shifts nmr_splitting Different NMR Splitting Patterns connectivity->nmr_splitting ir_fingerprint Subtle Differences in IR Fingerprint Region connectivity->ir_fingerprint

Caption: Logical relationship between isomeric structure and expected spectroscopic outcomes.

References

A Comparative Guide to the Antimicrobial Properties of 2,4-Dimethylphenyl 2-ethoxybenzoate and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antimicrobial potential of 2,4-Dimethylphenyl 2-ethoxybenzoate against established clinical standards. Due to a lack of publicly available data on the specific antimicrobial activity of this compound, this document outlines the standardized experimental protocols that would be employed for its evaluation. For comparative purposes, this guide also includes known antimicrobial data for structurally related benzoate derivatives and commonly used standard antibiotics and antifungals.

The information presented herein is intended to serve as a foundational resource for researchers initiating studies on the antimicrobial efficacy of novel benzoate compounds. The experimental designs are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[1][2][3][4]

Table 1: Proposed Panel of Test Organisms for Antimicrobial Screening

A comprehensive evaluation of a novel compound's antimicrobial spectrum requires testing against a diverse panel of clinically relevant microorganisms. The following table outlines a recommended panel, including representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

CategorySpeciesRationale
Gram-Positive Bacteria Staphylococcus aureus (ATCC 29213)Common cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecalis (ATCC 29212)A leading cause of hospital-acquired infections, known for antibiotic resistance.[5]
Gram-Negative Bacteria Escherichia coli (ATCC 25922)Representative of enteric bacteria, a common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa (ATCC 27853)An opportunistic pathogen, often associated with multidrug resistance.
Fungi (Yeast) Candida albicans (ATCC 90028)The most common cause of opportunistic fungal infections.
Fungi (Mold) Aspergillus brasiliensis (ATCC 16404)A common mold used in antifungal testing.

Experimental Protocols

The following protocols describe the standardized methods for determining the antimicrobial activity of a test compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a standard and widely accepted technique.[6]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to respective wells prep_compound->add_compound prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Inoculate wells with microbial suspension prep_inoculum->add_inoculum prep_media Dispense cation-adjusted Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) into 96-well microtiter plate prep_media->add_compound add_compound->add_inoculum add_controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->add_controls incubate Incubate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) add_controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (this compound)

  • Standard antimicrobial agents (see Table 2)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • Microbial cultures

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of the test compound and standard agents in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculate each well (except for the negative control) with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).

  • Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Logical Flow for MBC/MFC Determination:

MBC_MFC_Flow start Start with completed MIC microtiter plate subculture Subculture from all wells showing no visible growth (at and above the MIC) start->subculture Select clear wells plate Plate onto appropriate agr-based medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar) subculture->plate incubate Incubate plates at 35-37°C for 18-48 hours plate->incubate count Count the number of surviving colonies incubate->count determine Determine the lowest concentration that results in ≥99.9% killing of the initial inoculum count->determine end MBC/MFC Value determine->end

Caption: Logical flow for determining MBC/MFC after MIC assessment.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at 35-37°C for 18-48 hours.

  • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Data

The following tables provide a framework for presenting the antimicrobial susceptibility data for this compound in comparison to standard agents. The values for the standard agents are representative and can vary based on the specific strain and testing conditions.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
OrganismThis compoundCiprofloxacinVancomycin
Staphylococcus aureusData to be determined0.25 - 1.00.5 - 2.0
Enterococcus faecalisData to be determined0.5 - 2.01.0 - 4.0
Escherichia coliData to be determined≤0.015 - 0.5>128
Pseudomonas aeruginosaData to be determined0.25 - 1.0>128

Note: Vancomycin is primarily effective against Gram-positive bacteria.

Table 3: Comparative Antifungal Activity (MIC in µg/mL)
OrganismThis compoundFluconazoleAmphotericin B
Candida albicansData to be determined0.25 - 2.00.12 - 1.0
Aspergillus brasiliensisData to be determined>640.5 - 2.0

Note: Fluconazole has limited activity against mold species like Aspergillus.[7]

Discussion and Future Directions

While direct experimental data for this compound is not currently available, studies on other benzoate derivatives have demonstrated a range of antimicrobial activities. For instance, sodium benzoate has shown inhibitory effects against various microorganisms, although often at high concentrations.[5][8][9] The introduction of lipophilic groups, such as the 2,4-dimethylphenyl and ethoxy moieties, may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial potency compared to simpler benzoates.

Future research should focus on performing the standardized antimicrobial susceptibility tests outlined in this guide to determine the MIC and MBC/MFC values for this compound against a broad panel of clinically relevant microorganisms. Further studies could also investigate its mechanism of action, potential for synergy with existing antibiotics, and its toxicity profile. This foundational data is crucial for assessing its potential as a novel therapeutic agent.

References

Cross-Validation of Analytical Methods for 2,4-Dimethylphenyl 2-ethoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS in the analysis of aromatic esters.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-5 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~1-20 ng/mL
Sample Throughput HighModerate
Selectivity Moderate to High (dependent on chromatography)Very High (based on mass fragmentation)
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies for the analysis of aromatic esters, adaptable for 2,4-Dimethylphenyl 2-ethoxybenzoate, are provided below.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids, after appropriate sample preparation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 230-270 nm for aromatic esters).

  • Injection Volume: 10 µL.

2. Sample Preparation (from a biological matrix):

  • To 1 mL of sample (e.g., plasma), add a suitable internal standard.

  • Perform a liquid-liquid extraction with 3 mL of a non-polar solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound, particularly in complex matrices.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Sample Preparation: The same liquid-liquid extraction protocol as described for the HPLC-UV method can be used. The final reconstituted sample should be in a volatile solvent compatible with the GC system (e.g., hexane or ethyl acetate).

Visualizations

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Biological or Formulation Sample Spike Spike with Analyte & Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation & Reconstitution LLE->Evap HPLC HPLC-UV Analysis Evap->HPLC GCMS GC-MS Analysis Evap->GCMS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Workflow for cross-validation of analytical methods.
Hypothetical Signaling Pathway Involvement

This diagram illustrates a hypothetical metabolic pathway where an ester compound could be processed, leading to downstream signaling effects. Such pathways are relevant in toxicology and pharmacology studies.

G cluster_cell Cellular Environment Analyte 2,4-Dimethylphenyl 2-ethoxybenzoate Esterase Esterase Hydrolysis Analyte->Esterase Metabolism Metabolite1 2,4-Dimethylphenol Esterase->Metabolite1 Metabolite2 2-Ethoxybenzoic Acid Esterase->Metabolite2 Receptor Nuclear Receptor (e.g., PXR) Metabolite1->Receptor Activation Gene Gene Transcription (e.g., CYP Enzymes) Receptor->Gene Induction Response Cellular Response (Detoxification) Gene->Response

Hypothetical metabolic and signaling pathway.

A Comparative Toxicological Profile of Substituted Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of substituted phenyl benzoates. Due to the limited availability of directly comparable toxicological data for a wide range of substituted phenyl benzoates in publicly accessible literature, this document focuses on the toxicological profile of the parent compound, phenyl benzoate, and includes available data on a limited number of its derivatives. The primary mechanism of toxicity for phenyl benzoate is believed to be driven by its hydrolysis products, benzoic acid and phenol.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for phenyl benzoate and some of its derivatives.

Table 1: Acute Oral Toxicity

CompoundCAS NumberTest SpeciesRoute of AdministrationLD50 (mg/kg bw)
Phenyl Benzoate93-99-2MouseOral1225[1]

Table 2: In Vitro Cytotoxicity

CompoundCell LineExposure TimeLC50 (mM)
Methyl BenzoateHuman Embryonic Kidney (HEK293)Not Specified>7.3
Methyl BenzoateHuman Colon Adenocarcinoma (Caco-2)Not Specified>7.3
Methyl BenzoateHuman Neuroblastoma (SH-SY5Y)Not Specified>7.3
Ethyl BenzoateHuman Embryonic Kidney (HEK293)Not Specified~6.0
Ethyl BenzoateHuman Neuroblastoma (SH-SY5Y)Not Specified~7.0
Vinyl BenzoateHuman Embryonic Kidney (HEK293)Not Specified5.4[2]
Vinyl BenzoateHuman Neuroblastoma (SH-SY5Y)Not Specified6.1[2]

Note: A study on 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate and its dimeric derivatives reported marked cell-growth inhibition and cytotoxicity against A549 human lung cancer cells, SW480 colon cancer cells, THP1 leukemic cells, and WI-38 normal fibroblast cells, but did not provide specific IC50 values in a comparative table.

Table 3: Skin Sensitization

CompoundTest MethodVehicleEC3 (%)Result
Phenyl BenzoateMouse Local Lymph Node Assay (LLNA)Acetone/Olive Oil (4:1)1.2, 19.6, 20Positive

EC3: Estimated concentration needed to produce a threefold increase in lymphocyte proliferation.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a minimum number of animals to obtain information on the acute toxicity of a substance.[3][4]

  • Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

  • Housing and Feeding: Animals are caged individually or in small groups with controlled environmental conditions. They are fasted (food, but not water, withheld) overnight before dosing.

  • Dose Preparation and Administration: The test substance is typically administered orally by gavage in a single dose. The vehicle used should be inert (e.g., water, corn oil).[4]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • A group of three animals of a single sex is dosed at the starting dose.

    • The outcome (survival or death) determines the next step:

      • If mortality occurs, the test is repeated at a lower dose level.

      • If no mortality occurs, the test is repeated at a higher dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

  • Pathology: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5][6]

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium and seeded into 96-well plates at a predetermined density.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells (untreated cells, vehicle control, and blank) are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 1-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[1][5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[5]

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the LC50 (or IC50) value is calculated from the dose-response curve.

In Vitro Dermal Absorption (Following OECD Guideline 428)

This test method is used to measure the absorption of a chemical through the skin.

  • Skin Preparation: Excised skin (human or animal) is mounted in a diffusion cell, separating a donor chamber from a receptor chamber. The integrity of the skin barrier is verified.[8]

  • Test Substance Application: The test substance, in a relevant formulation, is applied to the outer surface of the skin in the donor chamber.[8]

  • Receptor Fluid: The receptor chamber is filled with a suitable fluid that is maintained at a constant temperature (32 ± 1°C) and stirred.[9]

  • Sampling: At predetermined time intervals, samples are taken from the receptor fluid to measure the amount of the test substance that has permeated through the skin.[9]

  • Mass Balance: At the end of the experiment, the distribution of the test substance is determined in the different compartments (skin surface, stratum corneum, epidermis, dermis, and receptor fluid) to ensure mass balance.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_of_Phenyl_Benzoate Phenyl Benzoate Phenyl Benzoate Hydrolysis Hydrolysis Phenyl Benzoate->Hydrolysis Benzoic Acid Benzoic Acid Hydrolysis->Benzoic Acid Phenol Phenol Hydrolysis->Phenol

Caption: Metabolic Hydrolysis of Phenyl Benzoate.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with substituted phenyl benzoates A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 1-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow of the MTT Cytotoxicity Assay.

Acute_Oral_Toxicity_Workflow A Select starting dose (5, 50, 300, or 2000 mg/kg) B Dose 3 female rats orally A->B C Observe for 48 hours B->C D1 2-3 deaths C->D1 Outcome D2 0-1 death C->D2 Outcome E1 Dose 3 new rats at a lower dose level D1->E1 E2 Dose 3 new rats at a higher dose level D2->E2 F Observe for 14 days (mortality, clinical signs, body weight) E1->F E2->F G Perform gross necropsy F->G H Determine toxicity classification G->H

Caption: Workflow for Acute Oral Toxicity (OECD 423).

References

benchmarking the performance of 2,4-Dimethylphenyl 2-ethoxybenzoate in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of 2,4-Dimethylphenyl 2-ethoxybenzoate, providing researchers, scientists, and drug development professionals with an objective analysis of its potential applications based on the known properties of its constituent chemical moieties. Due to a lack of publicly available performance data for this specific ester, this document focuses on the inferred potential applications and establishes a framework for future benchmarking studies.

Introduction to this compound

This compound is an aromatic ester. Its structure suggests potential bioactivity, drawing from the known applications of its precursors, 2,4-Dimethylphenol and 2-ethoxybenzoic acid. The esterification of these two compounds may lead to novel properties, including altered solubility, stability, and biological activity, which warrant further investigation.

Potential Applications Based on Precursor Analysis

An analysis of the parent compounds provides a logical starting point for identifying potential applications for this compound.

Inferred Agrochemical Applications

2,4-Dimethylphenol is a known fungicide and disinfectant used in various agricultural applications.[1][2] It is utilized in the manufacturing of insecticides and other crop protection agents.[3][4] Consequently, this compound could be investigated as a potential fungicide or insecticide, with the ester functional group possibly influencing its spectrum of activity, environmental persistence, and toxicity profile.

Inferred Pharmaceutical and Dental Applications

2-Ethoxybenzoic acid serves as an intermediate in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs), and is a component of some dental cements.[5][6] This suggests that this compound could be explored for its own potential therapeutic properties or as a novel component in dental materials. The addition of the 2,4-dimethylphenyl group could modulate its pharmacological activity or its physical properties in a cement matrix.

Comparative Framework for Future Benchmarking

While no direct comparative data for this compound exists, the following tables outline the types of experimental data that would be necessary to benchmark its performance against existing alternatives in its potential fields of application.

Table 1: Proposed Benchmarking for Fungicidal Activity
Parameter This compound Alternative A (e.g., Tebuconazole) Alternative B (e.g., Azoxystrobin)
EC₅₀ (µg/mL) vs. Aspergillus niger Data NeededKnown ValueKnown Value
EC₅₀ (µg/mL) vs. Fusarium oxysporum Data NeededKnown ValueKnown Value
Mechanism of Action To be determinedSterol biosynthesis inhibitorQuinone outside inhibitor
Phytotoxicity Data NeededKnown ValueKnown Value
Table 2: Proposed Benchmarking for Insecticidal Activity
Parameter This compound Alternative A (e.g., Imidacloprid) Alternative B (e.g., Chlorpyrifos)
LD₅₀ (µ g/insect ) vs. Drosophila melanogaster Data NeededKnown ValueKnown Value
Mode of Action To be determinedNicotinic acetylcholine receptor agonistAcetylcholinesterase inhibitor
Environmental Persistence Data NeededKnown ValueKnown Value
Table 3: Proposed Benchmarking for Dental Cement Properties
Parameter This compound Formulation Alternative A (e.g., Zinc Oxide Eugenol Cement) Alternative B (e.g., Glass Ionomer Cement)
Compressive Strength (MPa) Data NeededKnown ValueKnown Value
Setting Time (minutes) Data NeededKnown ValueKnown Value
Biocompatibility (Cell Viability %) Data NeededKnown ValueKnown Value

Experimental Protocols for Key Experiments

The following are generalized methodologies for key experiments that would be required to generate the data for the benchmarking tables above.

Fungicidal Activity Assay

A microdilution method could be employed to determine the half-maximal effective concentration (EC₅₀) of this compound against various fungal strains.

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture C Inoculate 96-well plate with fungal suspension A->C B Compound Dilution Series D Add compound dilutions B->D C->D E Incubate at optimal temperature D->E F Measure Optical Density E->F G Calculate EC₅₀ F->G Insecticidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Insect Rearing C Topical application of compound to insects A->C B Compound Solution B->C D Observe for mortality over 48 hours C->D E Record mortality data D->E F Calculate LD₅₀ E->F NFkB_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription promotes Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

References

A Comparative Analysis of 2,4-Dimethylphenyl 2-ethoxybenzoate and Related Benzoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structural and potential physicochemical properties of 2,4-Dimethylphenyl 2-ethoxybenzoate against structurally related benzoate esters. Due to the limited publicly available experimental data for this compound, this guide leverages data from similar compounds to infer its characteristics and potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-property relationships of this class of compounds.

Comparative Physicochemical and Crystallographic Data

The following table summarizes key data for this compound and its analogs. Data for the target compound is predicted based on the properties of related structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Crystal SystemDihedral Angle between Aromatic Rings
This compound (Predicted) C₁₇H₁₈O₃270.32--
2,4-Dimethylphenyl benzoateC₁₅H₁₄O₂226.26Monoclinic[1]80.25 (5)°[1]
2,4-Dimethylphenyl 4-methylbenzoateC₁₆H₁₆O₂240.29Monoclinic[2]49.1 (1)°[2][3]
Ethyl 4-ethoxybenzoateC₁₁H₁₄O₃194.23--
Ethyl 2,4-dimethylbenzoateC₁₁H₁₄O₂178.23--

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of benzoate esters is the Steglich esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of a coupling agent and a catalyst.

Materials:

  • 2-Ethoxybenzoic acid

  • 2,4-Dimethylphenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-ethoxybenzoic acid (1 equivalent) and 2,4-dimethylphenol (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Reactants 2-Ethoxybenzoic Acid + 2,4-Dimethylphenol Reaction Steglich Esterification (DCC, DMAP, DCM) Reactants->Reaction Purification Workup and Column Chromatography Reaction->Purification Product 2,4-Dimethylphenyl 2-ethoxybenzoate Purification->Product

Caption: Proposed synthesis of this compound.

Structural Comparison of Benzoate Esters

This diagram illustrates the structural relationships between the discussed benzoate esters.

Caption: Structural relationships of compared benzoate esters.

Comparative Discussion

The structural variations among the compared benzoate esters are expected to influence their physicochemical properties and biological activities.

  • Steric Hindrance: The presence of two methyl groups on the phenyl ring in 2,4-dimethylphenyl benzoates introduces steric bulk around the ester linkage. This can affect the dihedral angle between the aromatic rings, as seen in the difference between 2,4-dimethylphenyl benzoate (80.25°) and 2,4-dimethylphenyl 4-methylbenzoate (49.1°).[1][2] This conformational difference can, in turn, influence crystal packing and receptor binding affinity.

  • Electronic Effects: The ethoxy group in 2-ethoxybenzoate is an electron-donating group, which can influence the reactivity of the aromatic ring and the ester group. In contrast, the methyl group in 4-methylbenzoate is also electron-donating but at a different position, leading to different electronic distributions.

  • Potential Applications: While no specific biological activity has been reported for this compound, related heterocyclic compounds have shown promise in various fields. For instance, some benzothiazole derivatives are explored for their optical and electronic properties[4], and certain benzamides have been investigated for their pesticidal activities.[5] The unique combination of substituents in the target compound may impart interesting biological or material properties worth investigating.

Conclusion

This comparative guide provides a foundational understanding of this compound by drawing parallels with its structural analogs. The provided data and proposed synthetic methodology offer a starting point for researchers interested in synthesizing and evaluating this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

Safety Operating Guide

Personal protective equipment for handling 2,4-Dimethylphenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dimethylphenyl 2-ethoxybenzoate was not located. The following guidance is based on the safety information for structurally similar compounds, such as 2,4-dimethylbenzoic acid, and general best practices for handling aromatic esters and ethers. It is imperative for researchers to conduct a thorough risk assessment for their specific experimental conditions before commencing any work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data for this compound is unavailable, related aromatic compounds suggest a potential for skin and eye irritation, as well as respiratory irritation. Therefore, a cautious approach to PPE is warranted.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPEMaterial/Standard
Eyes/Face Safety goggles with side shields or a face shieldANSI Z87.1-compliant
Hands Chemical-resistant glovesNitrile or Neoprene
Body Laboratory coatStandard cotton or flame-resistant
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required.NIOSH-approved
Feet Closed-toe shoes-

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh/measure chemical in fume hood prep_materials->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and dispose of/clean PPE cleanup_dispose->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible wastes.
Contaminated Labware (e.g., gloves, pipette tips) Place in a sealed bag or container labeled as hazardous waste.
Empty Chemical Container Rinse three times with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the empty container according to institutional guidelines, which may allow for disposal as regular waste after thorough cleaning.
Solutions/Mixtures Collect in a labeled hazardous waste container. Provide the full chemical composition on the waste label.

Important Considerations for Ethers:

Ethers have the potential to form explosive peroxides when exposed to air and light over time. Although the structure of this compound may not be as prone to peroxide formation as some other ethers, it is a prudent practice to:

  • Date the container upon receipt and upon opening.

  • Store in a cool, dark, and tightly sealed container.

  • Test for the presence of peroxides if the chemical has been stored for an extended period, especially if it has been opened.

Researchers and laboratory managers are strongly encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal procedures.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.